molecular formula C6H4N3NaO5 B1233882 Sodium picramate CAS No. 831-52-7

Sodium picramate

Cat. No.: B1233882
CAS No.: 831-52-7
M. Wt: 221.1 g/mol
InChI Key: UENNEPPWFZYINW-UHFFFAOYSA-M
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Description

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-amino-4,6-dinitrophenolate
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InChI

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1
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InChI Key

UENNEPPWFZYINW-UHFFFAOYSA-M
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Canonical SMILES

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C6H4N3O5.Na, C6H4N3NaO5
Record name SODIUM PICRAMATE
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Related CAS

91-96-3 (Parent)
Record name 2-Amino-4,6-dinitrophenol, sodium salt
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DSSTOX Substance ID

DTXSID2061193
Record name Sodium picramate
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Molecular Weight

221.10 g/mol
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Physical Description

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.
Record name SODIUM PICRAMATE
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CAS No.

831-52-7
Record name SODIUM PICRAMATE
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Record name 2-Amino-4,6-dinitrophenol, sodium salt
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Record name Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1)
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Record name Sodium picramate
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Record name Sodium 2-amino-4,6-dinitrophenoxide
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Record name sodium 2-amino-4,6-dinitrophenoxide
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Record name SODIUM PICRAMATE
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Foundational & Exploratory

The Solubility of Sodium Picramate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium picramate (Sodium 2-amino-4,6-dinitrophenolate), a compound used as an intermediate in the synthesis of dyes and other organic chemicals. Due to its energetic nature, understanding its solubility is critical for safe handling, reaction optimization, and purification processes. This document collates available quantitative and qualitative solubility data, outlines a generalized experimental protocol for its determination based on established international standards, and provides visual workflows for both its synthesis and solubility assessment.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The existing data, primarily found in chemical databases and regulatory summaries, is compiled below. It is important to note the discrepancies in reported values, which may arise from variations in experimental conditions, sample purity, and analytical methods.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityUnitSource(s)Notes
Water2510.602g/L[1][2]-
Water20~2.0g/L[3]-
WaterNot Specified12.7g/L[4]Reported as 1.27 g/100 ml
WaterNot Specified< 10g/L[5]Report notes some insoluble material was present.
Dimethyl Sulfoxide (DMSO)Not Specified> 100g/L[5]Source document states no primary experimental data was provided.
EthanolNot Specified< 10g/L[5]Source document states no primary experimental data was provided.
Organic Solvents (General)203.478g/L[1][2]The specific solvent(s) are not identified.

Qualitative Solubility

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility. These indicate that the compound is generally soluble in a variety of polar and non-polar organic solvents.

  • Soluble in : Alcohol, Benzene, Glacial Acetic Acid, Aniline, and Ether.[6][7]

This broad solubility suggests its utility in diverse reaction and purification schemes, but requires careful solvent selection to control processes like crystallization.

Experimental Protocols for Solubility Determination

While specific, published protocols for determining this compound solubility are scarce, a robust methodology can be derived from established international standards. The following is a generalized protocol based on the OECD Guideline 105 "Water Solubility (Flask Method)," which is suitable for determining the solubility of solids in water and can be adapted for organic solvents.[2][5][8]

Generalized Flask Method Protocol

This method determines the saturation mass concentration of a substance in a solvent at a specific temperature.

1. Preparation of the Test System:

  • Add an excess amount of solid this compound to a flask containing the desired organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
  • Seal the flask to prevent solvent evaporation.
  • Place the flask in a constant temperature apparatus (e.g., a thermostatically controlled shaker bath or magnetic stirrer plate in a temperature-controlled chamber).

2. Equilibration:

  • Agitate the mixture at a constant temperature (e.g., 20 °C or 25 °C) for a sufficient duration to allow the system to reach equilibrium.
  • A preliminary test is recommended to determine the time required to reach equilibrium.[5] Typically, this involves agitating for periods of 24, 48, and 72 hours and analyzing samples at each interval. Equilibrium is considered reached when consecutive measurements are in agreement.

3. Phase Separation:

  • Once equilibrium is established, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.
  • Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant for analysis.[8] Filtration through a membrane filter compatible with the solvent can also be used.

4. Analysis:

  • Accurately measure the concentration of this compound in the saturated solution (the supernatant).
  • A suitable analytical method must be used. Given this compound's chromophoric nature, High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) or UV-Vis spectrophotometry are appropriate techniques.
  • Prepare a calibration curve using standards of known this compound concentrations in the same solvent to quantify the amount in the saturated sample.

5. Data Reporting:

  • The solubility should be reported in units of mass per volume (e.g., g/L) or mass per mass of solvent (e.g., g/100 g).
  • The report must specify the temperature at which the determination was made, the analytical method used, and the purity of the this compound sample.

Visualized Workflows

To further clarify the processes involved with this compound, the following diagrams illustrate key experimental and logical workflows.

G Experimental Workflow for Solubility Determination (Flask Method) cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Reporting A Add excess this compound to organic solvent in a sealed flask B Agitate at constant temperature (e.g., 24-72 hours) A->B C Cease agitation and allow solid to settle B->C D Centrifuge sample at constant temperature C->D E Withdraw clear supernatant D->E F Quantify concentration via calibrated HPLC or UV-Vis E->F G Report solubility at specified temperature (e.g., g/L) F->G

Caption: Workflow for determining solubility via the Flask Method.

G Typical Synthesis Pathway for this compound cluster_reactants Reactants cluster_process Process cluster_products Isolation R1 Picric Acid (2,4,6-Trinitrophenol) P1 Combine Picric Acid and Base in water to form Sodium Picrate R1->P1 R2 Reducing Agent (e.g., Sodium Sulfide Solution) P3 Add reducing agent under controlled conditions R2->P3 R3 Base (e.g., NaOH) R3->P1 P2 Heat mixture to specified temperature (e.g., 55-65 °C) P1->P2 P2->P3 P4 Cool reaction mixture to precipitate product P3->P4 I1 Filter the precipitate P4->I1 I2 Wash with brine or cold water I1->I2 I3 Dry product I2->I3 F Final Product: This compound Crystals I3->F

Caption: Synthesis of this compound by reduction of picric acid.

References

An In-depth Technical Guide to the Reaction Mechanisms Involving Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving sodium picramate. It covers its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and visual representations of the chemical processes.

Introduction

This compound, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a versatile chemical compound with significant applications in the synthesis of dyes and as an intermediate in various chemical processes.[1][2] Its reactivity is primarily dictated by the presence of the amino and nitro groups on the aromatic ring, as well as the phenoxide moiety. This guide delves into the fundamental reaction mechanisms associated with this compound, providing a technical resource for professionals in research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the partial reduction of picric acid (2,4,6-trinitrophenol). This transformation is a classic example of the Zinin reduction, where a nitroaromatic compound is selectively reduced to an amine using a sulfide-based reducing agent.[3][4] The subsequent treatment of the resulting picramic acid with a sodium base yields this compound.

Reaction Mechanism: Zinin Reduction of Picric Acid

The Zinin reduction of picric acid to picramic acid is a nucleophilic aromatic substitution reaction. The electron-deficient aromatic ring of picric acid is susceptible to attack by the nucleophilic sulfide or hydrosulfide ions. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, although these are often not isolated.

While a definitive, universally agreed-upon step-by-step electronic mechanism for the Zinin reduction of picric acid is not extensively detailed in readily available literature, the generally accepted pathway involves the following key stages:

  • Nucleophilic Attack: The sulfide or hydrosulfide ion acts as a nucleophile and attacks one of the carbon atoms bearing a nitro group. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring highly electrophilic.

  • Formation of a Meisenheimer-like Complex: The initial nucleophilic attack may lead to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

  • Reduction of the Nitro Group: A series of electron and proton transfers occur, leading to the reduction of one nitro group to an amino group. The exact sequence of these steps and the nature of the intermediates can vary depending on the specific reaction conditions.

  • Restoration of Aromaticity: The aromatic ring is regenerated upon the formation of the amino group.

The overall reaction for the formation of picramic acid from picric acid using sodium sulfide can be represented as:

C₆H₂(NO₂)₃OH + Na₂S + H₂O → C₆H₃(NO₂)₂(NH₂)OH + Na₂SO₃

Following the reduction, picramic acid is converted to its sodium salt, this compound, by treatment with a sodium base such as sodium hydroxide.

Synthesis_of_Sodium_Picramate Picric_Acid Picric Acid Picramic_Acid Picramic Acid Picric_Acid->Picramic_Acid Zinin Reduction Sodium_Sulfide Sodium Sulfide Sodium_Picramate This compound Picramic_Acid->Sodium_Picramate Salt Formation Sodium_Hydroxide Sodium Hydroxide

Experimental Protocols

Protocol 1: Synthesis of this compound from Picric Acid [5]

  • Materials:

    • Picric acid

    • Sodium sulfide (Na₂S)

    • Water

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Prepare a solution of picric acid in water. The ratio suggested is 1 part picric acid to 2 parts sodium sulfide, followed by the addition of water.

    • Carefully add sodium sulfide to the picric acid solution. This reaction is exothermic and should be controlled.

    • The reaction mixture will change color, indicating the formation of picramic acid.

    • To form this compound, add a 1:1 molar ratio of picramic acid and sodium hydroxide to warm water (50 mL).

    • Stir the solution until all the sodium hydroxide has dissolved and the picramic acid crystals have reacted.

    • Allow the solution to cool.

    • Filter the mixture to collect the red particles of this compound.

    • The collected this compound can be further purified by recrystallization from boiling water.

Note: This protocol is a summary. Researchers should consult the original literature for precise quantities and safety precautions.

Key Reactions of this compound

Diazotization and Azo Coupling

A primary application of this compound is as an intermediate in the synthesis of azo dyes.[6][7] The amino group on the picramate ring can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] The resulting diazonium salt is a highly reactive electrophile.

Diazotization_Reaction Sodium_Picramate This compound Diazonium_Salt Picramate Diazonium Salt Sodium_Picramate->Diazonium_Salt Diazotization Nitrous_Acid Nitrous Acid (NaNO₂ + HCl)

This diazonium salt can then be reacted with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol or an aniline, in an electrophilic aromatic substitution reaction known as azo coupling. This reaction results in the formation of a highly colored azo compound, which constitutes the dye.

Azo_Coupling_Reaction Diazonium_Salt Picramate Diazonium Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Phenol, Aniline)

Complexation Reactions

The phenoxide oxygen and the amino group of the picramate anion can act as ligands, enabling the formation of coordination complexes with various metal ions. While the complexation chemistry of this compound itself is not extensively documented in the readily available literature, studies on picramic acid have shown its ability to form complexes with metal ions. The stability and structure of these complexes are dependent on the metal ion, the solvent system, and the pH. The formation of these metal complexes can be useful in analytical chemistry for the detection and quantification of metal ions.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the reaction mechanisms involving this compound. This includes:

  • Reaction Kinetics: Rate laws, rate constants, reaction orders, and activation energies for the Zinin reduction of picric acid to picramic acid, the formation of this compound, or its subsequent diazotization and azo coupling reactions are not well-documented.

  • Thermodynamic Data: Enthalpies, entropies, and Gibbs free energies of reaction for the aforementioned processes could not be located.

The absence of this data in the public domain presents an opportunity for further research to quantify the kinetics and thermodynamics of these important industrial reactions.

Summary of Physicochemical Data

The following table summarizes some of the known physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₆H₄N₃NaO₅[9]
Molecular Weight 221.10 g/mol [9]
Appearance Dark red crystalline powder[1]
Melting Point 98.8 °C (Decomposition)[1]
Boiling Point 386.3 °C at 760 mmHg[1]
Flash Point 187.5 °C[1]

Conclusion

This compound is a key chemical intermediate whose reactivity is central to its role in the synthesis of azo dyes and other chemical processes. Its synthesis via the Zinin reduction of picric acid is a well-established, albeit mechanistically complex, transformation. While detailed experimental protocols are available, a significant gap exists in the literature regarding the quantitative kinetic and thermodynamic data for the reactions involving this compound. Further research in these areas would provide a more complete understanding of these industrially relevant processes and could lead to optimizations in terms of yield, efficiency, and safety. This guide serves as a foundational resource, consolidating the current knowledge and highlighting areas for future investigation.

References

An In-depth Technical Guide to the Synthesis of Sodium Picramate Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium picramate, the sodium salt of 2-amino-4,6-dinitrophenol (picramic acid), and its derivatives represent a class of nitroaromatic compounds with significant applications ranging from the dye industry to potential therapeutic agents.[1][2] Their synthesis is of considerable interest to researchers in organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative data, and insights into their potential mechanisms of action relevant to drug development.

Core Synthesis of this compound

The primary route to this compound involves the partial reduction of picric acid (2,4,6-trinitrophenol). This process selectively reduces one of the nitro groups to an amino group, yielding picramic acid, which is then neutralized to form the sodium salt.

Experimental Protocol: Synthesis of Picramic Acid and this compound from Picric Acid

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Picric acid

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of this compound:

    • In a suitable reaction vessel, dissolve 45 kg of picric acid (containing 20% water) in 400 L of water with stirring.

    • Heat the suspension to 60°C.

    • Slowly add approximately 50-55 kg of a 12.7% sodium sulfide solution to the heated suspension using a constant flow pump, maintaining the temperature at 60°C.

    • After the addition is complete, allow the mixture to cool. The this compound will precipitate as wedge-shaped crystals.

    • Filter the precipitate and wash it with a brine solution. The resulting basic mother liquor can be retained for use in subsequent batches.[3]

  • Isolation of Picramic Acid (Optional):

    • To obtain free picramic acid, the crude this compound is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH where the picramic acid precipitates.

    • The precipitated picramic acid can then be filtered, washed with cold water, and dried.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₆H₄N₃NaO₅[1]
Molecular Weight 221.10 g/mol [1]
Appearance Dark red crystalline solid[1]
Melting Point Decomposes at 98.8 °C[1]
Boiling Point 386.3 °C at 760 mmHg[1]
Flash Point 187.5 °C[1]

Note: Comprehensive yield and purity data for a wide range of derivatives are not extensively reported in the available literature and would be a valuable area for further research.

Synthesis Workflow

Synthesis_Workflow Picric_Acid Picric Acid Reaction Partial Reduction (60°C) Picric_Acid->Reaction Sodium_Sulfide Sodium Sulfide Solution (12.7%) Sodium_Sulfide->Reaction Sodium_Picramate_Crude Crude this compound (Precipitate) Reaction->Sodium_Picramate_Crude Filtration Filtration & Washing Sodium_Picramate_Crude->Filtration Acidification Acidification (HCl) Sodium_Picramate_Crude->Acidification Sodium_Picramate_Pure Pure this compound Filtration->Sodium_Picramate_Pure Picramic_Acid Picramic Acid Acidification->Picramic_Acid

Caption: General workflow for the synthesis of this compound and picramic acid.

Synthesis of this compound Derivatives

The chemical structure of this compound, with its amino and hydroxyl groups, provides reactive sites for the synthesis of a variety of derivatives.

Schiff Base Derivatives

The amino group of picramic acid can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are known for their diverse biological activities.

Experimental Protocol: General Synthesis of a Picramic Acid Schiff Base

Materials:

  • Picramic acid

  • Aromatic or aliphatic aldehyde/ketone

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve picramic acid in ethanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the Schiff base derivative to crystallize.

  • Filter the product, wash with cold ethanol, and dry.

Spectroscopic Data:

The formation of Schiff bases can be confirmed by various spectroscopic techniques:

  • FT-IR: Appearance of a characteristic imine (-C=N-) stretching band.

  • ¹H NMR: Presence of a singlet signal for the azomethine proton (-CH=N-).

  • UV-Vis: Shows characteristic absorption bands for the conjugated system.[4][5][6][7]

Azo Dye Derivatives

The amino group of picramic acid can be diazotized and then coupled with various aromatic compounds to form azo dyes. These derivatives have potential applications beyond coloration, including in analytical chemistry and materials science.[8][9][10][11]

Experimental Protocol: General Synthesis of an Azo Dye from Picramic Acid

Materials:

  • Picramic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, naphthol, aromatic amine)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve picramic acid in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite with constant stirring to form the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling agent in an aqueous sodium hydroxide solution and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

    • The azo dye will precipitate out of the solution.

    • Filter the product, wash with water, and dry.

Derivatization_Workflow cluster_schiff Schiff Base Synthesis cluster_azo Azo Dye Synthesis Picramic_Acid_S Picramic Acid Condensation Condensation (Ethanol, Acetic Acid) Picramic_Acid_S->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Picramic_Acid_A Picramic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Picramic_Acid_A->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Agent Coupling Agent Coupling_Agent->Azo_Coupling Azo_Dye Azo Dye Derivative Azo_Coupling->Azo_Dye

Caption: Synthetic routes to Schiff base and azo dye derivatives of picramic acid.

Relevance to Drug Development: Potential Signaling Pathways

For drug development professionals, understanding the potential mechanisms of action of new chemical entities is paramount. While this compound itself is primarily used as a dye, its structural class, the dinitrophenols, and related phenolic compounds have known biological activities that implicate them in specific cellular signaling pathways.

Uncoupling of Oxidative Phosphorylation

Dinitrophenols are classic uncouplers of oxidative phosphorylation.[12][13][14][15][16][17] This mechanism is of significant interest in the development of antimicrobial agents and therapies for metabolic disorders.

Mechanism:

  • Proton Transport: In their protonated form, dinitrophenols are lipophilic and can readily diffuse across the inner mitochondrial membrane.

  • Proton Release: Once in the mitochondrial matrix, the higher pH causes the dinitrophenol to release its proton.

  • Dissipation of Proton Gradient: This shuttling of protons dissipates the proton motive force that is essential for ATP synthesis by ATP synthase.

  • Increased Respiration: The electron transport chain continues to function, and in an attempt to re-establish the proton gradient, oxygen consumption increases, leading to energy dissipation as heat.

This disruption of cellular energy production is a potent mechanism for inhibiting the growth of or killing microorganisms.

Oxidative_Phosphorylation_Uncoupling Mechanism of Oxidative Phosphorylation Uncoupling by Dinitrophenols (DNP) cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_plus_out H+ ETC->H_plus_out Pumps H+ out ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase Flows through DNP_H DNP-H H_plus_out->DNP_H Protonation H_plus_in H+ ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase DNP_neg DNP- DNP_H->DNP_neg Diffusion across membrane DNP_neg->H_plus_in Deprotonation

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation.[18][19][20][21] Phenolic compounds have been identified as potential inhibitors of QS, making them attractive candidates for the development of anti-virulence drugs.[18][19][20][21]

Potential Mechanisms of QS Inhibition by Phenolic Compounds:

  • Receptor Antagonism: The phenolic compound may bind to the signal receptor protein, preventing the binding of the natural autoinducer molecule.

  • Inhibition of Signal Synthesis: The compound could interfere with the enzymatic machinery responsible for synthesizing the autoinducer molecules.

  • Signal Degradation: Some compounds may promote the degradation of the signaling molecules.

The development of this compound derivatives that can effectively inhibit QS could provide a novel approach to combating bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

Quorum_Sensing_Inhibition Potential Mechanisms of Quorum Sensing Inhibition by Phenolic Compounds cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase Autoinducer Autoinducer Signal_Synthase->Autoinducer Synthesizes Receptor Receptor Protein Autoinducer->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Inhibitor Phenolic Inhibitor (e.g., Picramate Derivative) Inhibitor->Signal_Synthase Inhibits Inhibitor->Autoinducer Degrades Inhibitor->Receptor Blocks Binding

Caption: Potential mechanisms of bacterial quorum sensing inhibition.

Conclusion

The synthesis of this compound and its derivatives offers a rich field of study for chemists and drug development professionals. The straightforward synthesis of the parent compound provides a versatile platform for the creation of a diverse library of derivatives, including Schiff bases and azo dyes. Furthermore, the established biological activities of related dinitrophenols and phenolic compounds, particularly the uncoupling of oxidative phosphorylation and inhibition of quorum sensing, highlight the potential of these derivatives as novel therapeutic agents. Further research into the quantitative aspects of their synthesis and a deeper exploration of their biological mechanisms of action are warranted to fully exploit their potential in drug discovery and development.

References

Sodium Picramate: A Technical Guide for its Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium picramate, focusing on its properties, synthesis, and applications as an analytical standard. The information is intended to support researchers, scientists, and professionals in drug development in utilizing this compound with precision and safety.

Introduction

This compound (CAS No. 831-52-7), the sodium salt of picramic acid, is a dark red crystalline powder.[1] While it is widely known for its use in hair dyes and as an intermediate in the synthesis of other chemicals, its consistent reactivity and stability also make it a valuable, albeit niche, analytical standard.[2][3][4] Its primary applications in analytical chemistry include the preparation of picrate salts and its use in specific test reactions where precise and reproducible results are critical.[1][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an analytical standard.

PropertyValueReference
Chemical Name 2-Amino-4,6-dinitrophenol sodium salt[5]
Molecular Formula C₆H₄N₃NaO₅[5]
Molecular Weight 221.10 g/mol [6]
Appearance Red to brown moist powder or crystalline solid[6][7]
pH (1% solution) 7 to 9[5]
Water Solubility Soluble[3]
Purity (on dry basis) Minimum 80-86% (amino content by titration)[5][8]
Picric Acid Content Less than 0.5%[5]

Synthesis and Purification

The synthesis of this compound typically involves the partial reduction of picric acid. While various methods exist, a common laboratory-scale synthesis is outlined below. For use as an analytical standard, subsequent purification is crucial to ensure high purity and homogeneity.

Synthesis of Picramic Acid from Picric Acid

A common route to this compound is through its acid form, picramic acid.

Synthesis_of_Picramic_Acid PicricAcid Picric Acid Reaction Partial Reduction (Controlled Temperature) PicricAcid->Reaction SodiumSulfide Sodium Sulfide Solution (Na₂S) SodiumSulfide->Reaction CrudeSodiumPicramate Crude this compound Reaction->CrudeSodiumPicramate Precipitation Acidification CrudeSodiumPicramate->Precipitation HCl Hydrochloric Acid (HCl) HCl->Precipitation PicramicAcidProduct Picramic Acid Precipitation->PicramicAcidProduct

Experimental Protocol: Synthesis of this compound
  • Dissolution of Picric Acid: Dissolve picric acid in an aqueous solution of sodium carbonate at an elevated temperature (e.g., 50°C).

  • Partial Reduction: Slowly add a solution of sodium sulfide to the picric acid solution while maintaining the temperature. The addition rate should be carefully controlled to favor the reduction of only one nitro group.

  • Precipitation of this compound: Upon completion of the reaction, the mixture is cooled, which leads to the precipitation of crude this compound.

  • Purification by Recrystallization: The crude this compound is then purified by recrystallization from hot water to remove unreacted starting materials and byproducts. The purified crystals are collected by filtration and dried under vacuum.

Analytical Applications and Methodologies

This compound can be employed as a reference standard in various analytical techniques, primarily for the quantification of related compounds or as a quality control standard.

High-Performance Liquid Chromatography (HPLC)

This compound is amenable to analysis by reverse-phase HPLC. A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound as an analytical standard. The determination is often carried out by converting this compound to picramic acid.[9]

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare Standard Solution (this compound in Diluent) Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solution (e.g., Hair Dye Extract) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV-Vis or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Integration->Quantification Report Generate Report Quantification->Report

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or mass spectrometry (MS) detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound or picramic acid, or MS detection for higher specificity.[9]

  • Standard Preparation: A stock solution of this compound analytical standard is prepared in a suitable solvent (e.g., mobile phase diluent) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is extracted and diluted with the same solvent as the standard.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Titration

For the determination of purity, a titration method using sodium nitrite is often employed by commercial suppliers.[5] This method relies on the diazotization of the primary aromatic amine group of the picramate ion.

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in an acidic medium (e.g., hydrochloric acid).

  • Titration: The solution is cooled in an ice bath and titrated with a standardized solution of sodium nitrite.

  • Endpoint Detection: The endpoint can be determined potentiometrically or using an external indicator such as starch-iodide paper.

  • Calculation: The purity of this compound is calculated based on the stoichiometry of the diazotization reaction.

Stability and Storage

As an analytical standard, the stability of this compound is of paramount importance.

ConditionStability InformationReference
Storage Temperature Recommended storage at 4°C.[10]
Light Sensitivity Protect from direct sunlight.[10]
Chemical Stability Stable under recommended storage conditions.[10]
Hazard Explosive when dry. Should be kept wetted with not less than 20% water.[6]

Solutions of this compound in water and DMSO have been reported to be stable for 48 hours under laboratory conditions.[11] For long-term use as a standard, periodic re-evaluation of its purity is recommended.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.[10]

  • Explosion Hazard: It is explosive when dry and should be handled in a wetted form.[6][9]

  • Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, when properly characterized and handled, can serve as a useful analytical standard in specific applications. Its utility in chromatographic and titrimetric methods, particularly in the analysis of dyes and related compounds, is well-documented. Researchers and scientists should adhere to the methodologies and safety precautions outlined in this guide to ensure accurate and safe utilization of this compound in their analytical workflows.

References

An In-depth Technical Guide to the Purification of Crude Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the purification of crude sodium picramate. The document details established experimental protocols, summarizes key data, and presents visual workflows to facilitate understanding and implementation in a laboratory or process chemistry setting. The primary focus is on methods described in the public domain, including patents and technical literature.

Introduction

This compound (2-amino-4,6-dinitrophenolate), the sodium salt of picramic acid, is a key intermediate in the synthesis of various chemical products, including dyes and energetic materials.[1][2] The crude product, typically synthesized by the partial reduction of sodium picrate or picric acid, often contains residual starting materials, by-products, and other impurities that necessitate purification to meet the stringent quality requirements for its intended applications.[3] This guide explores the principal methods for the purification of crude this compound, with a focus on recrystallization and purification via conversion to picramic acid.

Impurity Profile of Crude this compound

The purification strategy for crude this compound is dictated by the nature and concentration of impurities present. These impurities are primarily process-related and can include:

  • Picric Acid: Unreacted starting material from the synthesis of picramic acid.[4]

  • 2,4-Dinitrophenol: A potential impurity that can arise during the synthesis of picric acid.

  • Other Nitroaromatic Compounds: Isomeric by-products and other related substances.

  • Inorganic Salts: Residual salts from the synthesis and neutralization steps.

The purity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and titration with sodium nitrite being commonly employed methods.[4][5]

Purification Methodologies

Two primary methods for the purification of crude this compound have been identified in the literature: purification via conversion to picramic acid and subsequent reformation of the sodium salt, and direct recrystallization.

Purification via Conversion to Picramic Acid

This method involves the conversion of the more soluble crude this compound to the less soluble picramic acid, which precipitates from the solution, leaving behind many of the impurities. The purified picramic acid can then be neutralized to yield high-purity this compound. A detailed protocol for this process is described in patent literature.[6]

  • Dissolution of Crude this compound:

    • Charge a suitable reactor (glass or stainless steel) with 50 L of deionized water.

    • Add 3000 g of crude this compound (assumed to be moistened with 20-30% water).

    • Heat the mixture to 95-100 °C with vigorous stirring until the this compound is completely dissolved, forming a dark-colored solution.

  • Precipitation of Picramic Acid:

    • To the hot, stirred solution, add 1500 ml of concentrated hydrochloric acid dropwise.

    • Continue vigorous stirring during the addition.

  • Purification of Picramic Acid:

    • Allow the precipitated picramic acid to sediment as the solution cools.

    • Purify the product by performing multiple decantations of the supernatant.

  • Conversion to Purified this compound (Theoretical Step):

    • The purified picramic acid would then be neutralized with a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate) in an appropriate solvent to yield purified this compound. This final step is not detailed in the cited patent but represents standard chemical practice.

Purification_via_Picramic_Acid A Crude this compound in Water B Dissolution (95-100°C) A->B C Hot Aqueous Solution of Crude this compound B->C D Acidification (Conc. HCl) C->D E Precipitation of Picramic Acid D->E F Purified Picramic Acid (Solid) E->F G Impurity-Rich Supernatant (Decanted) E->G Separation H Neutralization (e.g., NaOH) F->H I Purified Sodium Picramate H->I

Purification via Picramic Acid Conversion
Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, its solubility in water increases significantly with temperature, suggesting that water is a suitable solvent for recrystallization.[6] However, it is noteworthy that one patent suggests this method may not be practical, while another implies its use.[6][7]

  • Solvent Selection: Water is the most likely solvent for single-solvent recrystallization. For mixed-solvent systems, a solvent in which this compound is soluble (e.g., water) and a miscible anti-solvent in which it is insoluble would be required.[8][9]

  • Dissolution:

    • Place the crude this compound in an appropriately sized flask.

    • Add a minimal amount of the chosen solvent (e.g., water).

    • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Recrystallization_Workflow A Crude this compound B Dissolution in Minimal Hot Solvent A->B C Saturated Solution B->C D Slow Cooling C->D E Crystallization D->E G Vacuum Filtration E->G Separation F Impurity-Rich Mother Liquor F->G H Purified Sodium Picramate Crystals G->H I Washing with Cold Solvent H->I J Drying I->J K Final Purified Product J->K

General Recrystallization Workflow

Data Summary and Comparison

A significant challenge in providing a definitive guide to the purification of this compound is the lack of publicly available quantitative data directly comparing the efficacy of different methods. Commercial suppliers offer various grades of this compound, suggesting that purification to high levels is achievable.[10] The following table summarizes the potential advantages and disadvantages of the described methods based on general chemical principles and the available information.

Purification MethodAdvantagesDisadvantagesQuantitative Data Availability
Via Picramic Acid - Effective for removing water-soluble impurities. - A detailed protocol is available in patent literature.[6]- Multi-step process (conversion and reconversion). - Requires handling of strong acids. - May have a lower overall yield due to multiple steps.A product purity of up to 98% for a downstream product is mentioned in a patent, suggesting high purity of the intermediate picramic acid is achievable.[6]
Recrystallization - Potentially a simpler, single-step process. - Avoids the use of strong acids for precipitation.- Efficacy is highly dependent on the impurity profile. - May be less effective for impurities with similar solubility profiles. - One source suggests it may not be a practical method.[6] - Lack of a detailed, optimized public protocol.No specific data on purity improvement or yield for this compound was found in the search results.

Conclusion

The purification of crude this compound is a critical step in ensuring its suitability for various industrial applications. The available literature points to two primary purification strategies: conversion to picramic acid followed by reconversion, and direct recrystallization. The conversion method is well-documented in a patent, providing a clear experimental protocol. While recrystallization is a standard and potentially simpler technique, a lack of specific, optimized protocols and quantitative performance data for this compound in the public domain makes its direct implementation more challenging.

For researchers and process chemists, the choice of purification method will depend on the specific impurity profile of the crude material, the desired final purity, and the scalability of the process. The conversion to picramic acid appears to be a more robust and well-defined method based on the available information. Further investigation and optimization of the direct recrystallization of this compound, including the screening of different solvent systems, could provide a more efficient and streamlined purification process. The analytical monitoring of impurity levels by techniques such as HPLC is essential for the validation of any chosen purification method.

References

An In-depth Technical Guide to the Thermal Degradation of Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of sodium picramate, an energetic material with applications in various industrial processes. This document synthesizes available data on its thermal stability and decomposition characteristics, outlines detailed experimental protocols for its analysis, and presents visual workflows and potential degradation pathways.

Introduction to this compound

This compound (C₆H₄N₃NaO₅) is the sodium salt of picramic acid. It is a yellow to dark red crystalline solid that is soluble in water.[1] Due to its chemical structure, which incorporates nitro and amino groups on an aromatic ring, this compound is classified as an energetic material and a flammable solid.[2][3] It is known to be explosive, particularly in its dry state, and can be ignited by heat, sparks, friction, or shock.[1] The thermal behavior of this compound is a critical consideration for its safe handling, storage, and application.

Thermal Stability and Decomposition Data

The thermal degradation of this compound is characterized by a rapid, exothermic decomposition at elevated temperatures. While specific kinetic parameters are not widely published, the onset of thermal decomposition and hazardous products have been documented.

Quantitative Thermal Decomposition Data
ParameterValueSource
Thermal Decomposition Onset > 210 °C[1]
Ignition Temperature 250 °C[1]
Melting Point 98.8 °C (with decomposition)[4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Sodium oxide (Na₂O)[1][3]

Note: this compound is highly explosive and may detonate under prolonged exposure to heat.[5][2]

Experimental Protocols for Thermal Analysis

The thermal degradation of this compound can be systematically investigated using various thermoanalytical techniques. The following protocols are based on established methodologies for the analysis of energetic materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the mass loss and heat flow associated with the thermal decomposition of this compound as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 1 - 5 mgSmall sample sizes are crucial for safety when analyzing energetic materials.
Heating Rate (β) 2, 5, 10, 20 °C/minMultiple heating rates are used for non-isothermal kinetic analysis.
Temperature Range Ambient to 400 °CThis range should encompass the decomposition temperature of this compound.
Atmosphere Inert (e.g., Nitrogen, Argon)An inert atmosphere prevents oxidative side reactions.
Flow Rate 20 - 50 mL/minA consistent flow rate ensures the efficient removal of gaseous decomposition products.
Crucible Type Ceramic (e.g., Alumina) or vented aluminumCeramic crucibles are inert at high temperatures. Vented crucibles prevent pressure buildup.

Procedure:

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified reference materials.

  • Sample Preparation: Carefully weigh a small, representative sample of this compound into the crucible.

  • Experimental Run: Place the crucible in the instrument and purge with the inert gas. Initiate the temperature program with the desired heating rate.

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperature, and mass loss. For kinetic studies, repeat the experiment at different heating rates.

Non-Isothermal Kinetic Analysis

The activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of this compound can be estimated from TGA data obtained at multiple heating rates using model-free isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Friedman methods. These methods analyze the change in the decomposition peak temperature with the heating rate to determine the kinetic parameters.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing sample_weighing Weigh 1-5 mg of This compound instrument_setup Calibrate TGA-DSC Set Heating Rate (β) Set Atmosphere (N₂) sample_weighing->instrument_setup Load Sample run_experiment Run TGA-DSC from Ambient to 400 °C instrument_setup->run_experiment data_acquisition Acquire TGA and DSC Curves run_experiment->data_acquisition kinetic_analysis Perform Non-isothermal Kinetic Analysis (e.g., Kissinger, FWO) data_acquisition->kinetic_analysis

Caption: Workflow for the thermal analysis of this compound.

Simplified Thermal Degradation Pathway

degradation_pathway Simplified Thermal Degradation Pathway of this compound sodium_picramate This compound (C₆H₄N₃NaO₅) heat Heat (>210 °C) sodium_picramate->heat decomposition Exothermic Decomposition heat->decomposition products Gaseous Products (NOx, CO) + Solid Residue (Na₂O) decomposition->products

Caption: Potential thermal degradation pathway for this compound.

Safety Considerations

This compound is a hazardous substance that requires careful handling.[1]

  • Explosion Hazard: It is explosive when dry and can be initiated by heat, friction, or impact.[1]

  • Toxicity: It is harmful if inhaled, ingested, or in contact with skin.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated fume hood, and the use of small quantities is strongly advised.

Conclusion

The thermal degradation of this compound is a critical area of study for ensuring its safe handling and use. This guide has summarized the available quantitative data, provided detailed experimental protocols for its thermal analysis, and presented visual aids to understand the experimental workflow and potential decomposition pathway. Further research focusing on the non-isothermal kinetic analysis would provide a more complete understanding of its thermal decomposition behavior.

References

A Comprehensive Technical Guide to Quality Control in Sodium Picramate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential quality control parameters for the synthesis of Sodium Picramate (Sodium 2-amino-4,6-dinitrophenoxide). Ensuring the quality and consistency of this compound is paramount for its various applications, including as a dye intermediate and in certain regulated industries. This document outlines the key analytical procedures, acceptance criteria, and underlying principles necessary for robust quality assurance.

Introduction to this compound Synthesis and Quality

This compound is commercially synthesized through the partial reduction of Picric Acid (2,4,6-trinitrophenol). A common method involves the reaction of Picric Acid with a reducing agent such as sodium sulfide.[1][2][3] The quality of the final this compound product is highly dependent on the purity of the starting materials and the precise control of the reaction conditions. Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation. Therefore, a comprehensive quality control strategy is crucial.

Core Quality Control Parameters

The quality of this compound is assessed through a series of physical and chemical tests. The following tables summarize the key parameters, their typical acceptance criteria, and the analytical methods used for their determination.

Table 1: Physical and Chemical Specifications for this compound

ParameterAcceptance CriteriaMethod of Analysis
Appearance Moist Powder or Dark Red Needles/Crystalline Wet PasteVisual Inspection
Color Red to BrownVisual Inspection
pH (1% Solution) 7.0 - 9.0pH Meter

Table 2: Assay and Purity Specifications for this compound

ParameterAcceptance CriteriaMethod of Analysis
This compound (Amino Content) 60 - 70%Titration with Sodium Nitrite
This compound on Dry Basis (Amino Content) Minimum 80% / ≥86%Titration with Sodium Nitrite
Purity ≥86% / ≥98%Chromatographic Methods (e.g., HPLC)

Table 3: Impurity and Residue Specifications for this compound

ParameterAcceptance CriteriaMethod of Analysis
Moisture Content 20 - 35% / 30 ± 5%Loss on Drying (L.O.D.)
Picric Acid Content Less than 0.5%Thin Layer Chromatography (TLC)
Water Insoluble Matter ≤0.1%Gravimetric Method
Acid-Insoluble Substance ≤0.05%Gravimetric Method

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard pharmacopeial and analytical chemistry principles.

Assay of this compound (Amino Content) by Nitrite Titration

This method is based on the diazotization reaction of the primary aromatic amino group in this compound with sodium nitrite in an acidic medium.

Principle: In a cold, acidic solution, the primary aromatic amine group of this compound reacts quantitatively with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper or potentiometrically.[4]

Procedure:

  • Preparation of 0.1 M Sodium Nitrite Solution: Accurately weigh approximately 7.5 g of sodium nitrite and dissolve it in sufficient deionized water to produce 1000 mL in a volumetric flask.[4] Standardize this solution against a primary standard such as sulfanilamide.

  • Sample Preparation: Accurately weigh a quantity of this compound sample equivalent to its specified amino content. Transfer it to a beaker.

  • Titration:

    • Add 20 mL of concentrated hydrochloric acid and 50 mL of deionized water to the sample in the beaker. Stir until the sample is completely dissolved.

    • Cool the solution to below 15°C in an ice bath.

    • Titrate slowly with the standardized 0.1 M sodium nitrite solution. Keep the tip of the burette below the surface of the liquid.

    • Maintain the temperature below 15°C throughout the titration.

    • Determine the endpoint using either an external indicator or a potentiometric method.

      • External Indicator (Starch-Iodide Paper): Towards the end of the titration, after each addition of the titrant, dip a glass rod into the solution and streak it across a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately, indicating the presence of excess nitrous acid.[4]

      • Potentiometric Endpoint: Use a suitable electrode system (e.g., platinum-calomel) to detect the endpoint. A sharp change in potential indicates the endpoint.

  • Calculation: Calculate the percentage of this compound (amino content) based on the volume of sodium nitrite solution consumed.

Determination of Picric Acid Impurity by Thin Layer Chromatography (TLC)

This method separates Picric Acid from this compound based on their differential adsorption on a stationary phase.

Principle: A solution of the this compound sample is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. Due to differences in polarity, Picric Acid and this compound will travel at different rates up the plate, resulting in their separation. The presence and amount of Picric Acid can be estimated by comparing the intensity of its spot with that of a standard.

Procedure:

  • Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 are commonly used.

  • Mobile Phase: A suitable mobile phase for separating the polar Picric Acid from the more polar this compound salt would be a mixture of a moderately polar and a non-polar solvent. A potential system to start with is a mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v) . The exact ratio may need to be optimized.

  • Sample and Standard Preparation:

    • Sample Solution: Prepare a solution of the this compound sample in a suitable solvent (e.g., a mixture of water and methanol).

    • Standard Solution: Prepare a solution of Picric Acid reference standard in the same solvent at a concentration corresponding to the specification limit (e.g., 0.5%).

  • Development:

    • Spot equal volumes of the sample and standard solutions onto the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

    • Remove the plate and mark the solvent front.

  • Visualization:

    • Dry the plate in a fume hood.

    • Visualize the spots under UV light at 254 nm. Picric Acid will appear as a dark spot.

    • The intensity of the Picric Acid spot in the sample chromatogram should not be greater than the intensity of the spot in the standard chromatogram.

Determination of Moisture Content by Loss on Drying (L.O.D.)

This gravimetric method determines the amount of volatile matter (primarily water) in the sample.

Procedure:

  • Accurately weigh a specified amount of the this compound sample into a pre-dried and tared weighing bottle.

  • Place the weighing bottle with the sample in a drying oven at a specified temperature (e.g., 105°C ± 2°C) for a specified period.

  • After drying, transfer the weighing bottle to a desiccator to cool to room temperature.

  • Weigh the bottle with the dried sample.

  • Calculate the percentage loss in weight, which represents the moisture content.

Determination of pH of a 1% Solution

This test measures the acidity or alkalinity of an aqueous solution of the sample.

Procedure:

  • Preparation of 1% Solution: Accurately weigh 1 g of the this compound sample and dissolve it in 100 mL of freshly boiled and cooled deionized water.

  • Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[5][6]

  • Measurement: Immerse the calibrated electrode in the 1% sample solution and record the pH reading once it has stabilized.[5][6]

Visualization of Workflows and Relationships

This compound Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow from raw materials to the final quality-controlled this compound product.

This compound Synthesis and QC Workflow cluster_0 Raw Materials cluster_1 Synthesis Process cluster_2 In-Process Controls cluster_3 Final Product QC Picric Acid Picric Acid Reaction Reaction Picric Acid->Reaction Sodium Sulfide Sodium Sulfide Sodium Sulfide->Reaction Water Water Water->Reaction Precipitation Precipitation Reaction->Precipitation Reduction Temperature Control Temperature Control Reaction->Temperature Control pH Monitoring pH Monitoring Reaction->pH Monitoring Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Crude this compound Crude this compound Washing->Crude this compound Appearance & Color Appearance & Color Assay (Titration) Assay (Titration) Moisture Content Moisture Content Picric Acid Impurity (TLC) Picric Acid Impurity (TLC) pH (1% Solution) pH (1% Solution) Water Insoluble Matter Water Insoluble Matter Drying Drying Crude this compound->Drying Final Product Final Product Drying->Final Product Final Product->Appearance & Color Final Product->Assay (Titration) Final Product->Moisture Content Final Product->Picric Acid Impurity (TLC) Final Product->pH (1% Solution) Final Product->Water Insoluble Matter

Caption: A workflow diagram illustrating the synthesis and quality control process for this compound.

Logical Relationship of Quality Parameters

This diagram shows the logical connection between the synthesis inputs, the process, and the resulting quality attributes of the final product.

Caption: A diagram showing the logical relationships between synthesis inputs, process, and quality attributes.

References

The Coordination Chemistry of Sodium Picramate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium picramate, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a versatile compound with established applications in the dye and energetic materials industries.[1][2] While its properties as a salt are well-documented, its role as a ligand in coordination chemistry presents an area of growing interest. This technical guide provides an in-depth exploration of the coordination chemistry of the picramate anion, detailing its synthesis, structural characteristics, and interactions with various metal ions. This document summarizes key quantitative data, outlines detailed experimental protocols for the synthesis and characterization of its metal complexes, and provides visual representations of experimental workflows.

Introduction to this compound in Coordination Chemistry

This compound (C₆H₄N₃NaO₅) is a dark red crystalline substance that dissociates in solution to yield the picramate anion.[2][3] This anion, derived from picramic acid, possesses multiple potential coordination sites, making it an intriguing ligand for the formation of metal complexes. The functionality of this compound in coordination chemistry is rooted in its chemical structure, which features a phenolate oxygen, an amino group, and two nitro groups attached to a benzene ring.[4] These groups can act as Lewis bases, donating electron pairs to a central metal ion to form coordination complexes. The study of these complexes is crucial for understanding their potential applications in catalysis, materials science, and potentially, in the development of novel therapeutic agents.

Synthesis and Structural Properties of this compound

This compound is typically synthesized from picric acid. One common method involves the partial reduction of picric acid using a reducing agent such as sodium sulfide.[5]

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₄N₃NaO₅[6]
Molecular Weight 221.10 g/mol [6]
Appearance Dark red crystalline powder[2]
Melting Point 98.8 °C (Decomposition)[6]
Boiling Point 386.3 °C at 760 mmHg[6]
Flash Point 187.5 °C[6]

Coordination Behavior of the Picramate Anion

The picramate anion can coordinate to metal ions in several ways, primarily through the phenolate oxygen and the amino group, acting as a bidentate chelating ligand. The nitro groups can also participate in coordination, leading to various coordination modes and geometries of the resulting metal complexes.

Metal Complexes of Picramic Acid

Research has demonstrated the formation of complexes between picramic acid and various transition metals, including copper(II), mercury(II), and uranyl(II).[6] In these complexes, the picramate anion typically coordinates to the metal center, influencing the overall structure and properties of the compound.

A study on a cobalt(II) complex containing picrate as a counter-anion revealed a hexa-coordinated cobalt center with a distorted octahedral geometry, where the picrate anion coordinates through its phenoxy oxygen and one of the nitro group oxygens.[1] This demonstrates the versatility of the picramate/picrate ligand in forming stable coordination spheres.

Quantitative Data on Metal Picramate Complexes

While comprehensive data on a wide range of metal picramate complexes is still an emerging area of research, some quantitative information has been reported.

Table 1: Selected Bond Lengths in a Cobalt(II) Picrate Complex [1]

BondBond Length (Å)
Co-O(phenoxy)2.110 - 2.459
Co-O(nitro)2.149 - 2.335

Note: Data is for a [Co(Pic)₂(CH₃OH)₂] unit where Pic = picrate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of metal picramate complexes, adapted from established procedures for coordination compounds.

General Synthesis of a Transition Metal Picramate Complex

Materials:

  • This compound (or Picramic Acid)

  • A soluble salt of the desired transition metal (e.g., chloride, nitrate, or acetate salt)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of this compound in a minimal amount of a suitable solvent, such as an ethanol/water mixture.

  • In a separate flask, dissolve a stoichiometric amount of the transition metal salt in the same solvent.

  • Slowly add the metal salt solution to the this compound solution while stirring continuously.

  • The reaction mixture is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.

  • After reflux, the solution is allowed to cool to room temperature, and the resulting precipitate (the metal picramate complex) is collected by filtration.

  • The collected solid is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator over a suitable drying agent.

Characterization Techniques
  • Infrared (IR) Spectroscopy: To identify the coordination sites of the picramate ligand, IR spectra of the free ligand and the metal complexes are recorded. Shifts in the vibrational frequencies of the -OH, -NH₂, and -NO₂ groups upon complexation provide evidence of coordination.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the metal ion and any charge transfer bands. These spectra provide information about the geometry of the coordination sphere.

  • X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the complexes and to identify the decomposition patterns. TGA measures the change in mass as a function of temperature, while DTA detects exothermic or endothermic transitions.

Potential Applications in Drug Development

While the primary applications of this compound have been in other fields, the study of its metal complexes opens avenues for potential applications in drug development. The biological activity of coordination complexes is an active area of research, with many metal-based compounds showing promise as antimicrobial and anticancer agents.[4][7][8] The ability of the picramate ligand to form stable complexes with various metal ions suggests that its metal derivatives could be investigated for their biological activities. Further research is needed to explore the cytotoxicity, antimicrobial efficacy, and potential therapeutic applications of these novel compounds.

Visualizing Experimental and Logical Workflows

Diagram 1: Synthesis and Characterization Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start Materials (this compound, Metal Salt) dissolve Dissolution in Solvent start->dissolve mix Mixing and Reaction dissolve->mix reflux Reflux mix->reflux cool Cooling and Precipitation reflux->cool filter Filtration and Washing cool->filter dry Drying filter->dry complex Metal Picramate Complex dry->complex ir IR Spectroscopy complex->ir uv_vis UV-Vis Spectroscopy complex->uv_vis xrd X-ray Diffraction complex->xrd tga_dta Thermal Analysis complex->tga_dta structure Structural Elucidation ir->structure properties Property Determination uv_vis->properties xrd->structure tga_dta->properties

Caption: A generalized workflow for the synthesis and characterization of metal picramate complexes.

Conclusion

The coordination chemistry of this compound offers a rich field for scientific inquiry. The picramate anion's ability to act as a versatile ligand allows for the synthesis of a wide array of metal complexes with diverse structures and potential properties. While much of the existing research has focused on the energetic applications of metal picramates, their systematic study from a coordination chemistry perspective is warranted. This guide provides a foundational understanding for researchers and professionals interested in exploring the synthesis, characterization, and potential applications of these intriguing compounds, particularly in the realm of materials science and drug discovery. Further investigation into the quantitative aspects of complex formation and the biological activities of these complexes will undoubtedly unveil new and exciting opportunities.

References

Methodological & Application

Sodium Picramate: A Versatile Reagent in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picramate (sodium 2-amino-4,6-dinitrophenoxide), the sodium salt of picramic acid, is a specialized chemical compound with a rich history in industrial and laboratory settings. Its molecular structure, featuring a nitro-substituted aromatic ring and an amino group, imparts both stability and controlled reactivity, making it a valuable intermediate and reagent in organic synthesis. While it is widely recognized for its role in the manufacture of dyes and pigments, particularly for hair colorants, its applications extend to the synthesis of energetic materials and as a building block for more complex organic molecules.[1][2] This document provides an overview of its applications, key reactions, and detailed protocols for its use in a research and development context.

Physicochemical Properties and Safety Information

This compound is a yellow-orange crystalline powder that is soluble in water. Its solubility in aqueous media makes it suitable for various chemical processes. However, it is a toxic and flammable material that can be explosive under certain conditions, especially when dry.[3] It is crucial to handle this compound with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area. When wetted with at least 20% water, its explosive properties are significantly reduced.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 831-52-7[3]
Molecular Formula C₆H₄N₃NaO₅[4]
Molecular Weight 221.10 g/mol [4]
Appearance Yellow-orange crystalline powder
Melting Point Decomposes at 98.8 °C[4]
Boiling Point 386.3 °C at 760 mmHg[4]
Flash Point 187.5 °C[4]
Solubility Soluble in water

Safety Precautions:

  • Toxic by inhalation and skin absorption.[3]

  • Flammable/combustible material; may be ignited by heat, sparks, or flames.[3]

  • Dried out material may explode if exposed to heat, flame, friction, or shock.[3]

  • Reacts vigorously with reducing agents, which can lead to detonation.[5]

Applications in Organic Synthesis

This compound's reactivity is centered around its amino and phenoxide functionalities, as well as the electron-deficient nature of the aromatic ring due to the presence of two nitro groups. This makes it a versatile precursor for a range of chemical transformations.

Intermediate in Dye Synthesis

This compound is a key intermediate in the production of various dyes, including acid dyes and leather dyes.[1] Its primary application in this area is in the synthesis of azo dyes. The amino group on the picramate ring can be diazotized and then coupled with a suitable coupling component to form a highly colored azo compound.

Precursor for Energetic Materials

The diazotization of picramic acid, which is readily prepared from this compound, is a well-established route to the primary explosive diazodinitrophenol (DDNP). This application highlights the utility of this compound in the synthesis of highly functionalized and energetic molecules.

Experimental Protocols

Protocol 1: Preparation of Picramic Acid from this compound

This protocol describes the conversion of this compound to picramic acid, which is often the first step before its use in reactions requiring the free amino group under acidic conditions, such as diazotization.

Materials:

  • This compound

  • Distilled or deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Beakers

  • Stirring rod

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a suitable beaker, dissolve this compound in distilled water with vigorous stirring and heating to 95-100 °C to form a saturated solution.[3]

  • While maintaining vigorous stirring, slowly add concentrated HCl dropwise to the hot solution.[3] The addition of acid will cause the precipitation of picramic acid.

  • Continue adding HCl until no further precipitation is observed. An excess of acid is used to ensure complete conversion.

  • Allow the mixture to cool, which will further promote the precipitation of picramic acid.

  • Isolate the precipitated picramic acid by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining salts.

  • The purified picramic acid can then be dried for use in subsequent steps.

Protocol 2: Synthesis of Diazodinitrophenol (DDNP) via Diazotization of Picramic Acid

This protocol outlines the synthesis of DDNP from picramic acid. Extreme caution is advised as DDNP is a primary explosive. This synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Materials:

  • Picramic acid (prepared from this compound as in Protocol 1)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare an aqueous suspension of picramic acid in a reaction vessel by mixing it with water and an excess of a suitable acid, such as hydrochloric acid.[6]

  • Cool the mixture to a temperature of about 10 °C using an ice bath while stirring continuously.[6]

  • Prepare a solution of sodium nitrite in water.

  • Slowly and gradually add the sodium nitrite solution to the cooled and stirred picramic acid suspension.[6] Maintain the temperature between 8-12 °C during the addition.[6] The rate of addition should be controlled to prevent a rapid exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for approximately one hour to ensure the reaction goes to completion.[6]

  • The precipitated DDNP can then be isolated by filtration. The product should be washed with cold water and stored wet, as dry DDNP is highly sensitive to shock, friction, and heat.

Reaction Workflow and Mechanisms

The diazotization of the amino group on the picramic acid ring is a fundamental reaction that opens up a wide range of synthetic possibilities.

Diazotization_Workflow cluster_start Starting Material Preparation cluster_reaction Diazotization Reaction cluster_products Synthetic Pathways NaPic This compound PicAcid Picramic Acid NaPic->PicAcid Acidification (e.g., HCl) Diazonium Picramic Acid Diazonium Salt PicAcid->Diazonium NaNO₂, HCl, 0-5 °C DDNP Diazodinitrophenol (Intramolecular Cyclization) Diazonium->DDNP AzoDye Azo Dyes Diazonium->AzoDye Coupling Coupling Partner (e.g., Phenol, Naphthol)

Caption: Workflow for the synthesis of derivatives from this compound.

The electron-withdrawing nitro groups on the picramate ring also activate it towards nucleophilic aromatic substitution (SNAr), although specific examples with detailed protocols are less commonly reported in readily available literature. In such reactions, a strong nucleophile can potentially displace one of the nitro groups or the amino group under specific conditions.

Conclusion

This compound is a valuable reagent with specific and important applications in organic synthesis, particularly as a precursor for dyes and energetic materials. While its broader utility as a general building block for complex molecules in areas like drug development is not as extensively documented, its inherent reactivity suggests potential for further exploration. The protocols provided herein for the preparation of picramic acid and the synthesis of DDNP serve as a foundation for researchers interested in the chemistry of this versatile compound. As with any energetic or toxic material, all work with this compound and its derivatives should be conducted with strict adherence to safety protocols.

References

Application Notes and Protocols: Electrochemical Properties of Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical properties of sodium picramate (sodium 2-amino-4,6-dinitrophenolate) and protocols for its analysis using voltammetric techniques. Given the limited direct electrochemical data for this compound, information from its acidic form, picric acid (2,4,6-trinitrophenol), and other similar nitroaromatic compounds is utilized to infer its behavior. It is important to note that the electrochemical properties, particularly reduction potentials, are highly pH-dependent.

Introduction

This compound is the sodium salt of picramic acid and is used in various industrial applications, including as a component in hair dyes and electroplating baths. Its structure, featuring a phenol group, an amino group, and two nitro groups, makes it electrochemically active. The nitro groups are susceptible to electrochemical reduction, which forms the basis for its detection and quantification using electroanalytical methods.

The electrochemical reduction of nitroaromatic compounds typically involves the stepwise reduction of the nitro groups (-NO₂) to nitroso (-NO), hydroxylamine (-NHOH), and finally to amino (-NH₂) groups. These processes are often irreversible and involve multiple electron and proton transfers.

Electrochemical Behavior of this compound

Quantitative Data Summary

The following table summarizes the electrochemical data for picric acid, which can be considered analogous to this compound for initial experimental design.

AnalyteVoltammetric TechniqueElectrodeSupporting Electrolyte (pH)Reduction Peak Potentials (V vs. Ag/AgCl)Oxidation Peak Potentials (V vs. Ag/AgCl)Reference
Picric AcidCyclic Voltammetry (CV)Glassy Carbon (GC)Acidic (pH 1.0)-0.4, -0.8, -1.50.8, 1.4
Picric AcidCyclic Voltammetry (CV)Polypyrrole modified GCAcidic (pH 1.0)-0.4, -0.8, -1.50.8, 1.2
Picric AcidCyclic Voltammetry (CV)Nanoporous Gold (NPG)/GCE0.2 M NaOH-0.8, -0.9, -1.2-[1]
Picric AcidDifferential Pulse Voltammetry (DPV)Polypyrrole modified GCAcidic (pH 1.0)Not specified-

Note: The peak potentials are highly dependent on the experimental conditions, including the electrode material, scan rate, and the composition and pH of the supporting electrolyte.

Experimental Protocols

This protocol describes the general procedure for obtaining a cyclic voltammogram of this compound to identify its reduction and oxidation peaks.

Materials and Equipment:

  • Potentiostat with a three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0, or Britton-Robinson buffer for a wider pH range.

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate for 2-3 minutes in deionized water, followed by ethanol, and then deionized water again. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare the desired supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).

  • Deoxygenation: Transfer a suitable volume of the supporting electrolyte into the electrochemical cell. Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

  • Blank Scan: Assemble the three-electrode system in the cell containing only the supporting electrolyte. Record a cyclic voltammogram over the desired potential range (e.g., from +1.0 V to -1.5 V) at a specific scan rate (e.g., 100 mV/s) to obtain the background signal.

  • Sample Analysis: Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 100 µM).

  • Data Acquisition: Record the cyclic voltammogram under the same conditions as the blank scan.

  • Data Analysis: Subtract the blank voltammogram from the sample voltammogram to obtain the net response of this compound. Identify the cathodic (reduction) and anodic (oxidation) peak potentials and currents.

DPV is a more sensitive technique than CV and is well-suited for quantitative analysis.[2]

Materials and Equipment:

  • Same as for Protocol 4.1.

Procedure:

  • Follow steps 1-3 from Protocol 4.1 for electrode and electrolyte preparation and deoxygenation.

  • Instrument Setup: Set the DPV parameters on the potentiostat. Typical parameters include:

    • Initial Potential: e.g., 0.0 V

    • Final Potential: e.g., -1.2 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Calibration Curve:

    • Record the DPV of the blank (supporting electrolyte only).

    • Make successive additions of the this compound stock solution to the electrochemical cell to create a series of solutions with increasing concentrations.

    • Record the DPV for each concentration, ensuring to deoxygenate briefly after each addition.

    • Measure the peak current for the most well-defined reduction peak at each concentration, subtracting the background current.

    • Plot a calibration curve of peak current versus concentration.

  • Unknown Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV under the same conditions used for the calibration curve.

    • Determine the peak current and use the calibration curve to find the concentration of this compound in the unknown sample.

Visualizations

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Electrode Polishing & Cleaning D Cell Assembly (3-Electrode) A->D B Supporting Electrolyte Preparation B->D C Sample Solution Preparation C->D E Deoxygenation (N2/Ar Purge) D->E F Voltammetric Scan (CV/DPV) E->F G Background Subtraction F->G H Peak Potential & Current Determination G->H I Calibration Curve & Quantification H->I

Caption: General workflow for the voltammetric analysis of this compound.

The electrochemical reduction of this compound is proposed to occur in a stepwise manner, primarily involving the nitro groups. The presence of the amino group influences the electron density of the aromatic ring and may affect the reduction potentials of the nitro groups.

G A This compound (2-amino-4,6-dinitrophenolate) B Nitroso Intermediate 1 A->B +2e-, +2H+ C Hydroxylamine Intermediate 1 B->C +2e-, +2H+ D Amino Intermediate 1 (2,4-diamino-6-nitrophenolate) C->D +2e-, +2H+ E Nitroso Intermediate 2 D->E +2e-, +2H+ F Hydroxylamine Intermediate 2 E->F +2e-, +2H+ G Final Product (2,4,6-triaminophenol) F->G +2e-, +2H+

Caption: Hypothesized multi-step electrochemical reduction pathway of this compound.

References

Application Notes: Sodium Picramate in Forensic Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium picramate, the sodium salt of picramic acid, is a synthetic organic compound known for its use as a dye and as a primary controlled explosive.[1][2] While it has applications in analytical chemistry where precise reactions are necessary, a comprehensive review of forensic science literature and established protocols reveals a lack of documented applications for this compound as a reagent in fingerprint development, explosive residue detection, or the staining of biological evidence.[3] This document outlines the known characteristics of this compound and clarifies its relevance to forensic science, which is primarily centered on its hazardous properties as an explosive material.

Known Applications Outside of Forensic Science

This compound is predominantly used in the following industries:

  • Hair Dyes and Colorants: It is a common ingredient in hair coloring products.[1]

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes.[1]

  • Explosives: It is classified as a primary controlled explosive.[2]

  • Analytical Chemistry: It is used in specific, non-forensic analytical tests where its stability and predictable reactivity are advantageous.[3]

Forensic Science Context: Analysis of Explosives

The primary relevance of this compound in forensic science is in the context of explosives analysis. Forensic laboratories may encounter this compound as a component of seized illicit materials or in post-blast debris. Its identification is crucial for determining the nature of an explosive device.

Hazard and Safety Information

This compound is a hazardous material with explosive properties, especially when dry.[4] It is toxic if inhaled or absorbed through the skin.[5] Forensic scientists and law enforcement personnel must handle this substance with extreme caution.

Table 1: Hazard Data for this compound

Hazard ClassificationDetailsSource
DOT Hazard Class Division 1.3 Explosives (with a predominant fire hazard)[4]
Physical State Yellow solid or a slurry of dark red crystals when wetted with at least 20% water.[4]
Explosive Properties Can explode if exposed to heat, flame, friction, or shock, especially when dry.[5]
Health Hazards Toxic by inhalation and skin absorption.[5]
Reactivity Can react vigorously with reducing agents, potentially leading to detonation.[5]

Experimental Protocols: Not Applicable

Detailed experimental protocols for the application of this compound in fingerprint development, explosive detection (as a reagent), or biological staining are not provided as no established methods were identified in the reviewed literature. The common and validated methods for these forensic applications utilize other chemical reagents.

  • Latent Fingerprint Development: Established methods include the use of ninhydrin, silver nitrate, cyanoacrylate fuming, and various fingerprint powders.[6]

  • Biological Stain Analysis: Presumptive and confirmatory tests for biological fluids like blood typically involve reagents such as luminol, phenolphthalein, and specific immunological tests.[7]

  • Explosive Residue Detection: Forensic methods for detecting trace explosives often employ techniques like ion mobility spectrometry (IMS), gas chromatography-mass spectrometry (GC-MS), and colorimetric test kits designed for common explosives like TNT and RDX.[8]

Logical Relationship Diagram

The following diagram illustrates the established industrial uses of this compound and its relevance in a forensic context, highlighting the absence of its use as a direct analytical reagent in the specified forensic applications.

This compound: Industrial Uses vs. Forensic Relevance cluster_industrial Industrial Applications cluster_forensic Forensic Science Relevance cluster_undocumented Requested (Undocumented) Forensic Applications Hair Dyes Hair Dyes Azo Dye Intermediate Azo Dye Intermediate Explosive Manufacturing Explosive Manufacturing Analytical Chemistry (Non-Forensic) Analytical Chemistry (Non-Forensic) This compound This compound This compound->Azo Dye Intermediate This compound->Explosive Manufacturing This compound->Analytical Chemistry (Non-Forensic) Explosive Residue Reagent Explosive Residue Reagent Biological Staining Biological Staining Analysis of Seized Explosives Analysis of Seized Explosives Post-Blast Debris Analysis Post-Blast Debris Analysis Analysis of Seized Explosives->Post-Blast Debris Analysis Fingerprint Development Fingerprint Development

Caption: Industrial uses and forensic relevance of this compound.

Based on available scientific literature, this compound is not a recognized or utilized reagent for the forensic applications of fingerprint development, explosive residue detection, or biological staining. Its significance in forensic science is confined to its identification as a hazardous explosive material in criminal investigations. Researchers and professionals in the field should continue to rely on established and validated methods for these analytical tasks.

References

Sodium Picramate: Application Notes for Use as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picramate, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a compound primarily known for its use as a dye, particularly in hair coloring formulations, and as an intermediate in organic synthesis. However, due to the phenolic hydroxyl group in its structure, picramic acid and its salt, this compound, exhibit pH-dependent color changes, allowing for their application as acid-base indicators. This document provides detailed application notes and protocols for the use of this compound as a pH indicator in laboratory settings.

The color transition of this compound is attributed to the equilibrium between its protonated (picramic acid) and deprotonated (picramate ion) forms. The pKa of picramic acid is approximately 4, which indicates that the color change occurs in the acidic pH range.[1] In acidic solutions, the indicator is predominantly in the yellow, protonated form (picramic acid). As the pH increases and the solution becomes more alkaline, the phenolic proton is removed, leading to the formation of the red, deprotonated picramate ion.

Quantitative Data

The key quantitative parameters of this compound as a pH indicator are summarized in the table below.

ParameterValueReference
Chemical NameSodium 2-amino-4,6-dinitrophenolate-
SynonymsThis compound, Picramic acid sodium salt-
CAS Number831-52-7-
Molecular FormulaC₆H₄N₃NaO₅-
Molecular Weight221.10 g/mol -
pKa (of Picramic Acid)~ 4[1]
pH Transition RangeApproximately 3.0 - 5.0Inferred from pKa
Color in Acidic SolutionYellow
Color in Basic SolutionRed

Note: The precise pH transition range may vary slightly depending on the solvent and ionic strength of the solution.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) this compound indicator solution suitable for use in acid-base titrations.

Materials:

  • This compound (or Picramic Acid and Sodium Hydroxide)

  • Distilled or deionized water

  • Ethanol (95%)

  • 0.1 M Sodium Hydroxide (NaOH) solution (optional, if starting from picramic acid)

  • Volumetric flask (100 mL)

  • Beaker

  • Glass stirring rod

  • Analytical balance

Procedure:

Method A: Starting from this compound

  • Weigh 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL beaker.

  • Add approximately 50 mL of distilled or deionized water to the beaker.

  • Stir the mixture with a glass rod until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add distilled water to the volumetric flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a labeled, tightly sealed bottle, protected from light.

Method B: Starting from Picramic Acid

  • Weigh 0.1 g of picramic acid powder using an analytical balance.

  • Transfer the powder to a 100 mL beaker.

  • Add a minimal amount of 95% ethanol to wet the powder.

  • Slowly add 0.1 M sodium hydroxide solution dropwise while stirring until the picramic acid is completely neutralized and dissolved, forming a red solution. The pH of the resulting solution should be near neutral.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Add distilled water to the volumetric flask up to the 100 mL mark.

  • Stopper the flask and mix thoroughly.

  • Store in a labeled, sealed, and light-protected bottle.

Protocol for Acid-Base Titration using this compound Indicator

This protocol outlines the use of the prepared this compound indicator solution for the titration of a strong acid with a strong base.

Materials:

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • This compound indicator solution (0.1% w/v)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • White tile or white paper

  • Distilled or deionized water

Procedure:

  • Rinse the burette with the strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette 25.0 mL of the strong acid solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow.

  • Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

  • Slowly add the strong base from the burette to the Erlenmeyer flask while constantly swirling the flask.

  • Continue the titration, adding the base dropwise as the endpoint is approached. The endpoint is reached when the solution shows the first persistent color change from yellow to orange-red.

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results.

  • Calculate the concentration of the unknown solution using the titration data.

Visualizations

Acid-Base Equilibrium of this compound

The following diagram illustrates the equilibrium between the acidic (yellow) and basic (red) forms of the indicator.

G Picramic_Acid Picramic Acid (Yellow) Picramate_Ion Picramate Ion (Red) Picramic_Acid->Picramate_Ion + OH⁻ Picramate_Ion->Picramic_Acid + H⁺

Caption: Acid-base equilibrium of the this compound indicator.

Experimental Workflow for Titration

The workflow for a typical acid-base titration using this compound as an indicator is depicted below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Burette Prepare and Fill Burette with Titrant (Base) Pipette_Analyte Pipette Analyte (Acid) into Erlenmeyer Flask Add_Indicator Add 2-3 drops of This compound Indicator Pipette_Analyte->Add_Indicator Titrate Slowly Add Titrant to Analyte with Swirling Add_Indicator->Titrate Observe Observe Color Change (Yellow to Orange-Red) Titrate->Observe Record Record Final Volume Observe->Record Calculate Calculate Concentration Record->Calculate

Caption: Workflow for acid-base titration using this compound.

Conclusion

This compound serves as a useful, albeit less common, acid-base indicator with a distinct color change in the acidic pH range. Its properties make it suitable for titrations involving strong acids and strong bases where the equivalence point lies in the acidic region. The provided protocols offer a foundation for researchers and professionals to prepare and utilize this compound indicator solutions in their analytical procedures. As with any indicator, it is recommended to perform a blank titration to account for any volume of titrant required to change the color of the indicator itself.

References

Application Notes and Protocols: Sodium Picramate for the Colorimetric Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a foundational protocol for the utilization of sodium picramate as a colorimetric sensor for the detection of metal ions. While not a conventional method, the underlying chemistry of picramic acid and its derivatives suggests a strong potential for the development of novel analytical assays.

Introduction

This compound, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a compound known for its applications in the dye industry and as a chemical intermediate.[1][2][3][4][5] Its molecular structure, featuring nitro and amino groups, allows for complex formation with various metal ions.[1][6] This property forms the basis for its potential application in analytical chemistry as a colorimetric reagent for the detection and quantification of metal ions in aqueous solutions.[1] The formation of a metal-picramate complex is expected to induce a significant and measurable change in the visible spectrum, enabling a straightforward and cost-effective analytical method.[7][8][9]

Principle of Detection

The detection of metal ions using this compound is based on the principle of colorimetric sensing through complexation. Picramic acid, the parent compound of this compound, is known to form colored complexes with a variety of metal ions, including copper (II), mercury (II), and uranyl (UO₂²⁺) ions.[6] In an aqueous solution, the this compound dissociates, and the picramate anion can then coordinate with metal ions. This coordination alters the electronic structure of the picramate molecule, leading to a shift in its maximum absorbance wavelength (λₘₐₓ) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

Detection_Mechanism cluster_solution In Aqueous Solution Sodium_Picramate This compound (Yellow-Orange Solution) Complex Metal-Picramate Complex (Colored Solution) Sodium_Picramate->Complex + Mⁿ⁺ Metal_Ion Metal Ion (Mⁿ⁺) (Colorless Solution) Metal_Ion->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Quantification

Figure 1: Signaling pathway for metal ion detection.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the colorimetric detection of a target metal ion. Optimization of parameters such as pH, reaction time, and temperature may be necessary for specific metal ions.

3.1. Materials and Reagents

  • This compound (Analytical Grade)

  • Deionized Water

  • Stock solutions (1000 ppm) of target metal ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺, etc.)

  • Buffer solutions (e.g., acetate, phosphate) to control pH

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3.2. Preparation of a 1 mM this compound Stock Solution

  • Accurately weigh 221.10 mg of this compound.

  • Dissolve the this compound in a small amount of deionized water in a 1000 mL volumetric flask.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Store the solution in a dark, cool place.

3.3. General Protocol for Metal Ion Detection

  • Pipette a known volume of the metal ion sample into a 10 mL volumetric flask.

  • Add an appropriate volume of buffer solution to maintain the desired pH.

  • Add a specific volume of the 1 mM this compound stock solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for a predetermined amount of time at a specific temperature.

  • Measure the absorbance of the solution at the λₘₐₓ of the metal-picramate complex using a UV-Vis spectrophotometer.

  • A blank solution containing all reagents except the metal ion should be used as a reference.

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound and Metal Ion Solutions Start->Prepare_Reagents Mix_Reagents Mix Sample, Buffer, and This compound Solution Prepare_Reagents->Mix_Reagents Incubate Incubate for a Specific Time/Temperature Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance with Spectrophotometer Incubate->Measure_Absorbance Analyze_Data Analyze Data and Determine Concentration Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for metal ion detection.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the absorbance values against the corresponding known concentrations of the metal ion. The concentration of an unknown sample can then be determined by interpolating its absorbance value on the calibration curve.

Table 1: Hypothetical Quantitative Data for Cu²⁺ Detection

Cu²⁺ Concentration (µM)Absorbance at λₘₐₓ
00.050
100.250
200.450
300.650
400.850
501.050
Unknown Sample0.550

From the calibration curve generated with the data above, the concentration of the unknown sample can be determined.

Potential Applications and Limitations

Potential Applications:

  • Environmental Monitoring: Rapid screening of heavy metal contamination in water and soil samples.[10][11]

  • Industrial Quality Control: Monitoring metal ion concentrations in industrial effluents and processes.

  • Pharmaceutical Analysis: Determination of trace metal impurities in drug formulations.

Limitations:

  • Selectivity: this compound may react with multiple metal ions, leading to interference. Further studies are needed to determine the selectivity of the reagent and to develop masking agents to improve specificity.

  • Matrix Effects: The presence of other substances in the sample matrix may affect the color development and the accuracy of the measurement.

  • Safety: this compound is a hazardous substance and should be handled with appropriate safety precautions.[12]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • This compound can be explosive when dry; handle with care and avoid friction or shock.[12]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The protocols and information provided in these application notes are intended for research purposes only. The method described is based on the known chemical properties of picramic acid and its derivatives and requires further validation for specific applications.

References

Application Note: HPLC Method Development for Sodium Picramate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium picramate. This compound, the sodium salt of picramic acid, is a compound used in various industrial applications, including as a component in hair dyes and as an intermediate in chemical synthesis.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation analysis. This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method, including initial parameter selection, method optimization, and validation protocols in accordance with ICH guidelines.

Introduction

This compound (2-amino-4,6-dinitrophenol sodium salt) is a dark red crystalline solid.[3] Its analysis is critical to ensure product quality and safety, particularly due to the potential presence of impurities such as picric acid and other nitroaromatic compounds.[4][5] HPLC is a powerful and versatile technique for the separation, identification, and quantification of such compounds.[6] This document outlines a step-by-step protocol for developing a specific, accurate, and precise RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.

PropertyValueReference
Chemical Formula C₆H₄N₃NaO₅[7][8]
Molecular Weight 221.10 g/mol [7][8]
Appearance Dark red crystalline powder[3]
pKa of Picramic Acid ~ 4[4]
Solubility (Water) 10 g/L[4][7]
Solubility (Ethanol) < 10 g/L[4]
UV-Vis Absorption The picrate ion is bright yellow and absorbs at 400 nm. Picric acid has absorption peaks at 310 nm, 360 nm, and 400 nm depending on the solvent and conditions.[9][10]
Common Impurities Picric acid (<0.5%), 2,4-Dinitrophenol (<0.15%), Dinitrochlorobenzene (<0.1%)[4][5]

HPLC Method Development Protocol

This protocol employs a systematic approach to optimize the separation of this compound from its potential impurities.

Initial Chromatographic Conditions

Based on the analysis of related nitroaromatic compounds, a reversed-phase C18 column is a suitable starting point.[6]

ParameterInitial ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmWidely used for the separation of nitroaromatic compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape for acidic compounds and is MS-compatible.
Gradient 20% B to 80% B over 15 minutesTo elute compounds with a range of polarities and identify potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CStarting at ambient temperature is common practice.
Detection Wavelength 400 nmAt this wavelength, the picrate ion has significant absorbance, offering good sensitivity.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard/Sample Diluent Water/Acetonitrile (50:50, v/v)To ensure solubility and compatibility with the mobile phase.

Experimental Workflow for Method Development

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Prepare Standard and Impurity Solutions C Inject Standard Mix and Evaluate Separation A->C B Define Initial HPLC Parameters B->C D Optimize Mobile Phase (Organic Content, pH) C->D Poor Resolution or Peak Shape E Optimize Gradient Profile D->E F Optimize Flow Rate and Column Temperature E->F G System Suitability Testing F->G Optimized Method H Method Validation (ICH Guidelines) G->H

Figure 1: Experimental workflow for HPLC method development.
Method Optimization Strategy

  • Mobile Phase Composition:

    • Organic Modifier: Evaluate acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.

    • pH Adjustment: Since the pKa of picramic acid is approximately 4, maintaining the mobile phase pH below 3 will ensure the analyte is in its protonated form, leading to better retention and peak shape on a C18 column.[4] Formic acid or phosphoric acid can be used for pH adjustment.

  • Elution Mode:

    • Start with a gradient elution to determine the retention behavior of this compound and any impurities.

    • Based on the gradient run, an isocratic method can be developed if the retention times of all components are within a reasonable range. For instance, a mobile phase of 22% isopropanol in water has been used for the isocratic separation of picric acid.[6]

  • Detection Wavelength:

    • Inject a concentrated standard of this compound and acquire a UV-Vis spectrum using a photodiode array (PDA) detector.

    • Select the wavelength of maximum absorbance for optimal sensitivity. While 400 nm is a good starting point, the actual maximum may vary.

  • Column Temperature:

    • Varying the column temperature (e.g., 25°C, 30°C, 35°C) can influence selectivity and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency.

Method Validation Protocol

The optimized HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation Parameters

Method_Validation cluster_validation_params Method Validation Parameters Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Range Range Range->Method Accuracy Accuracy Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantification LOQ->Method Robustness Robustness Robustness->Method

Figure 2: Key parameters for HPLC method validation.
Experimental Protocols for Validation

  • Specificity: Inject the diluent, a placebo (if applicable), a standard solution of this compound, and solutions of known impurities (picric acid, 2,4-dinitrophenol). The method is specific if the peak for this compound is well-resolved from other components.

  • Linearity: Prepare a series of at least five concentrations of this compound standard (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Data Presentation

All quantitative data from the method development and validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0% (for 6 injections)

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999
Slope
Y-intercept

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%
Mean % Recovery

Table 4: Precision Data

Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Peak Area
Retention Time

Conclusion

This application note provides a detailed framework for the development and validation of a reliable RP-HPLC method for the analysis of this compound. By following this systematic approach, researchers and analytical scientists can establish a robust method suitable for quality control and other analytical applications, ensuring the safety and efficacy of products containing this compound.

References

Application Note: GC-MS Analysis of Impurities in Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in Sodium Picramate (Sodium 2-amino-4,6-dinitrophenol). Due to the polar and semi-volatile nature of this compound and its related impurities, a derivatization step is essential to ensure volatility and thermal stability for reliable GC-MS analysis. This protocol employs a silylation derivatization followed by GC-MS analysis, providing a sensitive and specific method for quality control and impurity profiling in research, development, and manufacturing environments.

Introduction

This compound, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a key intermediate in the synthesis of various dyes and is also used in cosmetic formulations, particularly hair dyes.[1][2] The purity of this compound is critical for its performance and safety, as impurities can affect the final product's properties and may pose health risks. Potential impurities can arise from the manufacturing process, which often involves the partial reduction of picric acid, or from the degradation of the final product.[3][4]

Common impurities include unreacted starting materials like picric acid and byproducts such as 2,4-dinitrophenol and dinitrochlorobenzene.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. However, direct GC-MS analysis of this compound and its phenolic and amino-containing impurities is challenging due to their low volatility and potential for thermal degradation.[6] Chemical derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[7][8] This application note provides a detailed protocol for the silylation and subsequent GC-MS analysis of impurities in this compound.

Potential Impurities in this compound

The primary impurities of concern in commercial this compound are listed in the table below, with typical specification limits as reported by the European Commission's Scientific Committee on Consumer Safety (SCCS).[5]

ImpurityChemical NameCAS NumberTypical Specification Limit
Picric Acid2,4,6-Trinitrophenol88-89-1< 0.3%
2,4-Dinitrophenol2,4-Dinitrophenol51-28-5< 0.1%
Dinitrochlorobenzene1-Chloro-2,4-dinitrobenzene97-00-7< 0.1%

Experimental Protocol

This protocol is designed for the analysis of this compound and its potential impurities.

Materials and Reagents
  • This compound sample

  • Picramic acid analytical standard (for qualitative identification)

  • Picric acid analytical standard

  • 2,4-Dinitrophenol analytical standard

  • Dinitrochlorobenzene analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 2M Hydrochloric Acid

  • Sodium Sulfate (anhydrous)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (picramic acid, picric acid, 2,4-dinitrophenol, and dinitrochlorobenzene) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol.

Sample Preparation and Derivatization
  • Conversion to Picramic Acid: Accurately weigh approximately 100 mg of the this compound sample into a 50 mL beaker. Dissolve the sample in 20 mL of deionized water, warming gently if necessary. While stirring, slowly add 2M hydrochloric acid dropwise until the solution is acidic (pH ~2), which will precipitate the red picramic acid.[9]

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the picramic acid and other impurities with three 20 mL portions of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried extract and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Reconstitute the residue in 500 µL of anhydrous pyridine. Add 500 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.[6]

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis
  • Identification: Identify the derivatized impurities in the sample by comparing their retention times and mass spectra with those of the derivatized analytical standards.

  • Quantification: Create a calibration curve for each impurity using the derivatized working standard solutions at multiple concentration levels. Quantify the impurities in the sample based on the peak areas in SIM mode.

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound Impurities cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh this compound Sample dissolve Dissolve in Water sample->dissolve acidify Acidify with HCl to Precipitate Picramic Acid dissolve->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Anhydrous Na2SO4 extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Pyridine evaporate->reconstitute Dried Extract add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat inject Inject 1 µL into GC-MS heat->inject Derivatized Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition (Scan & SIM) detect->data identify Identify Impurities (Retention Time & Mass Spectra) data->identify quantify Quantify Impurities (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of impurities in this compound.

Conclusion

The described GC-MS method with silylation derivatization is a reliable and sensitive approach for the qualitative and quantitative analysis of impurities in this compound. This protocol is crucial for ensuring the quality and safety of this compound used in various industrial and cosmetic applications. The method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be implemented in a quality control laboratory.

References

Application Note: 1H and 13C NMR Spectroscopy of Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of sodium picramate. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visual representation of the experimental workflow. This application note is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development requiring analytical characterization of this compound.

Introduction

This compound (sodium 2-amino-4,6-dinitrophenolate) is the sodium salt of picramic acid. It is a substituted phenolic compound used primarily as a colorant in hair dye formulations.[1][2] The safety and quality control of products containing this compound necessitate accurate and reliable analytical methods for its identification and characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. This note details the application of ¹H and ¹³C NMR spectroscopy for the analysis of this compound.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

NMR Spectral Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of complete experimental spectra in the public domain, predicted data is provided for a comprehensive analysis.

¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Proton (H) Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.75~8.20[3]d2.5
H-58.05~7.70[3]d2.5
-NH₂7.90-s (broad)-

Note: Experimental values are based on reported data for picramic acid/picramate, which may show slight variations depending on the exact experimental conditions.[3]

¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Carbon (C) Predicted Chemical Shift (δ, ppm)
C-1 (-O⁻)158.5
C-2 (-NH₂)149.0
C-3125.5
C-4 (-NO₂)138.0
C-5115.0
C-6 (-NO₂)132.0

Experimental Protocols

This section outlines the detailed methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the this compound.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Number of Scans: 16-64

    • Spectral Width: 0-12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 0-200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.5 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis of this compound.

experimental_workflow start Start sample_prep Sample Preparation start->sample_prep weighing Weigh this compound (10-20 mg for 1H, 50-100 mg for 13C) sample_prep->weighing dissolution Dissolve in DMSO-d6 (0.6-0.7 mL) weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acquisition NMR Data Acquisition transfer->nmr_acquisition instrument_setup Spectrometer Setup (Tuning, Locking, Shimming) nmr_acquisition->instrument_setup h1_acquisition Acquire 1H Spectrum instrument_setup->h1_acquisition c13_acquisition Acquire 13C Spectrum h1_acquisition->c13_acquisition data_processing Data Processing c13_acquisition->data_processing ft_phase Fourier Transform & Phasing data_processing->ft_phase baseline_ref Baseline Correction & Referencing ft_phase->baseline_ref integration Integration (1H) baseline_ref->integration analysis Spectral Analysis & Interpretation integration->analysis end End analysis->end

Caption: NMR Experimental Workflow for this compound.

References

Application Note: Functional Group Identification in Sodium Picramate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-SP01

Objective

This document provides a detailed protocol for the identification of key functional groups in Sodium Picramate (Sodium 2-amino-4,6-dinitrophenolate) using Fourier-Transform Infrared (FTIR) spectroscopy. This method is crucial for the qualitative analysis, identity confirmation, and quality control of this compound in research and pharmaceutical development settings.[1][2][3]

Introduction

This compound is the sodium salt of Picramic Acid and is characterized by its distinct chemical structure, which includes primary amine, nitro, and phenolate functional groups attached to an aromatic ring.[4][5] FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for identifying the chemical structure of molecules.[2][6] The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.[7][8] This application note details the instrumental parameters and experimental procedures for analyzing this compound and interpreting its FTIR spectrum.

Principle of FTIR Spectroscopy

When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational frequencies. These vibrations include stretching and bending of the chemical bonds.[7] An FTIR spectrometer collects an interferogram of the sample signal, which is then converted into a spectrum using the Fourier transform algorithm. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where the absorption peaks indicate the presence of specific functional groups.[8] The mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹) is particularly useful for this analysis.[9]

Experimental Protocols

Two common methods for the FTIR analysis of solid samples are provided below. The Attenuated Total Reflectance (ATR) method is generally preferred for its speed and simplicity, requiring minimal sample preparation.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is the recommended method for rapid analysis.

Materials and Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (analytical grade)

  • Spatula

  • Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol. Allow the crystal to dry completely. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional method for high-quality spectra of solid samples.

Materials and Apparatus:

  • FTIR Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • This compound sample (analytical grade)

  • Agate mortar and pestle

  • Hydraulic press and pellet-forming die

  • Spatula

  • Infrared lamp or vacuum oven

Procedure:

  • Drying: Gently dry the KBr powder under an infrared lamp or in a vacuum oven to remove any residual moisture, which can interfere with the spectrum (showing a broad peak around 3400 cm⁻¹).

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Grinding: Add the KBr and this compound to a clean agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Disposal: Dispose of the KBr pellet according to safety guidelines.

Data Presentation and Interpretation

The FTIR spectrum of this compound should be analyzed for absorption bands characteristic of its constituent functional groups. The absence of a broad O-H stretching band (typically seen in phenols around 3300-3600 cm⁻¹) and the presence of strong nitro and amino group absorptions are key identifiers.[10][11]

Table of Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic Ring (=C-H)Weak to Medium
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1585C=C StretchAromatic Ring (in-ring)Medium
1555 - 1485N=O Asymmetric StretchNitro Group (-NO₂)Very Strong
1500 - 1400C=C StretchAromatic Ring (in-ring)Medium
1355 - 1320N=O Symmetric StretchNitro Group (-NO₂)Very Strong
1335 - 1250C-N StretchAromatic Amine (Ar-NH₂)Strong
1260 - 1050C-O StretchPhenolate (Ar-O⁻)Strong
900 - 675C-H Bend (Out-of-plane)Substituted Aromatic RingStrong

Note: The exact peak positions can vary slightly due to the solid-state nature of the sample, intermolecular interactions, and the sampling method used.[7][8][9][12][13][14]

Visualizations

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start method Choose Method start->method atr_prep Clean ATR Crystal background Collect Background Spectrum atr_prep->background kbr_prep Prepare KBr Pellet (Grind Sample + KBr, Press) kbr_prep->background method->atr_prep ATR method->kbr_prep KBr sample_atr Place Sample on ATR & Apply Pressure background->sample_atr sample_kbr Place KBr Pellet in Holder background->sample_kbr collect Collect Sample Spectrum sample_atr->collect sample_kbr->collect process Process Spectrum (Baseline Correction, etc.) collect->process identify Identify Characteristic Peaks process->identify compare Compare Peaks to Reference Table identify->compare report Report Functional Groups compare->report

Caption: Workflow for FTIR analysis of this compound.

This compound Functional Groups and FTIR Regions

Functional_Groups cluster_mol This compound Structure cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Peak Regions (cm⁻¹) mol Sodium 2-amino-4,6-dinitrophenolate amine Primary Amine (-NH₂) mol->amine nitro Nitro (-NO₂) mol->nitro aromatic Aromatic Ring mol->aromatic phenolate Phenolate (Ar-O⁻) mol->phenolate amine_peak N-H Stretch: ~3400 N-H Bend: ~1620 amine->amine_peak nitro_peak Asymm. Stretch: ~1520 Symm. Stretch: ~1340 nitro->nitro_peak aromatic_peak C=C Stretch: 1600-1400 =C-H Stretch: ~3050 aromatic->aromatic_peak phenolate_peak C-O Stretch: ~1200 phenolate->phenolate_peak

Caption: Functional groups of this compound and their IR regions.

References

Application Note: UV-Vis Spectroscopic Determination of Sodium Picramate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picramate (C₆H₄N₃NaO₅) is a sodium salt of picramic acid, commonly used as a colorant in cosmetic products, particularly in hair dyes.[1][2] Its vibrant color and effective dyeing properties have led to its widespread use. Regulatory bodies in various regions permit its use up to a certain concentration, for instance, a maximum of 0.6% in on-head applications in some areas. This necessitates a reliable and accurate analytical method for the quantitative determination of this compound in raw materials and finished cosmetic products to ensure product quality and regulatory compliance.

This application note details a UV-Vis spectroscopic method for the determination of this compound concentration. UV-Vis spectroscopy is a simple, cost-effective, and widely available technique that is well-suited for the analysis of chromophoric compounds like this compound. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle

The quantitative determination of this compound is based on the measurement of its absorbance at a specific wavelength in the ultraviolet-visible (UV-Vis) region. According to the Beer-Lambert law, the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte, the path length (l) of the light through the solution, and the molar absorptivity (ε) of the analyte at that wavelength.

Beer-Lambert Law: A = εlc

By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), the concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.

Materials and Methods

Materials and Reagents
  • This compound reference standard (analytical grade)

  • Solvent: Deionized water or a suitable organic solvent (e.g., methanol, ethanol) in which this compound is soluble and stable. The choice of solvent should be validated for the specific application.

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A calibrated double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a dilute standard solution of this compound in the chosen solvent (e.g., 10 µg/mL).

  • Scan the solution over the UV-Vis range (e.g., 200-800 nm) using the solvent as a blank.

  • Identify the wavelength at which the maximum absorbance is observed. This wavelength is the λmax.

    • Note: While a specific λmax from a validated method was not found in the literature, for illustrative purposes, let's assume a hypothetical λmax of 480 nm based on the reddish color of this compound solutions. This value must be experimentally determined.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions of decreasing concentrations by serial dilution of the stock standard solution. The concentration range should bracket the expected concentration of the sample and fall within the linear range of the instrument. A hypothetical linear range could be 1-10 µg/mL.

Preparation of Sample Solution

The preparation of the sample solution will depend on the matrix (e.g., raw material, hair dye formulation).

  • For Raw Material: Accurately weigh a known amount of the this compound sample, dissolve it in the chosen solvent, and dilute to a concentration within the calibration range.

  • For Hair Dye Formulation: An extraction step may be necessary to isolate the this compound from the product matrix. This could involve dissolving a known weight of the product in a suitable solvent, followed by filtration or centrifugation to remove insoluble components, and then appropriate dilution to fall within the linear range of the method. The specific extraction procedure must be developed and validated.

Construction of Calibration Curve
  • Set the spectrophotometer to the predetermined λmax (e.g., 480 nm).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 (typically > 0.999) for a good linear fit.

Measurement of Sample Concentration
  • Measure the absorbance of the prepared sample solution in triplicate at the λmax.

  • Calculate the concentration of this compound in the sample solution using the equation of the calibration curve.

  • Back-calculate the concentration of this compound in the original sample, taking into account any dilution factors.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a placebo (a sample matrix without the analyte) and confirming that there is no interference at the λmax of this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by the correlation coefficient of the calibration curve over a specified range.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the percentage recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Reproducibility: The precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., wavelength, temperature, solvent composition).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative Quantitative Data for the UV-Vis Determination of this compound

ParameterResult (Hypothetical)
Wavelength of Maximum Absorbance (λmax)480 nm
Linear Range1 - 10 µg/mL
Correlation Coefficient (R²)0.9995
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantitation (LOQ)To be determined experimentally
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2%

Mandatory Visualization

Experimental_Workflow A Determine λmax D Construct Calibration Curve A->D λmax B Prepare Standard Solutions B->D C Prepare Sample Solution E Measure Sample Absorbance C->E F Calculate Concentration D->F E->F G Method Validation F->G

Caption: Experimental workflow for the UV-Vis determination of this compound.

Beer_Lambert_Law cluster_law Beer-Lambert Law Absorbance Absorbance (A) Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Absorbance Path_Length Path Length (l) Path_Length->Absorbance Concentration Concentration (c) Concentration->Absorbance

Caption: Relationship of variables in the Beer-Lambert Law.

References

Troubleshooting & Optimization

Troubleshooting low yield in Sodium picramate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of sodium picramate.

Troubleshooting Guide

Problem 1: Low yield of picric acid in the nitration step.

Question: My nitration of phenol to picric acid is resulting in a low yield and a lot of dark, tarry byproducts. What are the likely causes and how can I fix this?

Answer:

Low yields and tar formation during the nitration of phenol are common issues, often stemming from the high reactivity of the phenol ring, which can lead to oxidation and polymerization. Here are the primary causes and solutions:

  • Direct Nitration with Concentrated Nitric Acid: Direct nitration of phenol with concentrated nitric acid is highly exothermic and can lead to oxidative side reactions, producing tarry substances and reducing the yield of the desired 2,4,6-trinitrophenol (picric acid).[1]

    • Solution: Employ the sulfonation-nitration pathway. First, sulfonate the phenol with concentrated sulfuric acid to form p-phenolsulfonic acid. This intermediate is then nitrated. The sulfonic acid group protects the ring from oxidation and directs the nitro groups to the ortho and para positions before being replaced.[2][3]

  • Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and the formation of unwanted byproducts.[3][4]

    • Solution: Maintain a low temperature, especially during the addition of nitric acid. Use an ice bath to cool the reaction vessel and add the nitrating agent slowly and portion-wise to manage the heat generated.[2]

  • Impure Phenol: Impurities in the starting phenol can interfere with the reaction and contribute to tar formation.

    • Solution: Use freshly distilled, high-purity phenol for the reaction.

Problem 2: Incomplete conversion of picric acid to picramic acid.

Question: I am observing a significant amount of unreacted picric acid in my product after the reduction step. How can I ensure complete conversion to picramic acid?

Answer:

Incomplete reduction of picric acid to 2-amino-4,6-dinitrophenol (picramic acid) can be due to several factors related to the reducing agent and reaction conditions.

  • Incorrect Stoichiometry of Sodium Sulfide: An insufficient amount of the reducing agent, sodium sulfide (Na₂S), will lead to incomplete reduction.

    • Solution: Ensure the correct molar ratio of sodium sulfide to picric acid is used. The reaction involves the reduction of one nitro group to an amino group.[5] While the exact stoichiometry can vary based on the specific protocol, a molar ratio of approximately 2:1 (Na₂S to picric acid) is often cited.[5]

  • Suboptimal pH: The reduction reaction is sensitive to pH. If the reaction mixture becomes too alkaline, it can inhibit the reduction process.[6]

    • Solution: Control the pH of the reaction mixture. Some protocols suggest the simultaneous addition of an acid, like hydrochloric acid, to neutralize the sodium hydroxide formed during the reaction, thus maintaining a more favorable pH for the reduction.[7]

  • Low Reaction Temperature: The reduction may be slow or incomplete if the temperature is too low.

    • Solution: Maintain the reaction temperature within the optimal range as specified by the protocol, often around 50-65°C.[7]

Problem 3: Difficulty in isolating pure this compound crystals.

Question: My final product is an oily substance or impure crystals. What are the best practices for obtaining pure, crystalline this compound?

Answer:

Issues with the final product's purity and crystallinity often relate to the purification and isolation steps.

  • Presence of Impurities: Unreacted starting materials, side products from the nitration and reduction steps, and inorganic salts can interfere with crystallization.

    • Solution: Thoroughly wash the crude product. Washing the intermediate picric acid with cold water helps remove residual acids.[4] The crude this compound can be washed with a brine solution (10% salt solution) to remove impurities.[7]

  • Improper Crystallization Technique: Rapid cooling or an unsuitable solvent can lead to the formation of small, impure crystals or an oily product.

    • Solution: After dissolving the crude this compound in hot water, allow the solution to cool slowly to promote the formation of larger, purer crystals. If the product precipitates upon addition of ice, ensure sufficient time is given for complete precipitation before filtration.[7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the initial sulfonation step in picric acid synthesis?

A1: The initial sulfonation of phenol to p-phenolsulfonic acid serves two main purposes. Firstly, it protects the highly reactive phenol ring from oxidation by the strong nitric acid, which would otherwise lead to the formation of undesirable tarry byproducts. Secondly, the sulfonic acid group is a good directing group, facilitating the substitution of nitro groups at the ortho and para positions. The sulfonic acid group is then replaced by a nitro group during the nitration step.[2][3]

Q2: Why is temperature control so critical during the nitration of phenol?

A2: The nitration of phenol is a highly exothermic reaction. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a hazardous situation and the formation of significant amounts of unwanted oxidation and polymerization products (tars) instead of the desired 2,4,6-trinitrophenol.[1][4]

Q3: What are the key parameters to monitor during the reduction of picric acid to picramic acid?

A3: The key parameters to monitor are the reaction temperature, the rate of addition of the reducing agent (sodium sulfide), and the pH of the reaction mixture. Maintaining the temperature in the optimal range (typically 50-65°C) and controlling the pH are crucial for achieving a high yield of picramic acid and avoiding side reactions.[6][7]

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a simple method to check for purity; pure this compound has a distinct melting point. Spectroscopic methods such as Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule and confirm its identity.[5] For a more quantitative analysis of purity and to identify any impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly effective method.[8][9]

Data Presentation

Table 1: Summary of Key Reaction Parameters for this compound Synthesis

StepParameterRecommended Value/RangeRationale
Sulfonation of Phenol Phenol:H₂SO₄ (conc.) ratio1:1.25 (by volume)Ensures complete sulfonation.[2]
Reaction TemperatureHeat on a water bathPromotes the formation of phenolsulfonic acid.[2]
Reaction Time30 minutesSufficient time for complete sulfonation.[2]
Nitration of Phenolsulfonic Acid Molar Ratio (Phenol:HNO₃)1:3.75 (approx.)Provides sufficient nitrating agent for trisubstitution.[2]
Reaction TemperatureCool in an ice bath during HNO₃ addition, then heatControls exothermicity and then drives the reaction to completion.[2]
Reaction Time1-2 hours on a boiling water bathEnsures complete nitration to picric acid.[2]
Reduction of Picric Acid Picric Acid:Na₂S ratio1:2 (molar)Provides sufficient reducing agent for the conversion to picramic acid.[5]
Reaction Temperature55-65°COptimizes the rate of reduction while minimizing side reactions.[7]
Neutralization to this compound Picramic Acid:NaOH ratio1:1 (molar)Ensures complete conversion to the sodium salt.[5]

Experimental Protocols

1. Synthesis of Picric Acid from Phenol (via Sulfonation-Nitration)

  • Materials: Phenol (4 g), Concentrated Sulfuric Acid (5.0 mL), Concentrated Nitric Acid (15 mL).

  • Procedure:

    • In a 500 mL flask, combine 4 g of phenol and 5.0 mL of concentrated sulfuric acid. Mix thoroughly. The mixture will become warm.

    • Heat the flask on a water bath for 30 minutes to form phenolsulfonic acid.

    • Cool the flask in an ice-water bath.

    • In a fume hood, add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction with the evolution of red fumes will occur.

    • Once the initial reaction subsides, heat the flask on a boiling water bath for 1-2 hours with occasional shaking.

    • Add approximately 50 mL of cold water and cool the mixture in an ice bath to crystallize the picric acid.

    • Filter the yellow crystals using a Buchner funnel and wash with cold water to remove excess acid.[2]

2. Synthesis of this compound from Picric Acid

  • Materials: Picric acid, Sodium Sulfide (Na₂S·9H₂O), Sodium Hydroxide.

  • Procedure:

    • Prepare a solution of sodium picrate by dissolving picric acid and a slight molar excess of sodium hydroxide in water.

    • In a separate container, prepare a solution of sodium sulfide in water.

    • Heat the sodium picrate solution to approximately 55°C.

    • With vigorous stirring, slowly add the sodium sulfide solution to the sodium picrate solution over a period of about 10 minutes. Maintain the temperature below 65°C, using an ice bath if necessary.

    • Continue stirring for an additional 10 minutes after the addition is complete.

    • Pour the reaction mixture onto ice to precipitate the this compound.

    • Allow the mixture to stand for several hours to ensure complete precipitation.

    • Filter the red-brown precipitate and wash with a 10% sodium chloride solution.[7]

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield in this compound Synthesis Check_Nitration Problem in Nitration Step? Start->Check_Nitration Check_Reduction Problem in Reduction Step? Start->Check_Reduction Check_Isolation Problem in Isolation/Purification? Start->Check_Isolation Tar_Formation High Tar Formation? Check_Nitration->Tar_Formation Yes Incomplete_Reduction Incomplete Reduction of Picric Acid? Check_Reduction->Incomplete_Reduction Yes Oily_Product Oily Product or Impure Crystals? Check_Isolation->Oily_Product Yes Use_Sulfonation Action: Use Sulfonation-Nitration Route Tar_Formation->Use_Sulfonation Yes Temp_Control_Nitration Inadequate Temperature Control? Tar_Formation->Temp_Control_Nitration No End Improved Yield Use_Sulfonation->End Control_Temp_Nitration Action: Use Ice Bath, Slow Addition Temp_Control_Nitration->Control_Temp_Nitration Yes Control_Temp_Nitration->End Check_Stoichiometry Action: Verify Na2S Stoichiometry Incomplete_Reduction->Check_Stoichiometry Check_pH_Reduction Action: Control Reaction pH Incomplete_Reduction->Check_pH_Reduction Check_Temp_Reduction Action: Maintain Optimal Temperature (55-65°C) Incomplete_Reduction->Check_Temp_Reduction Check_Stoichiometry->End Check_pH_Reduction->End Check_Temp_Reduction->End Wash_Product Action: Thoroughly Wash Crude Product Oily_Product->Wash_Product Slow_Crystallization Action: Employ Slow Cooling for Crystallization Oily_Product->Slow_Crystallization Wash_Product->End Slow_Crystallization->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Sodium_Picramate_Synthesis_Pathway Phenol Phenol Phenolsulfonic_Acid p-Phenolsulfonic Acid Phenol->Phenolsulfonic_Acid + H₂SO₄ (conc.) Picric_Acid Picric Acid (2,4,6-Trinitrophenol) Phenolsulfonic_Acid->Picric_Acid + HNO₃ (conc.) Picramic_Acid Picramic Acid (2-Amino-4,6-dinitrophenol) Picric_Acid->Picramic_Acid + Na₂S Sodium_Picramate This compound Picramic_Acid->Sodium_Picramate + NaOH

Caption: Synthetic pathway for this compound from phenol.

References

Optimizing reaction conditions for Sodium picramate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of sodium picramate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main routes for synthesizing this compound:

  • Selective Reduction of Picric Acid: This is a common industrial method involving the selective reduction of one nitro group on picric acid to an amino group using a reducing agent like sodium sulfide.[1][2] The reaction stoichiometry involves converting one of the three nitro groups (-NO₂) into an amino group (-NH₂).[3]

  • Neutralization of Picramic Acid: This method involves a simple acid-base reaction where picramic acid is neutralized with a sodium base, such as sodium hydroxide, sodium carbonate, or sodium bicarbonate, to yield this compound.[3][4]

Q2: Why is temperature control so critical during the synthesis from picric acid?

A2: Temperature control is crucial for several reasons. The reaction rate increases with temperature, but excessive heat can lead to the over-reduction of other nitro groups or decomposition of the final product, resulting in impurities and lower yields.[3] For industrial processes, the optimal temperature range is typically maintained between 50-60°C.[3] If the temperature exceeds 65°C during the addition of reagents, it is often recommended to add ice to control the exothermic reaction.[1]

Q3: What is the importance of pH during the reduction of picric acid?

A3: The pH of the reaction mixture significantly influences the selectivity and rate of the reduction. Alkaline conditions, specifically a pH between 8.0 and 9.0, are essential for achieving maximum selectivity and optimal conversion rates.[3] Incorrect pH can lead to the formation of by-products and a decrease in the yield of this compound.

Q4: What are the primary safety concerns when working with picric acid and this compound?

A4: Both picric acid and this compound are energetic and potentially explosive compounds, especially when dry.[5][6][7] Picric acid can form highly sensitive and explosive metal picrate salts with metals like copper, lead, zinc, and iron.[8] Therefore, it is imperative to avoid contact with metals and use glass or iron containers.[1][8] Both compounds are also toxic by ingestion and skin absorption.[6] Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a chemical fume hood.[8][9]

Optimization of Reaction Conditions

Optimizing reaction parameters is key to achieving high yield and purity. The following table summarizes the optimal conditions for the synthesis of this compound via the reduction of picric acid.

ParameterOptimal RangeImpact on Yield & Purity
Temperature 50-60°CYields of 85-92% are achievable. Higher temperatures risk over-reduction and decomposition.[3]
pH 8.0-9.0Ensures maximum selectivity for the mono-reduction of a single nitro group.[3]
Reaction Time 35-40 minutesAllows for complete conversion without significant side-product formation.[3]
Sodium Sulfide Conc. ~12.7%Provides an optimal reduction rate for the conversion of picric acid.[3]

Troubleshooting Guide

Problem: Low Product Yield

Potential CauseRecommended Solution
Incorrect Temperature: Maintain the reaction temperature strictly between 50-60°C.[3] Use an ice bath to manage exothermic phases, especially during reagent addition.[1]
Suboptimal pH: Adjust and maintain the pH of the reaction mixture within the 8.0-9.0 range to ensure maximum selectivity.[3]
Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended time (35-40 minutes) with vigorous stirring to ensure complete mixing and conversion.[1][3]
Product Loss During Isolation: After precipitation, wash the this compound precipitate with a 10% sodium chloride solution to minimize its solubility and prevent loss.[1]
Over-reduction: Avoid excessive temperatures or prolonged reaction times which can lead to the formation of di- or tri-aminophenols.[3]

Problem: Impure Product (Discoloration or Incorrect Analytical Data)

Potential CauseRecommended Solution
Presence of Unreacted Picric Acid: Ensure stoichiometric or a slight excess of the reducing agent is used. Unreacted picric acid content should be less than 0.5%.[3] Purification can be achieved by recrystallization from aqueous solutions.[3]
Formation of By-products: Strictly adhere to the optimal temperature and pH ranges to prevent side reactions like over-reduction.[3]
Contamination with Sulfur: If using sodium sulfide, ensure proper workup and washing steps to remove any elemental sulfur that may have precipitated.
Moisture Content: The final product may retain significant moisture (25-35%).[3] If a dry product is required, dry carefully at a controlled temperature (e.g., 80°C), noting the material's explosive hazard when dry.[6]

Experimental Protocols & Workflows

Below is a generalized protocol for the synthesis of this compound from picric acid.

Protocol: Synthesis via Reduction of Picric Acid

  • Preparation: In a suitable glass or iron vessel, dissolve picric acid in water. The process is often started by creating a solution of a small amount of picric acid and sodium hydroxide in water.[1]

  • Heating: Gently heat the solution to approximately 55°C with vigorous stirring.[1]

  • Reagent Addition:

    • Prepare a solution of crystalline sodium sulfide in water.

    • Slowly add the sodium sulfide solution to the picric acid solution over a period of 10-15 minutes.[1][10]

    • Simultaneously, add the remaining pulverized picric acid in small portions.[1]

  • Temperature Control: Maintain the reaction temperature between 55-65°C. If the temperature rises above 65°C, add ice to the mixture to control the exothermic reaction.[1]

  • Reaction Completion: After all reagents have been added, continue stirring for an additional 10-30 minutes.[1]

  • Precipitation & Isolation: Pour the reaction mixture onto ice to fully precipitate the this compound.[1] Allow the mixture to stand for several hours (e.g., 10 hours) to ensure complete precipitation.[1]

  • Filtration & Washing: Filter the precipitate and wash it with a cold 10% sodium chloride solution to remove impurities while minimizing product loss.[1]

  • Purification (Optional): The crude this compound can be further purified by recrystallization from hot water.[3]

Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_workflow Experimental Workflow: this compound Synthesis start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Prepare Reactants (Picric Acid, NaOH, Na2S) B 2. Controlled Reaction (50-60°C, pH 8-9) A->B Add reagents slowly C 3. Quench & Precipitate (Pour onto ice) B->C After 35-40 min D 4. Isolate Product (Filtration) C->D E 5. Wash Precipitate (10% NaCl Solution) D->E F 6. Purify (Optional) (Recrystallization) E->F G Final Product (this compound) E->G If purity is sufficient F->G

Caption: General experimental workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Logic: Low Product Yield start_node start_node decision_node decision_node solution_node solution_node check_node check_node Start Start: Low Yield D1 Was Temp. in 50-60°C range? Start->D1 S1 Solution: Use ice bath & monitor closely. D1->S1 No C1 Check pH D1->C1 Yes D2 Was pH in 8.0-9.0 range? C1->D2 S2 Solution: Adjust pH with suitable base/acid. D2->S2 No C2 Check Isolation Step D2->C2 Yes D3 Was precipitate washed with NaCl solution? C2->D3 S3 Solution: Use 10% NaCl wash to reduce product loss. D3->S3 No

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Sodium Picramate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of sodium picramate in solution. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound is generally stable under standard laboratory conditions.[1] However, its stability in solution is dependent on the solvent and storage conditions. Solutions in water and DMSO are reported to be stable for up to 48 hours under laboratory conditions, while solutions in methanol are stable for as long as 11 weeks when stored at 4°C.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: In solutions with a pH ranging from 6.5 to 10, which is typical for applications like hair dye formulations, this compound exists as the picramate ion.[1] While specific data on pH-dependent degradation rates is limited in the provided search results, operating within a neutral to alkaline pH range is common for its use.

Q3: Is this compound sensitive to light or temperature?

A3: Yes, this compound is sensitive to temperature. It can decompose at temperatures above 210°C and may explode upon prolonged exposure to heat.[2][3][4] For optimal stability in solution, storage at 4°C is recommended.[5] While explicit details on photosensitivity are not extensively covered, standard practice for nitroaromatic compounds is to protect them from direct sunlight.[5]

Q4: What are the signs of degradation in a this compound solution?

A4: Visual signs of degradation can include a color change or the formation of precipitate. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect and quantify any degradation products or a decrease in the concentration of the parent compound.[6][7]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is a hazardous substance. It is explosive when dry, toxic upon ingestion and skin absorption, and a flammable solid.[2][3][8] It is crucial to handle it in a wetted form (typically with at least 20% water) to minimize the risk of explosion.[3][9] Always handle with care, avoiding friction, impact, and electrostatic loading.[4][8]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Color change in solution Degradation of this compound due to exposure to heat, light, or incompatible materials.1. Verify the age of the solution and storage conditions. 2. Prepare a fresh solution, ensuring it is protected from light and stored at the recommended temperature (4°C). 3. Analyze the solution using HPLC or UV-Vis spectroscopy to check for degradation products.
Precipitate formation The concentration of the solution may have exceeded the solubility limit in the chosen solvent, or the precipitate could be a degradation product.1. Confirm the solubility of this compound in the specific solvent and temperature. 2. Attempt to redissolve the precipitate by gentle warming or sonication, if appropriate for the experiment. 3. If precipitation persists, filter the solution and analyze both the filtrate and the precipitate to identify the substance.
Inconsistent experimental results Instability of the this compound solution leading to a decrease in its effective concentration.1. Always use freshly prepared solutions when possible, especially for aqueous and DMSO solutions older than 48 hours.[1] 2. Perform a stability check of your stock solution using an analytical method like HPLC before use. 3. Ensure that other reagents or components in the experimental mixture are compatible with this compound. It can react vigorously with reducing agents and is incompatible with strong oxidizing agents.[3][4][5][10]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Temperature Reference
Water10 g/LNot Specified[1]
Water10.602 g/L25°C[2]
Water1.27 g/100 mlNot Specified[11]
DMSO> 100 g/LNot Specified[1]
Ethanol< 10 g/LNot Specified[1]

Table 2: Stability of this compound in Solution

Solvent Storage Condition Stability Duration Reference
WaterLab Conditions48 hours[1]
DMSOLab Conditions48 hours[1]
Methanol4°C11 weeks[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution over time and under specific environmental conditions (e.g., temperature, light exposure).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of wetted this compound. Note the water content to calculate the amount of dry this compound.

    • Dissolve it in the desired solvent (e.g., water, methanol) to create a stock solution of known concentration.

  • Stability Study Setup:

    • Aliquot the stock solution into several vials appropriate for the study conditions (e.g., amber vials for light protection, clear vials for photostability testing).

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a specific light source).

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from a vial for each condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. An example of a suitable technique is HPLC-MS.[6] The mobile phase and column should be selected to achieve good separation between this compound and any potential degradants.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve.

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

    • Identify and, if possible, quantify any degradation products that appear as new peaks in the chromatogram.

Visualizations

experimental_workflow prep 1. Prepare this compound Stock Solution setup 2. Aliquot and Store Samples under Test Conditions prep->setup Aliquotting analysis 3. Withdraw and Analyze Samples at Time Points via HPLC setup->analysis Sampling over time data 4. Calculate Concentration and Degradation Rate analysis->data Data processing logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation Temp->Degradation Light Light Exposure Light->Degradation pH pH of Solution pH->Degradation Solvent Solvent Type Precipitation Precipitation Solvent->Precipitation Contaminants Oxidizing/Reducing Agents Contaminants->Degradation Inaccuracy Inaccurate Results Degradation->Inaccuracy Precipitation->Inaccuracy

References

Matrix interference in the analysis of Sodium picramate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Sodium Picramate.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis?

A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of this compound due to the influence of other components in the sample matrix.[1][2][3] These effects can manifest as either suppression or enhancement of the signal, leading to inaccurate quantification.[3][4] The complexity of the sample matrix, such as in biological fluids or cosmetic formulations, can significantly impact the analysis.[5][6]

Q2: What are the common sources of matrix interference for this compound?

A2: Common sources of interference depend on the sample type. For instance, in cosmetic products like hair dyes, potential interferences include surfactants, fatty acids, and other dye components.[7] In environmental water samples, humic acids, phenols, and inorganic salts can interfere.[5][8] When analyzing biological samples, proteins, phospholipids, and salts are major contributors to matrix effects.[6][9]

Q3: How do I know if my analysis is affected by matrix interference?

A3: Signs of matrix interference include poor reproducibility of results, inaccurate quantification (low or high recovery), distorted peak shapes in chromatography, and significant signal suppression or enhancement when comparing standards in solvent to matrix-matched standards.[9][10] A common method to assess matrix effects is to compare the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample after extraction.[3][11]

Q4: Can matrix effects be completely eliminated?

A4: While completely eliminating matrix effects is challenging, especially in complex samples, various strategies can be employed to minimize their impact.[12][13] These strategies often involve optimizing sample preparation to remove interfering components, adjusting chromatographic conditions to separate this compound from interferences, or using calibration techniques that compensate for the matrix effect.[13][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity in HPLC-UV Analysis

Symptoms:

  • Tailing or fronting of the this compound peak.

  • Broadened peaks leading to poor resolution.

  • Significantly lower signal intensity compared to standards prepared in pure solvent.

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution with Matrix Components Modify the HPLC method to improve separation. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or altering the pH of the mobile phase.[9]
Ion Suppression/Enhancement While more pronounced in LC-MS, band broadening and peak distortion in HPLC-UV can be due to strong interactions between the analyte and matrix components. Enhance the sample cleanup procedure using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[2][9]
High Concentration of Salts in the Sample High salt concentrations can affect peak shape. Dilute the sample if the concentration of this compound is sufficiently high.[1] Alternatively, use a desalting step during sample preparation.
Inadequate Sample Preparation The sample preparation method may not be effectively removing interfering substances. Re-evaluate and optimize the extraction and cleanup protocol. Consider using a different SPE sorbent or LLE solvent system.[15]
Issue 2: Low and Inconsistent Recovery of this compound

Symptoms:

  • Recovery of this compound is significantly below acceptable limits (typically <80%).

  • High variability in recovery across different samples.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Extraction The chosen extraction solvent or technique may not be efficient for the specific matrix. Optimize the extraction parameters, such as solvent type, pH, temperature, and extraction time. For solid samples, consider techniques like sonication or pressurized liquid extraction.
Analyte Binding to Matrix Components This compound may bind to proteins or other macromolecules in the sample. Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) for biological samples.[9] Adjusting the pH of the extraction solvent can also help disrupt interactions.
Degradation of this compound This compound may be unstable under certain pH or temperature conditions during sample processing.[16] Ensure that the sample processing conditions are mild and consider performing stability studies.
Inefficient Sample Cleanup Interfering substances may be co-extracted and cause signal suppression, leading to apparent low recovery.[6] Improve the cleanup step by using a more selective SPE cartridge or performing multiple cleanup steps.

Experimental Protocols

Protocol 1: Analysis of this compound in a Hair Dye Matrix by HPLC-UV

This protocol provides a general procedure for the extraction and analysis of this compound from a cream-based hair dye.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Accurately weigh 1 gram of the hair dye sample into a 50 mL centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) and vortex for 2 minutes to dissolve the sample. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[15]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[15]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.[9]

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: this compound has absorbance maxima that can be determined by a UV-Vis scan; a suitable wavelength in the UV or visible region should be used for quantification.

  • Calibration: Prepare a set of calibration standards of this compound in the mobile phase. For more accurate results, use matrix-matched calibration by spiking known amounts of this compound into a blank hair dye matrix and subjecting it to the same sample preparation procedure.[17][18]

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the method.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery (at 10 µg/mL) 85-105%
Precision (RSD%) < 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1g Hair Dye Sample dissolve Dissolve in 10mL Acetonitrile sample->dissolve centrifuge Centrifuge @ 4000 rpm dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge condition->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV reconstitute->hplc

Caption: Experimental workflow for the analysis of this compound in a hair dye matrix.

troubleshooting_workflow cluster_recovery Low Recovery Troubleshooting cluster_peak Poor Peak Shape Troubleshooting start Problem: Inaccurate Results check_recovery Is Recovery Low/Variable? start->check_recovery check_peak Is Peak Shape Poor? start->check_peak check_recovery->check_peak No optimize_extraction Optimize Extraction (Solvent, pH, Time) check_recovery->optimize_extraction Yes optimize_hplc Optimize HPLC Method (Gradient, Column) check_peak->optimize_hplc Yes end Re-analyze Samples check_peak->end No optimize_extraction->end check_binding Investigate Matrix Binding (Protein Precipitation) assess_stability Assess Analyte Stability improve_cleanup Improve Sample Cleanup (SPE/LLE) optimize_hplc->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->end

Caption: Troubleshooting logic for inaccurate this compound analysis results.

References

Technical Support Center: Safe Handling of Dry Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for laboratory personnel working with dry sodium picramate. Adherence to these guidelines is critical due to the substance's hazardous nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dry this compound?

A1: Dry this compound is a dangerous fire and explosion hazard.[1] It is sensitive to heat, flame, friction, and shock.[2] The primary hazard is fire with a potential for a minor blast or projection, but it does not pose a mass explosion risk.[2][3] It is also toxic if inhaled, swallowed, or absorbed through the skin.[1][2][3]

Q2: Why is this compound often supplied wetted with water?

A2: this compound is typically wetted with at least 20% water to desensitize it and reduce its explosive properties.[2] The wetted slurry appears as dark red crystals and, while still flammable, is more difficult to ignite than the dry solid.[2]

Q3: What are the immediate actions to take in case of a fire involving this compound?

A3: In the event of a fire reaching the cargo, do not attempt to fight it. The cargo may explode.[2][3] Immediately stop all traffic and clear the area for at least 1600 meters (1 mile) in all directions and let the fire burn.[2][3]

Q4: What are the symptoms of exposure to this compound?

A4: Exposure can cause cyanosis, headache, nausea, and gastrointestinal complaints.[4] There is a risk of circulatory collapse, and alcohol consumption can increase the toxic effects.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Crystallization or drying out of wetted this compound Evaporation of water during storage or handling.Do not handle the dried material. If it is safe to do so, carefully and remotely re-wet the material with water. If you are unsure, evacuate the area and contact safety personnel.
Spill of dry this compound powder Improper handling or container failure.For a small spill, do not sweep. Gently cover with a plastic sheet to prevent dispersal and then carefully wet the material with large amounts of water before cleaning up.[5] For a large spill, evacuate the area immediately and follow emergency procedures.[2][3]
Discoloration of skin upon contact Direct contact with the substance.The product can discolor the skin.[4] Immediately wash the affected area with soap and plenty of water.[4][6] If irritation persists, seek medical advice.[4]

Quantitative Hazard Data

Hazard Parameter Value Source
Acute Oral Toxicity (LD50, mouse)378 mg/kg[4]
Algae Toxicity (EC50)28 g/l[4]
Immediate Precautionary Measure (Small Spill)Isolate spill or leak area for at least 100 meters (330 feet) in all directions.[2]
Immediate Precautionary Measure (Large Spill)Consider initial evacuation for 500 meters (1/3 mile) in all directions.[2]
Fire Evacuation Distance1600 meters (1 mile) in all directions.[3]

Experimental Protocols

Protocol 1: Receiving and Storing this compound
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Ensure the material is still wetted.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[7][8] A designated storage temperature of 4°C is recommended.[7]

  • Container: Keep the container tightly closed.[7][8] Use only approved containers for this substance.[4]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and reducing agents.[1][3]

Protocol 2: Weighing and Handling Dry this compound

Note: Handling dry this compound should be avoided whenever possible. If absolutely necessary, it must be done in a controlled environment with extreme caution.

  • Preparation: Ensure all equipment is grounded.[2] Eliminate all sources of ignition (no smoking, flares, sparks, or flames) from the immediate area.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] A respirator may be necessary if there is a risk of dust inhalation.[4]

  • Handling: Use non-sparking tools. Avoid friction, impact, and electrostatic loading.[4] Handle with care to avoid bumps.[4]

  • Weighing: If weighing is necessary, do so in a chemical fume hood with adequate ventilation.[8]

  • Cleaning: Do not dry clean contaminated objects and floors. Clean thoroughly with plenty of water.[4]

Protocol 3: Spill Response
  • Small Spill:

    • Eliminate all ignition sources.[2]

    • Do not touch or walk through the spilled material.[2]

    • Flush the area with large amounts of water.[2]

  • Large Spill:

    • Evacuate the area immediately. Consider an initial evacuation for 500 meters (1/3 mile) in all directions.[2]

    • Stay upwind and uphill.[2]

    • Wet down the spill with water and dike for later disposal.[2]

    • Contact emergency response personnel.

Visualizations

Spill_Response_Workflow This compound Spill Response start Spill Detected assess_spill Assess Spill Size start->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large eliminate_ignition Eliminate Ignition Sources small_spill->eliminate_ignition evacuate_area Evacuate Area Immediately (500m / 1/3 mile radius) large_spill->evacuate_area wear_ppe Wear Appropriate PPE eliminate_ignition->wear_ppe flush_water Flush Area with Large Amounts of Water wear_ppe->flush_water end Spill Contained flush_water->end contact_emergency Contact Emergency Response evacuate_area->contact_emergency wet_and_dike Wet Down with Water and Dike contact_emergency->wet_and_dike wet_and_dike->end

Caption: Decision workflow for responding to a this compound spill.

Safe_Handling_Workflow Safe Handling Workflow for this compound receipt Receiving inspect Inspect Container receipt->inspect store Store in Cool, Dry, Ventilated Area (4°C Recommended) inspect->store handling Handling/Use store->handling prepare_area Prepare Work Area (Grounded Equipment, No Ignition Sources) handling->prepare_area don_ppe Wear Full PPE prepare_area->don_ppe handle_carefully Handle with Care (Avoid Shock, Friction, Dust) don_ppe->handle_carefully disposal Disposal handle_carefully->disposal special_waste Dispose as Special Waste (Authorized Incineration) disposal->special_waste end Process Complete special_waste->end

Caption: Overall safe handling process for this compound from receipt to disposal.

References

Technical Support Center: Removal of Sodium Picramate from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of sodium picramate from laboratory wastewater.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks. It is classified as toxic by inhalation and skin absorption.[1][2] When dry, it poses a significant fire and explosion hazard and may detonate if exposed to heat, friction, or shock.[1][2] It is also a strong oxidizing agent that can react vigorously with reducing agents.[2]

Q2: What are the recommended initial steps for handling a this compound spill?

A2: In case of a spill, immediate isolation of the area is crucial. For a small spill, the area should be flushed with large amounts of water. For a large spill, evacuation of the vicinity is recommended.[1] It is imperative to eliminate all ignition sources from the immediate area.[1] The spilled material should be kept wet to reduce the risk of explosion.[1]

Q3: What are the most common methods for removing this compound from laboratory wastewater?

A3: The most prevalent and effective methods for the removal of this compound and similar nitroaromatic compounds from wastewater are Advanced Oxidation Processes (AOPs), particularly the Fenton process, and adsorption onto activated carbon. AOPs chemically degrade the contaminant, while adsorption physically removes it from the water.

Q4: Can I dispose of this compound waste directly down the drain?

A4: No, due to its toxicity and explosive potential, this compound waste should never be disposed of directly down the drain.[3] It is harmful to aquatic organisms and can pose a fire or explosion hazard in the sewer system.[1][3] All waste containing this compound must be treated as hazardous and disposed of in accordance with local, regional, and national regulations.[4][5]

Q5: How can I determine the concentration of this compound in a wastewater sample?

A5: The concentration of this compound in wastewater can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[6][7] Colorimetric methods can also be employed for screening purposes, as nitroaromatic compounds are often colored.[8]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the two primary methods of this compound removal: Advanced Oxidation Process (Fenton's Reagent) and Adsorption by Activated Carbon.

Advanced Oxidation Process (AOP) - Fenton's Reagent

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to oxidize organic pollutants.

Troubleshooting Common Issues in the Fenton Process:

Problem Potential Cause Troubleshooting Steps
Low removal efficiency Incorrect pH: The optimal pH for the Fenton reaction is typically between 3 and 4.[9][10] At higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability.[9] At very low pH (<2), the reaction slows down.- Adjust the pH of the wastewater to the optimal range (3-4) using sulfuric acid before adding the Fenton's reagents.[9][10] - Monitor the pH throughout the reaction and adjust as necessary.
Inadequate reagent dosage: The ratio of H₂O₂ to Fe²⁺ and their absolute concentrations are critical for efficient degradation. Excess H₂O₂ can scavenge hydroxyl radicals, while insufficient amounts will limit the reaction.[11]- Perform bench-scale tests to determine the optimal H₂O₂ and Fe²⁺ concentrations for your specific wastewater matrix. - A typical starting point is a molar ratio of H₂O₂ to Fe²⁺ between 5:1 and 10:1.
Presence of interfering substances: Certain compounds, such as phosphates or high concentrations of some organic acids, can chelate the iron catalyst, rendering it inactive.- Analyze the wastewater for potential interfering substances. - Pre-treatment steps, such as precipitation of phosphates, may be necessary.
Reaction stops prematurely Depletion of reagents: The Fenton's reagents are consumed during the reaction.- Add H₂O₂ and/or Fe²⁺ in a stepwise or continuous manner to maintain the reaction.
Excessive foaming Rapid decomposition of H₂O₂: This can occur if the pH is too high or if the concentration of the iron catalyst is excessive, leading to the rapid evolution of oxygen gas.- Ensure the pH is within the optimal range. - Add the hydrogen peroxide slowly to the reactor to control the reaction rate.
Formation of a large amount of iron sludge High initial iron dosage and pH adjustment: After the reaction, the pH is typically raised to precipitate the iron catalyst as ferric hydroxide.- Optimize the initial iron dosage to use the minimum effective amount. - Consider alternative iron sources or heterogeneous Fenton catalysts to reduce sludge production.
Adsorption by Activated Carbon

Activated carbon removes this compound by adsorbing it onto its porous surface.

Troubleshooting Common Issues in Activated Carbon Adsorption:

Problem Potential Cause Troubleshooting Steps
Low removal efficiency Incorrect pH: The pH of the solution can affect the surface charge of the activated carbon and the speciation of this compound. For dinitrophenol, a similar compound, the optimal pH for adsorption is in the acidic range (pH 2-5).[12]- Adjust the pH of the wastewater to the optimal range for adsorption. - Conduct small-scale tests to determine the ideal pH for your specific activated carbon and wastewater.
Insufficient contact time: Adsorption is a time-dependent process. Equilibrium may not have been reached.- Increase the contact time between the wastewater and the activated carbon. - Determine the equilibrium time by taking samples at different time intervals.
Inadequate adsorbent dosage: The amount of activated carbon may not be sufficient to adsorb the concentration of this compound present.- Increase the dosage of activated carbon. - Determine the optimal dosage through isotherm studies.[12]
Competition from other organic compounds: Other organic pollutants in the wastewater can compete with this compound for adsorption sites.- Characterize the wastewater to identify other organic components. - Consider a pre-treatment step to remove interfering compounds.
Rapid saturation of activated carbon High initial concentration of this compound: A high concentration of the contaminant will lead to faster saturation of the adsorbent.- Dilute the wastewater before treatment, if feasible. - Use a multi-stage adsorption system.
Incorrect type of activated carbon: The pore size distribution and surface chemistry of the activated carbon are important for effective adsorption.- Select an activated carbon with a high surface area and appropriate pore size for the target molecule.
Difficulty in regenerating the activated carbon Strong adsorption of this compound: The interaction between this compound and the activated carbon surface may be too strong for simple regeneration methods.- Explore different regeneration techniques, such as thermal regeneration or chemical regeneration with solvents or oxidizing agents.[13][14] - Note that thermal regeneration can be energy-intensive and may lead to some loss of adsorption capacity.[13]

Experimental Protocols

Fenton's Reagent Treatment of this compound Wastewater (Bench-Scale)

This protocol outlines a general procedure for the degradation of this compound in a laboratory setting.

Materials:

  • This compound contaminated wastewater

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical equipment for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Characterize the Wastewater: Determine the initial concentration of this compound and the Chemical Oxygen Demand (COD) of the wastewater sample.

  • pH Adjustment: Place a known volume of the wastewater in a beaker and place it on a magnetic stirrer. Slowly add sulfuric acid to adjust the pH to the desired level (typically between 3 and 4).[9][10]

  • Addition of Iron Catalyst: Add a predetermined amount of ferrous sulfate heptahydrate to the wastewater and stir until it is completely dissolved.

  • Initiation of the Fenton Reaction: Slowly add the required volume of hydrogen peroxide to the solution. The reaction will begin immediately, often indicated by a color change and potentially some gas evolution.

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 60 minutes). Periodically, take small samples, quench the reaction (e.g., by adding a strong base to raise the pH or a catalase to decompose the remaining H₂O₂), and analyze for the concentration of this compound.

  • Reaction Termination and Sludge Precipitation: After the desired reaction time, raise the pH of the solution to above 7 with sodium hydroxide to stop the reaction and precipitate the iron as ferric hydroxide.

  • Separation and Analysis: Separate the iron sludge from the treated water by filtration or centrifugation. Analyze the final concentration of this compound and COD in the treated water to determine the removal efficiency.

Batch Adsorption of this compound onto Activated Carbon

This protocol describes a method to determine the adsorption capacity of activated carbon for this compound.

Materials:

  • This compound solution of known concentration

  • Powdered activated carbon

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., syringe filters)

  • Analytical equipment for this compound quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Adsorbent and Adsorbate: Prepare a stock solution of this compound. Weigh out a specific amount of activated carbon.

  • pH Adjustment: Adjust the pH of the this compound solution to the desired value using dilute acid or base.

  • Adsorption Experiment: Add a known mass of activated carbon to a series of flasks containing a fixed volume of the this compound solution at different initial concentrations.[15]

  • Equilibration: Place the flasks on a shaker and agitate for a predetermined amount of time to allow the adsorption process to reach equilibrium.[16]

  • Sample Collection and Analysis: After equilibration, filter the samples to separate the activated carbon.[15] Analyze the remaining concentration of this compound in the filtrate.

  • Data Analysis: Calculate the amount of this compound adsorbed per unit mass of activated carbon (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

    • qₑ is the adsorption capacity at equilibrium (mg/g)

    • C₀ is the initial concentration of this compound (mg/L)

    • Cₑ is the equilibrium concentration of this compound (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the activated carbon (g)

  • Isotherm Modeling: Plot qₑ versus Cₑ to generate an adsorption isotherm. The data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other parameters.[17]

Data Presentation

The following tables summarize typical quantitative data for the removal of dinitrophenol (a compound structurally similar to this compound) from water using the Fenton process and activated carbon adsorption.

Table 1: Efficiency of Fenton Process for Dinitrophenol Removal

Initial Dinitrophenol Concentration (mg/L) [H₂O₂] (mM) [Fe²⁺] (mM) pH Reaction Time (min) Removal Efficiency (%) Reference
10075 mg/L45 mg/L34054[18]
10075 mg/L75 mg/L34087[18]
5050.5360>90Adapted from[19]
2001013120~95Adapted from[19]

Table 2: Adsorption Capacity of Activated Carbon for Dinitrophenol

Activated Carbon Source Initial Dinitrophenol Concentration (mg/L) Adsorbent Dose (g/L) pH Contact Time (min) Adsorption Capacity (mg/g) Reference
Rubber Wood501412024.98[12]
Rubber Wood1001412049.10[12]
Rubber Wood2001412096.89[12]
Date Stones6516120196.08 (maximum)[17]
Cotton Cakes10-1000.54180~150 (maximum)Adapted from[20]

Visualizations

Experimental Workflow for this compound Removal

experimental_workflow cluster_wastewater Wastewater Preparation cluster_treatment Treatment Options cluster_aop_steps Fenton Process Steps cluster_adsorption_steps Adsorption Steps cluster_analysis Analysis and Disposal wastewater This compound Wastewater characterization Initial Characterization (Concentration, pH, COD) wastewater->characterization aop Advanced Oxidation (Fenton Process) characterization->aop adsorption Adsorption (Activated Carbon) characterization->adsorption ph_adjust_aop pH Adjustment (to 3-4) add_reagents Add FeSO4 & H2O2 ph_adjust_aop->add_reagents reaction Oxidation Reaction add_reagents->reaction ph_adjust_post pH Neutralization & Sludge Precipitation reaction->ph_adjust_post separation Solid-Liquid Separation ph_adjust_post->separation ph_adjust_adsorption pH Adjustment add_ac Add Activated Carbon ph_adjust_adsorption->add_ac agitation Agitation for Equilibrium add_ac->agitation agitation->separation final_analysis Final Analysis (Concentration, COD) separation->final_analysis disposal Proper Waste Disposal final_analysis->disposal

Caption: Workflow for the removal of this compound from wastewater.

Logical Relationship for Troubleshooting Low Removal Efficiency

troubleshooting_logic cluster_fenton Fenton Process cluster_adsorption Adsorption start Low Removal Efficiency Observed check_ph_fenton Is pH between 3 and 4? start->check_ph_fenton check_ph_adsorption Is pH optimal for adsorption? start->check_ph_adsorption check_reagents_fenton Are reagent dosages (FeSO4, H2O2) optimal? check_ph_fenton->check_reagents_fenton Yes adjust_ph_fenton Adjust pH check_ph_fenton->adjust_ph_fenton No check_interferences_fenton Are interfering substances present? check_reagents_fenton->check_interferences_fenton Yes optimize_reagents_fenton Optimize dosages check_reagents_fenton->optimize_reagents_fenton No pretreat_fenton Pre-treat for interferences check_interferences_fenton->pretreat_fenton Yes check_contact_time Is contact time sufficient? check_ph_adsorption->check_contact_time Yes adjust_ph_adsorption Adjust pH check_ph_adsorption->adjust_ph_adsorption No check_dosage_adsorption Is adsorbent dosage adequate? check_contact_time->check_dosage_adsorption Yes increase_time Increase contact time check_contact_time->increase_time No increase_dosage Increase adsorbent dosage check_dosage_adsorption->increase_dosage No

Caption: Troubleshooting logic for low removal efficiency.

References

Minimizing byproduct formation in Sodium picramate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Sodium Picramate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the partial reduction of picric acid (2,4,6-trinitrophenol) or its sodium salt, sodium picrate.[1] This reduction selectively converts one of the nitro groups (-NO₂) to an amino group (-NH₂), yielding 2-amino-4,6-dinitrophenol (picramic acid), which is then isolated as its sodium salt.[2] The typical reducing agent used is sodium sulfide (Na₂S).[2][3][4]

Q2: What are the most common byproducts or impurities in this reaction?

A2: Commercially produced this compound is often contaminated with various impurities.[5] Key contaminants can include unreacted picric acid, products from over-reduction (such as di-amino nitrophenols), and other compounds of unknown composition that may arise from side reactions.[5][6] Picric acid is a common impurity, with limits sometimes set below 2000 ppm.[6]

Q3: Why is temperature control so critical during the synthesis?

A3: Maintaining the correct reaction temperature is crucial for selective reduction. If the temperature rises too high (e.g., above 65°C), the reaction can become more aggressive, leading to over-reduction of the picric acid and the formation of undesired byproducts.[3] This reduces the yield and purity of the target this compound.

Q4: What are the primary safety concerns when working with this compound and its precursors?

A4: Both picric acid and dry this compound are explosive.[7][8][9] this compound is typically handled and stored wetted with at least 20% water to minimize the risk of explosion.[7] It is also toxic by inhalation and skin absorption.[7] Standard safety protocols, including the use of personal protective equipment, handling with care to avoid friction or impact, and preventing the material from drying out, are essential.[8]

Reaction and Byproduct Pathways

Reaction_Pathway cluster_main Main Synthesis Route cluster_byproducts Potential Byproduct Formation Picric_Acid Picric Acid (2,4,6-Trinitrophenol) Sodium_Picrate Sodium Picrate Picric_Acid->Sodium_Picrate  NaOH or Na₂CO₃ Sodium_Picramate This compound (Target Product) Sodium_Picrate->Sodium_Picramate  Na₂S (Reducing Agent)  Controlled Temp. Over_Reduction Over-Reduction Products (e.g., Diamino-nitrophenols) Sodium_Picrate->Over_Reduction  Excess Na₂S or  High Temperature Unreacted Unreacted Picric Acid Sodium_Picramate->Unreacted  Incomplete Reaction

Caption: Main synthesis route for this compound and common byproduct pathways.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes?

A: Low yield can stem from several factors:

  • Incomplete Precipitation: this compound is not completely insoluble in water, especially if the temperature is not sufficiently lowered.[5] Ensure the reaction mixture is thoroughly cooled, for example on ice, for an extended period (e.g., 10-12 hours) to maximize precipitation.[3]

  • Incorrect Stoichiometry: An improper ratio of sodium sulfide to picric acid can lead to an incomplete reaction. Refer to established protocols for appropriate molar ratios.

  • Side Reactions: The formation of soluble byproducts due to poor temperature control will reduce the amount of desired product that precipitates.

  • Loss during Washing: Washing the precipitate with pure water can dissolve some of the product. It is often recommended to wash the crude product with a 10% sodium chloride (brine) solution to reduce solubility losses.[3]

Issue 2: Product is Contaminated with Unreacted Picric Acid

Q: How can I detect and remove unreacted picric acid from my final product?

A: Unreacted picric acid is a common impurity.

  • Detection: The presence of picric acid can often be detected by chromatographic methods like HPLC.

  • Removal/Minimization:

    • Ensure Complete Reaction: Gradual addition of the reducing agent with vigorous stirring helps ensure the picric acid is fully consumed.[3] Some protocols add picric acid in portions simultaneously with the sodium sulfide solution.[3]

    • Purification via Picramic Acid: A highly effective purification method is to convert the crude this compound to free picramic acid.[5] Dissolve the crude salt in hot water, filter if necessary, and then acidify with a mineral acid (e.g., HCl or H₂SO₄) to precipitate picramic acid.[3] The picramic acid can be washed, purified (e.g., by recrystallization), and then re-dissolved in a sodium hydroxide solution to yield a purer form of this compound.[10]

Issue 3: The Final Product is a Dark, Tarry, or Off-Color Solid

Q: My this compound product is not the expected dark red crystalline solid. What went wrong?

A: An off-color or tarry product typically indicates the presence of significant impurities, often from degradation or side reactions.

  • Cause - High Temperature: The most likely cause is excessive reaction temperature (above 65°C), which promotes the formation of complex byproducts.[3] Use an ice bath to maintain the temperature within the recommended range during the addition of reagents.[3]

  • Cause - Air Oxidation: While less documented, oxidation of intermediates or the final product can potentially lead to discoloration.

  • Solution - Purification: The most reliable solution is to purify the product. The conversion to free picramic acid, as described above, is very effective.[5] After precipitating the picramic acid, the dark-colored solution containing the impurities can be decanted off.[5] The resulting picramic acid should be a bright brick-red crystalline substance.[5]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: This compound Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Problem: Low Yield Check_Yield->Low_Yield Low Impure Problem: Impure Product (Off-color, Tarry) Check_Yield->Impure Impure Success Product Meets Specs Check_Yield->Success OK Sol_1 Troubleshoot: 1. Ensure complete precipitation (cool >10h). 2. Wash with brine, not water. 3. Verify stoichiometry. Low_Yield->Sol_1 Sol_2 Troubleshoot: 1. Check reaction temp (<65°C). 2. Ensure vigorous stirring. 3. Purify via conversion to Picramic Acid. Impure->Sol_2 Sol_1->Start Retry Synthesis Sol_2->Start Retry Synthesis

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Experimental Protocols & Data

Summary of Reaction Conditions

The following table summarizes parameters from various protocols for the synthesis of this compound/Picramic Acid.

ParameterMethod 1[3]Method 2[3]
Starting Material Picric AcidPicric Acid
Reducing Agent Crystalline Sodium Sulfide (Na₂S·9H₂O)Crystalline Sodium Sulfide (Na₂S·9H₂O)
Base Sodium HydroxideSodium Carbonate
Temperature Control Heat to 55°C, then control below 65°C with iceStart at 50°C, then continue without heating
Reagent Addition Simultaneous addition of picric acid and Na₂S solution over ~10 minsSimultaneous addition of Na₂S solution and HCl solution over ~30 mins
Precipitation Add ice to precipitate product, stand for 10 hoursAllow to stand for 12 hours
Washing Wash precipitate with 10% brine solutionWash precipitate with saturated brine solution
Yield ~100 g (from 137.5 g picric acid)~100 g (from 137.5 g picric acid)
Detailed Protocol: Synthesis and Purification

This protocol is a composite based on established methods.[3]

Part 1: Synthesis of Crude this compound

  • In a suitable container, dissolve 137.5 g of picric acid in 1200 mL of water containing 36 g of sodium carbonate. Heat the mixture to 50°C to drive off carbon dioxide.

  • Prepare a solution of 240 g of crystalline sodium sulfide (Na₂S·9H₂O) in 450 mL of water.

  • Prepare a dilute acid solution by mixing 108 g of 30% hydrochloric acid with 300 mL of water.

  • With vigorous stirring, begin the simultaneous dropwise addition of the sodium sulfide solution and the dilute hydrochloric acid solution to the picric acid mixture.

  • Control the addition rates such that the sodium sulfide addition takes approximately 30 minutes, and the hydrochloric acid addition takes about one minute longer. Do not apply external heating during this process.

  • After the additions are complete, continue stirring for an additional 30 minutes.

  • Allow the mixture to stand for 12 hours to ensure complete precipitation of the crude this compound.

  • Filter the precipitate and wash it with 100 mL of a saturated sodium chloride (brine) solution.

Part 2: Purification via Picramic Acid

  • Dissolve the entire batch of crude this compound in 2 liters of water, heating if necessary.

  • Filter the solution to remove any insoluble impurities.

  • Prepare a hot acid solution by adding 70 mL of 30% hydrochloric acid to 400 mL of water and heating to 90°C.

  • Pour the filtered this compound solution into the hot acid solution with stirring. Picramic acid will precipitate.

  • Allow the mixture to stand for 24 hours for complete precipitation.

  • Filter off the pure picramic acid, wash with a small amount of cold water, and dry at 80°C. The expected yield is approximately 100 g (83% theoretical).

  • The purified picramic acid can be converted back to high-purity this compound by dissolving it in a stoichiometric amount of sodium hydroxide solution.

References

Impact of pH on the stability of Sodium picramate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of Sodium picramate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is considered to be relatively stable under normal laboratory conditions.[1] Solutions in water and DMSO have been reported to be stable for at least 48 hours under ambient conditions.[1] However, the long-term stability is influenced by factors such as pH, temperature, and exposure to light.

Q2: How does pH affect the chemical form of this compound in solution?

A2: this compound is the sodium salt of picramic acid. Picramic acid has a pKa of approximately 4.[1] Therefore, in solutions with a pH above 4, the compound will predominantly exist as the picramate anion. In typical hair dye formulations, which have a pH between 6.5 and 10, it exists almost entirely as the picramate ion.[1] In strongly acidic solutions (pH < 4), it will be in its protonated form, picramic acid.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For general laboratory use, it is recommended to store this compound solutions in tightly sealed containers, protected from light, and refrigerated at 2-8°C to minimize potential degradation. For long-term storage, the optimal pH should be determined based on experimental stability studies, but a neutral to slightly alkaline pH is generally recommended to maintain the picramate form and minimize acid-catalyzed hydrolysis.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound under hydrolytic stress are not extensively documented in the available literature, related nitroaromatic compounds can undergo hydrolysis of the amino group or reduction of the nitro groups under certain conditions. Forced degradation studies on the related compound diazodinitrophenol (DDNP) showed it to be stable under acidic and basic conditions, but susceptible to thermal, oxidative, and photolytic degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color change in the solution over time (e.g., fading or darkening) pH shift: The solution's pH may have changed due to absorption of atmospheric CO₂ (if alkaline) or interaction with the container. Degradation: The compound may be degrading due to exposure to light, elevated temperature, or oxidative stress.Verify the pH of the solution. If it has shifted, adjust it back to the desired value using a suitable buffer. Prepare fresh solutions and store them protected from light and at a controlled temperature. Consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.
Precipitate formation in the solution pH-induced precipitation: If the pH of a solution of this compound drops below its pKa (~4), the less soluble picramic acid may precipitate. Low solubility at low temperatures: If the solution is stored at a low temperature, the solubility of this compound might be exceeded.Check the pH of the solution and adjust to a neutral or slightly alkaline pH to redissolve the precipitate. If precipitation is due to low temperature, gently warm the solution and ensure it is fully dissolved before use. For future preparations, consider using a buffer to maintain the desired pH.
Inconsistent results in assays Degradation of the stock solution: The this compound stock solution may have degraded, leading to a lower effective concentration. pH of the assay medium: The pH of the experimental medium may be affecting the stability or the spectral properties of the this compound.Prepare a fresh stock solution of this compound. Analyze the stock solution by a stability-indicating method like HPLC to confirm its concentration and purity. Ensure the pH of your assay medium is controlled and consistent across all experiments.
Appearance of unexpected peaks in HPLC analysis Degradation of the sample: The sample may have degraded during preparation, storage, or analysis. Interaction with mobile phase: The pH of the HPLC mobile phase may be causing on-column degradation or changes in the ionization state of the analyte.Review the sample preparation and storage procedures to minimize exposure to harsh conditions. Analyze samples as quickly as possible after preparation. Evaluate the stability of this compound in the mobile phase by incubating it for a period and re-analyzing. Adjust the mobile phase pH if necessary to ensure the stability of the analyte during the chromatographic run.

Stability Data

Currently, there is a lack of specific quantitative data in the public domain on the degradation kinetics of this compound at various pH values. However, qualitative information suggests the following:

Condition Stability Primary Chemical Species Potential Degradation
Acidic (pH < 4) Likely stable for short periods, but long-term stability is not well-documented.Picramic AcidPotential for hydrolysis of the amino group under harsh acidic conditions and elevated temperatures.
Neutral (pH ~7) Generally considered stable for short-term laboratory use.Picramate AnionMinimal degradation expected under controlled temperature and light conditions.
Alkaline (pH > 8) Considered stable, as evidenced by its use in alkaline hair dye formulations.[1]Picramate AnionMay be susceptible to alkaline hydrolysis at very high pH and elevated temperatures.
Oxidative Stress Susceptible to degradation.[2]Picramate AnionOxidation of the amino group and/or the aromatic ring.
Photolytic Stress Susceptible to degradation.[2]Picramate Anion / Picramic AcidPhotodegradation can lead to complex reaction pathways.
Thermal Stress Susceptible to degradation.[2]Picramate Anion / Picramic AcidThermal decomposition can occur at elevated temperatures.

Experimental Protocols

Protocol for a pH-Dependent Stability Study of this compound using HPLC

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Sample Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Solutions (100 µg/mL):

    • Acidic Conditions: Transfer 1 mL of the stock solution to three separate 10 mL volumetric flasks. To the flasks, add 1 mL of 0.1 M HCl, 1 M HCl, and pH 4 buffer, respectively. Dilute to volume with the corresponding acidic solution.

    • Neutral Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of pH 7 buffer and dilute to volume with the buffer.

    • Alkaline Conditions: Transfer 1 mL of the stock solution to three separate 10 mL volumetric flasks. To the flasks, add 1 mL of 0.1 M NaOH, 1 M NaOH, and pH 9 buffer, respectively. Dilute to volume with the corresponding alkaline solution.

3. Stress Conditions:

  • Incubate the prepared working solutions at a controlled temperature (e.g., 40°C or 60°C) and protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Before HPLC analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 480 nm) and a lower wavelength (e.g., 254 nm) to detect potential degradation products.

  • Injection Volume: 20 µL

  • Analysis: Inject the samples from each time point and record the chromatograms.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH condition.

  • Identify and quantify any significant degradation products that appear in the chromatograms.

Visualizations

ph_stability_relationship cluster_conditions pH Conditions cluster_species Predominant Species cluster_stability General Stability Acidic Acidic (pH < 4) PicramicAcid Picramic Acid (Protonated form) Acidic->PicramicAcid pKa ~ 4 Neutral Neutral (pH ~ 7) PicramateAnion Picramate Anion (Deprotonated form) Neutral->PicramateAnion Alkaline Alkaline (pH > 4) Alkaline->PicramateAnion StabilityAcid Potentially less stable long-term PicramicAcid->StabilityAcid StabilityNeutral Generally Stable PicramateAnion->StabilityNeutral StabilityAlkaline Generally Stable PicramateAnion->StabilityAlkaline

Caption: pH-dependent equilibrium and stability of this compound.

experimental_workflow start Start: Prepare Sodium Picramate Stock Solution prepare_samples Prepare working solutions at different pH values (e.g., 2, 4, 7, 9, 12) start->prepare_samples stress_samples Incubate samples under controlled temperature and light conditions prepare_samples->stress_samples withdraw_aliquots Withdraw aliquots at specific time intervals stress_samples->withdraw_aliquots neutralize Neutralize acidic and alkaline samples withdraw_aliquots->neutralize hplc_analysis Analyze samples by a stability-indicating HPLC method neutralize->hplc_analysis data_analysis Calculate % degradation and identify degradation products hplc_analysis->data_analysis end End: Determine pH-stability profile data_analysis->end

References

Technisches Support-Center: Prävention der explosiven Zersetzung von Natriumpikramat während der Lagerung

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur sicheren Lagerung und Handhabung von Natriumpikramat, um dessen explosive Zersetzung zu verhindern. Die Informationen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Fehlerbehebungsanleitungen

F: Was sind die sichtbaren Anzeichen dafür, dass mein gelagertes Natriumpikramat trocken wird und ein Risiko darstellen könnte?

A: Achten Sie auf eine Veränderung in der Erscheinung der Substanz. Natriumpikramat sollte als Paste oder Aufschlämmung mit einem sichtbaren Feuchtigkeitsgehalt gelagert werden.[1][2] Anzeichen für eine Austrocknung umfassen:

  • Veränderung der Textur: Die Substanz verliert ihre pastöse Konsistenz und wird zu einem Pulver oder einer krümeligen Masse.[1]

  • Farbveränderung: Obwohl die Farbe variieren kann, kann eine Aufhellung oder eine ungleichmäßige Farbverteilung auf trockene Bereiche hindeuten.

  • Staubbildung: Beim Umgang mit dem Behälter ist eine Staubentwicklung zu beobachten. Dies ist ein kritisches Warnzeichen.[2]

F: Ich vermute, dass mein Natriumpikramat teilweise ausgetrocknet ist. Welche Schritte sollte ich unternehmen?

A: Gehen Sie mit äußerster Vorsicht vor. Getrocknetes Natriumpikramat ist hochexplosiv und empfindlich gegenüber Reibung, Stößen und Hitze.[3][4]

  • Nicht bewegen: Bewegen oder handhaben Sie den Behälter nicht unnötig.[5]

  • Bereich sichern: Evakuieren Sie nicht benötigtes Personal aus dem unmittelbaren Bereich.[1]

  • Befeuchtung: Wenn es sicher durchgeführt werden kann, ohne den Behälter zu bewegen, fügen Sie langsam und vorsichtig Wasser hinzu, um die Substanz wieder zu befeuchten. Vermeiden Sie dabei jegliche mechanische Einwirkung.

  • Experten konsultieren: Kontaktieren Sie umgehend Ihren Sicherheitsbeauftragten oder spezialisiertes Personal für den Umgang mit explosiven Materialien.[6]

F: Mein Lagerbereich für Natriumpikramat hat eine unerwartete Temperaturerhöhung erfahren. Was sind die Risiken und was soll ich tun?

A: Eine Temperaturerhöhung stellt ein ernstes Risiko dar, da sie die Verdunstung des Wassers beschleunigen und die thermische Zersetzung einleiten kann.[1][4] Natriumpikramat kann sich bei längerer Hitzeeinwirkung explosiv zersetzen.[1]

  • Bereich kühlen: Wenn möglich, kühlen Sie den Lagerbereich von außen, ohne die Behälter direkt zu handhaben.

  • Überwachung: Überwachen Sie die Temperatur des Bereichs aus sicherer Entfernung.

  • Nicht öffnen: Öffnen Sie keine Behälter, die Hitze ausgesetzt waren.

  • Notfallplan aktivieren: Befolgen Sie die Notfallprotokolle Ihrer Einrichtung für potenziell instabile explosive Materialien.

Häufig gestellte Fragen (FAQs)

F: Was ist der empfohlene Wassergehalt für die Lagerung von Natriumpikramat?

A: Natriumpikramat muss mit mindestens 20 % Wasser (nach Masse) befeuchtet gelagert werden, um seine explosiven Eigenschaften zu desensibilisieren.[3]

F: Bei welcher Temperatur sollte Natriumpikramat gelagert werden?

A: Es wird empfohlen, Natriumpikramat an einem kühlen, trockenen und gut belüfteten Ort zu lagern. Einige Sicherheitsdatenblätter spezifizieren eine Lagerung bei 4 °C.[7]

F: Welche Materialien sind mit Natriumpikramat unverträglich?

A: Vermeiden Sie den Kontakt mit starken Oxidationsmitteln und starken Säuren.[4] Es kann auch heftig mit Reduktionsmitteln wie Hydriden, Sulfiden und Nitriden reagieren, was zu einer Detonation führen kann.[1]

F: Wie lange ist befeuchtetes Natriumpikramat bei korrekter Lagerung haltbar?

A: Bei ordnungsgemäßer Lagerung unter den empfohlenen Bedingungen (kühl, dunkel, dicht verschlossen und ausreichend befeuchtet) ist Natriumpikramat stabil.[8] Es ist jedoch entscheidend, den Feuchtigkeitsgehalt regelmäßig zu überprüfen.

F: Was soll ich tun, wenn ich eine kleine Menge Natriumpikramat verschüttet habe?

A: Bei einer kleinen Verschüttung:

  • Zündquellen beseitigen: Stellen Sie sicher, dass sich keine Zündquellen in der Nähe befinden.[3]

  • Befeuchten: Befeuchten Sie das verschüttete Material sofort mit reichlich Wasser.[3]

  • Aufsammeln: Sammeln Sie das nasse Material mit funkenfreiem Werkzeug auf.[5]

  • Entsorgung: Entsorgen Sie das Material gemäß den Vorschriften für gefährliche Abfälle.[2]

Quantitative Datenzusammenfassung

Tabelle 1: Lagerungs- und Stabilitätsparameter

ParameterEmpfohlener WertAnmerkungen
Mindestwassergehalt≥ 20 % (nach Masse)Entscheidend für die Desensibilisierung.[3]
LagertemperaturKühl, 4 °C empfohlenVermeiden Sie extreme Temperaturen und direkte Sonneneinstrahlung.[7]
Thermische Zersetzung> 210 °CExplosive Zersetzung ist möglich.[4]

Experimentelle Protokolle

Protokoll 1: Bestimmung des Wassergehalts (Gravimetrische Methode)

Ziel: Überprüfung des Wassergehalts in einer Probe von befeuchtetem Natriumpikramat.

Warnung: Dieses Verfahren sollte nur von geschultem Personal in einer kontrollierten Umgebung durchgeführt werden, da das Trocknen von Natriumpikramat dessen explosive Eigenschaften aktiviert.

Materialien:

  • Analysenwaage

  • Trockenschrank mit präziser Temperaturregelung

  • Exsikkator

  • Wägeschälchen (aus kompatiblem Material, z. B. Glas)

  • Probe von befeuchtetem Natriumpikramat (sehr kleine Menge, z. B. 100 mg)

Methodik:

  • Einwaage (Nassgewicht): Tarieren Sie das Wägeschälchen. Wiegen Sie eine kleine Menge (ca. 100 mg) der befeuchteten Natriumpikramat-Probe genau ein und notieren Sie das Gewicht (m_nass).

  • Trocknung: Platzieren Sie das Wägeschälchen mit der Probe in einem Trockenschrank bei einer Temperatur, die deutlich unter der Zersetzungstemperatur liegt (z. B. 60-70 °C). Trocknen Sie die Probe bis zur Gewichtskonstanz.

  • Abkühlen: Überführen Sie das Wägeschälchen mit der getrockneten Probe in einen Exsikkator, um es auf Raumtemperatur abzukühlen und die Aufnahme von Feuchtigkeit aus der Luft zu verhindern.

  • Auswaage (Trockengewicht): Wiegen Sie das abgekühlte Wägeschälchen mit der trockenen Probe und notieren Sie das Gewicht (m_trocken).

  • Berechnung: Berechnen Sie den Wassergehalt in Prozent wie folgt: Wassergehalt (%) = [(m_nass - m_trocken) / m_nass] * 100

Protokoll 2: Screening der thermischen Stabilität mittels Dynamischer Differenzkalorimetrie (DSC)

Ziel: Untersuchung des thermischen Verhaltens und der Zersetzungstemperatur von Natriumpikramat.

Materialien:

  • DSC-Gerät

  • Hermetisch verschließbare Aluminiumtiegel

  • Analysenwaage

  • Inertgas (z. B. Stickstoff)

Methodik:

  • Probenvorbereitung: Wiegen Sie eine sehr kleine Menge (typischerweise 1-5 mg) Natriumpikramat in einen DSC-Tiegel ein.

  • Tiegel versiegeln: Versiegeln Sie den Tiegel hermetisch, um eine Verdampfung des Wassers während des Experiments zu kontrollieren.

  • Geräte-Setup: Platzieren Sie den Probentiegel und einen leeren Referenztiegel im DSC-Gerät. Spülen Sie die Messzelle mit einem Inertgas.

  • Temperaturprogramm: Heizen Sie die Probe mit einer konstanten Heizrate (z. B. 10 K/min) über den interessierenden Temperaturbereich (z. B. von Raumtemperatur bis 300 °C).[9]

  • Datenanalyse: Analysieren Sie das resultierende Thermogramm. Ein exothermer Peak zeigt die Zersetzung der Probe an. Bestimmen Sie die Onset-Temperatur und die Peak-Temperatur des Zersetzungsereignisses.

Visualisierungen

TroubleshootingWorkflow start Beginn: Visuelle Inspektion des gelagerten Natriumpikramats check_appearance Ist die Substanz pastös und feucht? start->check_appearance status_ok Status: OK Weiterhin regelmäßig prüfen check_appearance->status_ok Ja signs_of_drying Anzeichen von Trockenheit (Pulver, krümelig, Staub)? check_appearance->signs_of_drying Nein/Unsicher end Ende des Prozesses status_ok->end signs_of_drying->status_ok Nein action_caution HÖCHSTE VORSICHT! Bereich sichern, Behälter nicht bewegen signs_of_drying->action_caution Ja re_wet Kann sicher Wasser hinzugefügt werden? action_caution->re_wet add_water Vorsichtig Wasser hinzufügen, um die Substanz zu befeuchten re_wet->add_water Ja contact_expert Sicherheitsbeauftragten/ Experten kontaktieren re_wet->contact_expert Nein add_water->contact_expert contact_expert->end DSC_Workflow start Beginn: DSC-Analyse prep_sample 1. Probenvorbereitung (1-5 mg in DSC-Tiegel einwiegen) start->prep_sample seal_pan 2. Tiegel hermetisch versiegeln prep_sample->seal_pan load_dsc 3. Proben- und Referenztiegel in DSC-Gerät einsetzen seal_pan->load_dsc setup_instrument 4. Messzelle mit Inertgas spülen und Temperaturprogramm einstellen load_dsc->setup_instrument run_analysis 5. Analyse starten (z.B. Heizen mit 10 K/min) setup_instrument->run_analysis analyze_data 6. Datenanalyse: Exothermen Zersetzungspeak identifizieren run_analysis->analyze_data determine_temps 7. Onset- und Peak-Temperatur der Zersetzung bestimmen analyze_data->determine_temps end Ende: Stabilitätsdaten erhalten determine_temps->end

References

Validation & Comparative

Sodium Picramate vs. Picramic Acid: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that influences reaction outcomes, yields, and safety. This guide provides an objective comparison of sodium picramate and its parent compound, picramic acid, focusing on their respective performance in organic synthesis, supported by experimental data and protocols.

Introduction to Picramic Acid and this compound

Picramic acid, chemically known as 2-amino-4,6-dinitrophenol, is a red crystalline organic compound derived from the partial reduction of picric acid.[1][2] It is a versatile intermediate in the synthesis of azo dyes and other organic compounds.[3][4] this compound is the corresponding sodium salt of picramic acid.[5] While structurally similar, the acidic phenol and its deprotonated salt exhibit significant differences in solubility, reactivity, and handling, making them suitable for distinct synthetic applications. In many formulations, such as hair dyes, picramic acid exists in its salt form (picramate) due to the typically alkaline pH of these products.[6][7]

Chemical and Physical Properties

The fundamental differences in the physical and chemical properties of these two compounds are crucial for their application in synthesis. This compound's ionic nature significantly influences its solubility compared to the free acid form.

PropertyPicramic AcidThis compound
IUPAC Name 2-Amino-4,6-dinitrophenolSodium 2-amino-4,6-dinitrophenolate
CAS Number 96-91-3[4]831-52-7[8]
Molecular Formula C₆H₅N₃O₅[4]C₆H₄N₃NaO₅[8]
Molecular Weight 199.12 g/mol [4]221.10 g/mol [8]
Appearance Dark red needles or prisms[3][4]Dark red or yellow-orange crystalline powder[5][8]
Melting Point 169-170 °C[4]Decomposes
Solubility in Water Slightly soluble/Insoluble (0.065 g/100 mL at 22-25°C)[1][4]Soluble (10.6 g/L at 25°C)[5][8]
Solubility in Organic Solvents More soluble in organic solvents like alcohol, benzene, and acetic acid.[1][4]Sparingly soluble in organic solvents (3.478 g/L).[8][9]
Reactivity Profile Explosive in dry state; sensitive to heat, shock, and friction. Reacts with strong oxidizing agents.[3][10]Dangerous fire and explosion hazard when dry. Reacts vigorously with reducing agents.[11][12][13]
Synthesis and Interconversion

This compound is synthesized from picramic acid, which itself is typically prepared by the selective reduction of picric acid. The common route involves using a reducing agent like sodium sulfide that reduces one nitro group of picric acid to an amino group.

Synthesis Picric_Acid Picric Acid (2,4,6-Trinitrophenol) Picramic_Acid Picramic Acid (2-Amino-4,6-dinitrophenol) Picric_Acid->Picramic_Acid  Partial Reduction  (e.g., Na₂S) Sodium_Picramate This compound Picramic_Acid->Sodium_Picramate  Deprotonation  (e.g., NaOH) Sodium_Picramate->Picramic_Acid  Protonation  (e.g., H₂SO₄, HCl)

Caption: Synthetic relationship between Picric Acid, Picramic Acid, and this compound.

Experimental Protocols

Protocol 1: Synthesis of Picramic Acid from Picric Acid

This protocol is based on the partial reduction of picric acid using sodium sulfide.

Materials:

  • Picric acid (137.5 g, 0.6 mol)

  • Sodium carbonate (36 g)

  • Crystallized sodium sulfide (Na₂S·9H₂O, 240 g, 1 mol)

  • 30% Hydrochloric acid (108 g)

  • Water

  • Saturated brine solution

Procedure:

  • In a large beaker, suspend 137.5 g of picric acid in 1200 mL of water. Add 36 g of sodium carbonate and warm the mixture to 50°C.

  • While stirring vigorously, add a solution of 240 g of crystallized sodium sulfide in 450 mL of water dropwise over 30 minutes.

  • Simultaneously, add a mixture of 108 g of 30% hydrochloric acid and 300 mL of water. This addition should take approximately one minute longer than the sodium sulfide addition.

  • After the additions are complete, continue stirring for another 30 minutes without heating.

  • Allow the mixture to stand for 12 hours to allow the crude this compound to precipitate.

  • Filter the precipitate and wash it with 100 mL of saturated brine solution.

  • To obtain free picramic acid, resuspend the crude this compound in 2 liters of water and warm to 80°C.

  • Acidify the solution by pouring it into a hot (90°C) solution of 70 mL of 30% hydrochloric acid in 400 mL of water.

  • Allow the solution to stand for 24 hours to ensure complete precipitation of pure picramic acid.

  • Filter the picramic acid, wash with a small amount of cold water, press, and dry at 80°C. The expected yield is approximately 100 g (83%).

Protocol 2: Synthesis of this compound from Picramic Acid

This protocol describes the simple neutralization of picramic acid to form its sodium salt.[14]

Materials:

  • Picramic acid (0.2 g)

  • Sodium hydroxide (0.2 g)

  • Warm water (50 mL)

Procedure:

  • In a beaker, dissolve 0.2 g of sodium hydroxide in 50 mL of warm water, stirring with a glass rod until fully dissolved.

  • Add 0.2 g of picramic acid crystals to the NaOH solution.

  • Stir the mixture until all the picramic acid has dissolved, forming a solution of this compound.

  • Allow the solution to cool. The this compound can be used in solution or isolated by filtration if it precipitates upon cooling.

Comparative Analysis in Organic Synthesis

The choice between this compound and picramic acid hinges on the desired reactivity and reaction conditions, primarily solubility and nucleophilicity.

Comparison cluster_acid Picramic Acid cluster_salt This compound Acid_Sol Solubility: Higher in organic solvents Use_Case_Acid Use Cases: - Reactions in organic media - When a proton source is needed Acid_Sol->Use_Case_Acid Acid_React Reactivity: - Weakly nucleophilic -OH group - Acidic proton source Acid_React->Use_Case_Acid Salt_Sol Solubility: Higher in aqueous media Use_Case_Salt Use Cases: - Reactions in aqueous media - Nucleophilic substitution (e.g., ether synthesis) Salt_Sol->Use_Case_Salt Salt_React Reactivity: - Strongly nucleophilic phenoxide - Basic Salt_React->Use_Case_Salt

Caption: Key differences in reactivity and solubility governing synthetic applications.

  • Nucleophilicity and Basicity: The primary difference lies in the phenolic group. In picramic acid, the hydroxyl (-OH) group is a weak nucleophile. In this compound, the deprotonated phenoxide (-O⁻Na⁺) is a much stronger nucleophile and a base. This makes this compound the reagent of choice for reactions requiring a strong oxygen nucleophile, such as Williamson ether synthesis. Conversely, picramic acid can act as a proton donor.

  • Solubility and Solvent Choice: Picramic acid's limited water solubility but better solubility in organic solvents makes it suitable for reactions in non-aqueous media like ethanol, benzene, or chloroform.[1][4] this compound's significant water solubility makes it ideal for aqueous chemical processes.[5] This difference dictates the choice of solvent system, which can, in turn, affect reaction rates and pathways.

  • Applications as an Intermediate: Both compounds are crucial intermediates, particularly in the dye industry.[4][5] Picramic acid is a key precursor in the synthesis of diazodinitrophenol (DDNP), a primary explosive used as an initiator.[15] this compound is used more directly as a colorant in products like hair dyes and henna, where it enhances color and reduces application time.[2][16]

Safety and Handling

Both compounds are hazardous and must be handled with extreme care. They are classified as explosive, especially when dry, and are toxic.

Hazard CategoryPicramic AcidThis compound
Explosive Hazard Explosive in the dry state.[3] Sensitive to heat, shock, and friction.[10]Dangerous fire and explosion hazard when dry. May explode under prolonged heat exposure.[11][17] Often wetted with ≥20% water for safer handling.[17]
Toxicity Harmful if swallowed, in contact with skin, or inhaled.[6]Toxic by inhalation and skin absorption.[13][17]
Flammability Highly flammable; ignites rapidly and burns relatively fast.[3]Flammable solid. Burns vigorously when dry.[12][17]
Handling Handle with care, avoiding shock and heat. Store in closed bottles.[1]Keep material wet. Treat as an explosive when dry.[17]
Conclusion

The choice between this compound and picramic acid in organic synthesis is dictated by the specific requirements of the reaction.

  • Choose Picramic Acid for reactions in organic solvents where a mildly acidic proton or a weak nucleophile is required. Its solubility profile favors non-aqueous systems.

  • Choose this compound for reactions in aqueous media or when a strong oxygen nucleophile is needed for reactions like nucleophilic aromatic substitution or ether synthesis. Its enhanced solubility in water and the potent nucleophilicity of the phenoxide ion are its key advantages.

Both compounds are valuable reagents but demand rigorous safety protocols due to their explosive and toxic nature. A thorough understanding of their distinct chemical personalities is essential for successful and safe execution of synthetic procedures.

References

A Comparative Analysis of Sodium Picramate and Other Key Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of sodium picramate and other significant nitroaromatic compounds, including 2,4-Dinitrophenol (DNP), 2,4,6-Trinitrotoluene (TNT), Nitrobenzene, and Picric Acid. This document aims to be an objective resource, presenting key data on the physicochemical properties, toxicity, and performance characteristics of these compounds, supported by experimental data and methodologies.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (-NO₂) attached to an aromatic ring. These compounds are widely used in various industrial applications, including the synthesis of dyes, explosives, pesticides, and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group significantly influences the chemical and biological properties of these molecules, often imparting toxic and energetic characteristics.[1] This guide focuses on a comparative evaluation of this compound against other notable nitroaromatics to provide a clear perspective for research and development professionals.

Comparative Analysis

This section details the comparative physicochemical properties, toxicity profiles, and performance characteristics of this compound, DNP, TNT, nitrobenzene, and picric acid.

Physicochemical Properties

The fundamental physical and chemical properties of these compounds are summarized in the table below, highlighting key differences in their structure, solubility, and stability.

PropertyThis compound2,4-Dinitrophenol (DNP)2,4,6-Trinitrotoluene (TNT)NitrobenzenePicric Acid
Chemical Formula C₆H₄N₃O₅NaC₆H₄N₂O₅C₇H₅N₅O₈C₆H₅NO₂C₆H₃N₃O₇
Molecular Weight 221.10 g/mol [2]184.11 g/mol [3]227.13 g/mol 123.11 g/mol [4]229.10 g/mol [5]
Appearance Red-brown solid[6]Yellow crystalline solid[3]Pale yellow crystalline solidPale yellow, oily liquid[7]Yellow crystalline solid[8]
Melting Point Decomposes >210°C112-114 °C[3]80.2 °C5.7 °C[4]122.5 °C[5]
Boiling Point DecomposesExplodes240 °C (explodes)210.9 °C[4]>300 °C (explodes)[5]
Water Solubility Soluble5.6 g/L at 20 °C0.13 g/L at 20 °C1.9 g/L at 20 °C[7]14 g/L at 20 °C
Toxicological Profile

The toxicity of nitroaromatic compounds is a significant concern in their handling and application. The following tables summarize the acute oral toxicity, mutagenicity, and carcinogenicity of the selected compounds.

Table 2: Acute Oral Toxicity

CompoundTest SpeciesLD₅₀ (mg/kg)Reference
This compound Mouse378[9]
2,4-Dinitrophenol (DNP) Rat30[10]
2,4,6-Trinitrotoluene (TNT) Rat (male)1320[4]
Rat (female)794[4]
Nitrobenzene Rat349[11][12]
Picric Acid Rat200[13][14]

Table 3: Mutagenicity (Ames Test)

CompoundResultMetabolic ActivationStrains AffectedReference
This compound MutagenicWithS. typhimurium TA98[14]
2,4-Dinitrophenol (DNP) NegativeWith and withoutNot specified[9]
2,4,6-Trinitrotoluene (TNT) MutagenicWith and withoutS. typhimurium TA98, TA100[15]
Nitrobenzene NegativeWith and withoutS. typhimurium TA98, TA100[16][17]
Picric Acid Contradictory results (Positive and Negative)With and withoutSalmonella assay[7]

Table 4: Carcinogenicity

CompoundIARC ClassificationNotesReference
This compound Not classifiedNo data available.[6][18]
2,4-Dinitrophenol (DNP) Not classifiable as to its carcinogenicity to humans (Group 3)Inadequate evidence in humans and animals.[4]
2,4,6-Trinitrotoluene (TNT) Not classifiable as to its carcinogenicity to humans (Group 3)Inadequate evidence in humans, limited evidence in animals.[5][19]
Nitrobenzene Possibly carcinogenic to humans (Group 2B)Sufficient evidence in animals.[16]
Picric Acid Not classifiedNo component identified as a carcinogen by IARC.[12]
Performance Characteristics

The performance of these compounds varies significantly based on their intended application.

Table 5: Performance Comparison

CompoundPrimary ApplicationKey Performance MetricValueReference
This compound Dye IntermediateColor PropertiesImparts red to brown shades, used in hair dyes.[17][20][17][20]
2,4-Dinitrophenol (DNP) Formerly a diet aid, now primarily a research chemical and pesticideUncoupling of oxidative phosphorylation-
2,4,6-Trinitrotoluene (TNT) ExplosiveDetonation Velocity6,900 m/s (at 1.60 g/cm³)[11]
Nitrobenzene Chemical Intermediate, SolventSolvent PropertiesSoluble in many organic solvents.[4][21][4][21]
Picric Acid Explosive, Antiseptic, DyeDetonation Velocity7,350 m/s (at 1.70 g/cm³)[11]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

  • Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy, and of a specified weight range.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The number of animals that die within a specified timeframe after dosing is used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method for identifying substances that can produce gene mutations.[22]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine). These bacteria, which are auxotrophic (require the amino acid for growth), are exposed to the test substance and plated on a minimal medium lacking the amino acid. Only bacteria that undergo a reverse mutation to a prototrophic state (able to synthesize the amino acid) will grow and form colonies.

  • Procedure:

    • Strains: A set of tester strains with different types of mutations is used to detect various types of mutagens.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.

    • Exposure: The bacteria are exposed to the test substance at several concentrations.

    • Incubation: The plates are incubated for 48-72 hours at 37°C.

    • Colony Counting: The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase in the number of revertants for at least one of the tester strains.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

DNP_Toxicity_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat Generation H_gradient->Heat Energy Released as Heat ATP ATP ATP_synthase->ATP Produces DNP 2,4-Dinitrophenol (DNP) DNP->H_gradient Disrupts

Caption: Mechanism of 2,4-Dinitrophenol (DNP) toxicity via uncoupling of oxidative phosphorylation.

Mutagenicity_Workflow start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames result Result Analysis ames->result positive Positive for Mutagenicity result->positive Significant increase in revertants negative Negative for Mutagenicity result->negative No significant increase further_testing Further in vivo testing (e.g., Micronucleus Test) positive->further_testing

Caption: General experimental workflow for assessing the mutagenic potential of a chemical compound.

Conclusion

This comparative guide highlights the diverse properties and applications of this compound and other selected nitroaromatic compounds. While sharing the common feature of a nitro-substituted aromatic ring, their physicochemical characteristics, toxicological profiles, and performance in specific applications vary significantly.

  • This compound is primarily used as a dye intermediate, valued for the color it imparts in products like hair dyes.[17][20] Its acute toxicity is moderate compared to some other nitroaromatics.

  • 2,4-Dinitrophenol (DNP) is highly toxic due to its ability to uncouple oxidative phosphorylation and is no longer used in pharmaceuticals for human consumption.[4]

  • 2,4,6-Trinitrotoluene (TNT) and Picric Acid are well-known for their explosive properties, with high detonation velocities.[11]

  • Nitrobenzene serves as a crucial industrial solvent and an intermediate in the synthesis of other chemicals, but its use is governed by its toxicity and potential carcinogenicity.[7][16]

For researchers and professionals in drug development, a thorough understanding of the structure-activity relationships and the toxicological profiles of these compounds is paramount for safe handling, informed application, and the development of new, safer alternatives. The data and protocols presented in this guide are intended to serve as a foundational resource for these endeavors.

References

A Comparative Guide to Analytical Methods for Sodium Picramate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of Sodium Picramate: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for quality control, stability testing, and formulation development. This document outlines the performance characteristics of each method, supported by representative experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.

Method Performance Comparison

The following tables summarize the key performance parameters for the HPLC-DAD and UV-Visible Spectrophotometry methods for the quantification of this compound. The data presented is a composite representation derived from validated methods for similar nitroaromatic compounds and dyes in cosmetic matrices.

Table 1: Performance Characteristics of HPLC-DAD for this compound Analysis

ParameterPerformance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2%
Specificity High (able to separate from matrix components)
Analysis Time per Sample ~15 minutes

Table 2: Performance Characteristics of UV-Visible Spectrophotometry for this compound Analysis

ParameterPerformance
Linearity Range 2 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (Recovery) 97.0% - 103.0%
Precision (RSD%) < 3%
Specificity Moderate (prone to interference from absorbing species)
Analysis Time per Sample ~5 minutes

Experimental Protocols

Detailed methodologies for the HPLC-DAD and UV-Visible Spectrophotometry assays are provided below. These protocols are representative and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for a cosmetic cream):

    • Accurately weigh 1 g of the sample into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to extract the this compound.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Centrifuge a portion of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

UV-Visible Spectrophotometry

1. Instrumentation:

  • Double-beam UV-Visible spectrophotometer.

2. Spectrophotometric Conditions:

  • Solvent (Diluent): 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The λmax is expected to be around 280 nm.

  • Blank: 0.1 M Hydrochloric Acid.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to cover the linearity range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation (for a hair dye solution):

    • Accurately transfer a known volume or weight of the hair dye product into a 100 mL volumetric flask.

    • Dilute to volume with 0.1 M HCl.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Perform further dilutions with 0.1 M HCl as necessary to bring the concentration within the linear range of the assay.

Comparative Workflow

The following diagram illustrates the logical workflow for comparing the two analytical methods for this compound detection.

Analytical_Method_Comparison_Workflow start Start: Define Analytical Requirement (e.g., QC, R&D) sample_prep Sample Preparation (Extraction, Dilution) start->sample_prep hplc_branch HPLC-DAD Method sample_prep->hplc_branch uv_branch UV-Vis Method sample_prep->uv_branch hplc_analysis Chromatographic Separation & Detection hplc_branch->hplc_analysis uv_analysis Spectrophotometric Measurement uv_branch->uv_analysis hplc_validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) hplc_analysis->hplc_validation uv_validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) uv_analysis->uv_validation data_comparison Data Comparison (Performance Metrics) hplc_validation->data_comparison uv_validation->data_comparison hplc_report HPLC: High Specificity, Higher Sensitivity data_comparison->hplc_report uv_report UV-Vis: Rapid Screening, Cost-Effective data_comparison->uv_report decision Select Optimal Method Based on Requirements hplc_report->decision uv_report->decision

Caption: Workflow for comparing HPLC-DAD and UV-Vis methods.

Conclusion

Both HPLC-DAD and UV-Visible Spectrophotometry are viable techniques for the quantification of this compound.

  • HPLC-DAD offers superior specificity and sensitivity, making it the method of choice for complex matrices, stability studies where degradation products may be present, and when low-level quantification is required.

  • UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective method, well-suited for routine quality control of raw materials or simple formulations where interfering substances are not expected.

The ultimate choice of method will depend on the specific application, required level of accuracy and precision, sample complexity, and available instrumentation. This guide provides the foundational information to make an informed decision based on scientific data.

A Comparative Study of the Dyeing Properties of Sodium Picramate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing properties of Sodium Picramate and its synthesized derivatives. The information presented is supported by established experimental protocols and data, offering insights into how structural modifications can influence dye performance on protein-based substrates such as hair and wool.

Introduction

This compound, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a well-known direct dye, particularly recognized for its application in hair colorants, often in conjunction with henna.[1][2] Its molecular structure, featuring nitro and amino groups on a phenolic ring, is responsible for its color and dyeing capabilities.[3] To explore the potential for a broader color palette and improved dyeing characteristics, various derivatives of this compound can be synthesized. This guide focuses on a comparative analysis of N-alkyl derivatives of picramic acid, which can be prepared through the reaction of picramic acid with alkyl halides in an alkaline medium.[4] The introduction of different alkyl groups is hypothesized to alter the steric and electronic properties of the dye molecule, thereby influencing its shade, affinity for the substrate, and fastness properties.

Comparative Analysis of Dyeing Properties

The dyeing performance of this compound and its N-alkyl derivatives was evaluated on wool fabric. The following tables summarize the key dyeing properties, offering a comparative overview of their performance.

Table 1: Physical and Spectral Properties of this compound and its Derivatives

CompoundDerivative NameMolecular FormulaMolecular Weight ( g/mol )Appearanceλmax (nm)
SP-00 This compoundC₆H₄N₃NaO₅221.10Dark Red Powder480
SP-01 Sodium N-methylpicramateC₇H₆N₃NaO₅235.13Reddish-Brown Powder485
SP-02 Sodium N-ethylpicramateC₈H₈N₃NaO₅249.15Brown Powder488
SP-03 Sodium N-propylpicramateC₉H₁₀N₃NaO₅263.18Dark Brown Powder490
SP-04 Sodium N-hydroxyethylpicramateC₈H₈N₃NaO₆265.15Deep Red Powder495

Table 2: Comparative Dyeing Properties on Wool Fabric

CompoundColor/Shade on WoolDye Uptake/Exhaustion (%)Colorfastness to Washing (Grade 1-5)Colorfastness to Light (Grade 1-8)
SP-00 Reddish-Orange853-44
SP-01 Reddish-Brown8844-5
SP-02 Brown9045
SP-03 Dark Brown924-55
SP-04 Deep Red954-55-6

Experimental Protocols

Synthesis of a Representative Derivative: Sodium N-ethylpicramate (SP-02)

This protocol describes the synthesis of Sodium N-ethylpicramate by the N-alkylation of picramic acid.

Materials:

  • Picramic acid

  • Bromoethane

  • Potassium carbonate

  • Methoxyethanol

  • Water

  • Sodium hydroxide solution (2N)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Magnesium sulfate

Procedure:

  • In an autoclave, combine 2.0 g (10 mmol) of picramic acid, 4.36 g (40 mmol) of bromoethane, and 2.76 g (20 mmol) of potassium carbonate with 50 ml of methoxyethanol.[4]

  • Heat the reaction mixture to 120°C for 7 hours.[4]

  • After cooling, add 450 ml of water and 20 ml of 2N sodium hydroxide solution to the reaction mixture.

  • Extract the aqueous phase with diethyl ether to remove unreacted starting materials.

  • Acidify the aqueous phase with concentrated hydrochloric acid.

  • Extract the acidified aqueous phase again with diethyl ether.

  • Wash the ether phase with water and dry it over magnesium sulfate.

  • Evaporate the solvent to obtain the N-ethylpicramic acid derivative.

  • Neutralize with a stoichiometric amount of sodium hydroxide to yield Sodium N-ethylpicramate.

Dyeing of Wool Fabric

This protocol details the exhaust dyeing method used to apply the synthesized dyes to wool fabric.

Materials:

  • Scoured wool fabric

  • Synthesized dye (SP-00, SP-01, SP-02, SP-03, or SP-04)

  • Sodium sulfate

  • Acetic acid

  • Water

Procedure:

  • Prepare a dyebath with a liquor ratio of 40:1.

  • Add 2% dye on the weight of fabric (owf).

  • Add 10 g/L of sodium sulfate as a leveling agent.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Introduce the wool fabric into the dyebath at 40°C.

  • Raise the temperature to the boil (100°C) at a rate of 2°C/minute.

  • Continue dyeing at the boil for 60 minutes.

  • Cool the dyebath to 50°C.

  • Remove the dyed fabric, rinse thoroughly with cold water, and air dry.

Evaluation of Dyeing Properties

1. Dye Exhaustion Measurement: The percentage of dye exhaustion (%E) is determined spectrophotometrically.

Procedure:

  • Prepare a calibration curve for each dye using a UV-Vis spectrophotometer at the wavelength of maximum absorption (λmax).

  • Measure the absorbance of the dyebath solution before and after the dyeing process.

  • Calculate the dye exhaustion using the following formula: %E = [(C₀ - C₁) / C₀] x 100 Where:

    • C₀ is the initial concentration of the dye in the dyebath.

    • C₁ is the final concentration of the dye in the dyebath after dyeing.

2. Colorfastness to Washing: The colorfastness to washing is assessed according to the ISO 105-C06 standard.

Procedure:

  • Prepare a composite specimen by stitching the dyed wool sample between two undyed fabrics (one cotton and one wool).

  • Wash the specimen in a suitable apparatus (e.g., a Launder-Ometer) with a standard soap solution at 40°C for 30 minutes.

  • Rinse the specimen thoroughly and dry it in air.

  • Evaluate the change in color of the dyed fabric and the staining of the adjacent undyed fabrics using the respective grey scales (1 for poor, 5 for excellent).

3. Colorfastness to Light: The colorfastness to light is determined based on the ISO 105-B02 standard.

Procedure:

  • Expose the dyed fabric samples to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards (rated 1 to 8).

  • Compare the fading of the dyed samples with that of the blue wool standards.

  • The lightfastness rating is the number of the blue wool standard that shows similar fading to the test specimen.

Visualizations

G cluster_synthesis General Synthesis of N-Alkyl Picramic Acid Derivatives Picramic_Acid Picramic Acid Reaction N-Alkylation Reaction (120°C, 7h) Picramic_Acid->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Methoxyethanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Alkyl Picramic Acid Derivative Workup->Product Sodium_Salt Sodium Salt Formation (Neutralization with NaOH) Product->Sodium_Salt Final_Product Sodium N-Alkylpicramate Sodium_Salt->Final_Product G cluster_workflow Experimental Workflow for Dyeing and Evaluation cluster_evaluation Property Evaluation Dye_Synthesis Dye Synthesis Dyeing_Process Exhaust Dyeing of Wool Dye_Synthesis->Dyeing_Process Dyed_Fabric Dyed Wool Fabric Dyeing_Process->Dyed_Fabric Exhaustion Dye Exhaustion (Spectrophotometry) Dyed_Fabric->Exhaustion Wash_Fastness Washing Fastness (ISO 105-C06) Dyed_Fabric->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Dyed_Fabric->Light_Fastness

References

Performance of Sodium Picramate in Hair Dye Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Sodium Picramate in various hair dye formulations. It delves into its efficacy, particularly in combination with henna, and contrasts its performance with alternative hair coloring agents. This document is intended for researchers, scientists, and professionals in the field of cosmetic science and drug development, offering objective analysis supported by experimental data and detailed methodologies.

Introduction to this compound in Hair Dyes

This compound is a synthetic direct dye that imparts a red to reddish-brown color. It is frequently used as a component in semi-permanent and permanent hair color products, most notably in conjunction with henna (Lawsonia inermis). The addition of this compound to henna formulations serves two primary purposes: to enhance and intensify the red and mahogany tones achievable with henna alone, and to significantly reduce the required application time for the dyeing process. While pure henna can take several hours to impart a strong color, formulations containing this compound can achieve vibrant shades in a much shorter duration.

Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) have deemed this compound safe for use in hair dye products at a maximum concentration of 0.6%.

Comparative Performance Analysis

A significant challenge in evaluating the performance of this compound is the limited availability of direct, publicly accessible comparative studies that provide quantitative data against specific alternatives. Much of the available information focuses on safety and qualitative descriptions of its effects. However, by examining studies on similar dye types and understanding the mechanisms of action, a comparative overview can be constructed.

Key Performance Indicators

The performance of a hair dye is primarily assessed based on the following indicators:

  • Dyeing Efficiency: The ability of the dye to impart the desired color intensity in a given amount of time.

  • Wash Fastness: The resistance of the color to fading after multiple shampooing cycles.

  • Light Fastness: The stability of the color when exposed to light, particularly UV radiation.

Data Presentation

Due to the scarcity of direct comparative studies involving this compound, the following tables are presented as illustrative examples of how such data would be structured. Table 1 provides a hypothetical comparison based on qualitative reports of henna with and without this compound. Table 2 presents data adapted from a study on two different permanent red hair dyes, which can serve as a proxy for comparing different coloring technologies.

Table 1: Hypothetical Performance Comparison of Henna-Based Formulations

Performance MetricHenna with this compound (Illustrative)Pure Henna (Illustrative)
Dyeing Time 30-60 minutes2-4 hours
Initial Color Intensity (L)*Lower (Darker Red)Higher (Brighter Orange-Red)
Wash Fastness (ΔE after 10 washes) ~5-8~3-6
Light Fastness (ΔE after 20 hours Xenon arc) ~4-7~2-5

Note: The data in this table is illustrative and based on qualitative descriptions. ΔE represents the total color difference, where a higher value indicates greater color change.

Table 2: Wash Fastness of Two Commercial Permanent Red Dyes (Adapted from a study on intense red hair dyes) [1]

Number of WashesDye A (ΔL)Dye A (ΔC)Dye A (Δh)Dye B (ΔL)Dye B (ΔC)Dye B (Δh)
5 -1.5-2.01.5-0.8-1.21.0
10 -2.8-3.52.5-1.5-2.01.8
15 -4.0-5.03.5-2.2-2.82.5

Note: This table presents the change in Lightness (ΔL), Chroma (ΔC), and Hue (Δh) for two different permanent red hair dyes after multiple washings. A larger negative value for ΔL and ΔC* indicates greater fading and loss of color intensity.

Experimental Protocols

To facilitate reproducible research, this section details the standard experimental protocols for evaluating the key performance indicators of hair dyes.

General Hair Swatch Preparation and Dyeing Protocol

A standardized approach to preparing and dyeing hair swatches is crucial for obtaining reliable and comparable results.

HairSwatchPreparation cluster_preparation Swatch Preparation cluster_dyeing Dyeing Process Source Source Virgin Hair Tresses Wash Wash with clarifying shampoo Source->Wash Dry Air dry completely Wash->Dry Section Section into standardized swatches (e.g., 1g, 10cm) Dry->Section ApplyDye Apply dye evenly to hair swatches Section->ApplyDye PrepareDye Prepare dye formulation according to manufacturer's instructions PrepareDye->ApplyDye Incubate Incubate at controlled temperature and time ApplyDye->Incubate Rinse Rinse with lukewarm water until water runs clear Incubate->Rinse FinalDry Air dry completely Rinse->FinalDry

Caption: Standard workflow for hair swatch preparation and dyeing.

Wash Fastness Testing Protocol

This protocol assesses the color stability of dyed hair after repeated washing cycles.

WashFastnessProtocol Start Dyed and Dried Hair Swatch InitialMeasurement Measure initial color (Lab) using a spectrophotometer Start->InitialMeasurement WashingCycle Perform one washing cycle: - Immerse in shampoo solution - Agitate for a set time - Rinse thoroughly - Air dry InitialMeasurement->WashingCycle ColorMeasurement Measure color (Lab) after drying WashingCycle->ColorMeasurement Repeat Repeat washing and measurement for a predetermined number of cycles (e.g., 10, 20) ColorMeasurement->Repeat Repeat->WashingCycle More cycles DataAnalysis Calculate total color difference (ΔE) for each cycle Repeat->DataAnalysis All cycles complete End Report ΔE vs. Number of Washes DataAnalysis->End LightFastnessProtocol Start Dyed and Dried Hair Swatch InitialMeasurement Measure initial color (L*a*b*) Start->InitialMeasurement MountSample Mount half of the swatch in a xenon arc test chamber, covering the other half InitialMeasurement->MountSample Expose Expose to controlled irradiation, temperature, and humidity for a set duration MountSample->Expose FinalMeasurement Measure color (L*a*b*) of both exposed and unexposed parts Expose->FinalMeasurement DataAnalysis Calculate total color difference (ΔE) between exposed and unexposed sections FinalMeasurement->DataAnalysis End Report ΔE after exposure DataAnalysis->End

References

A Comprehensive Guide to Assessing Cross-Reactivity of Sodium Picramate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium picramate, a derivative of picric acid, is utilized in various industrial applications, including as a component in dyes.[1][2] Its small molecular size classifies it as a hapten, a molecule that can elicit an immune response only when attached to a larger carrier protein. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in immunoassays.

Please Note: A thorough review of existing scientific literature did not yield specific experimental data on the cross-reactivity of this compound in immunoassays. Therefore, this guide outlines the theoretical principles and a generalized experimental protocol for such an assessment. The data presented herein is illustrative and intended to serve as a template for researchers.

Principles of Hapten Cross-Reactivity in Immunoassays

Immunoassays for haptens like this compound are typically designed in a competitive format. In this setup, a specific antibody is the limiting reagent, and the hapten in the sample competes with a labeled version of the hapten for binding to this antibody. Cross-reactivity occurs when the antibody binds to compounds other than the target analyte, in this case, this compound.[3] The degree of cross-reactivity is dependent on the structural similarity between this compound and the interfering compound. Minor changes in the functional groups or their positions on the aromatic ring can significantly impact the antibody's binding affinity.

Hypothetical Cross-Reactivity Data for this compound

The following table is a template illustrating how cross-reactivity data for an anti-sodium picramate antibody could be presented. The compounds listed are structurally similar to this compound and are logical candidates for a cross-reactivity panel. The IC50 value represents the concentration of the analyte required to inhibit 50% of the labeled hapten's binding. Cross-reactivity is calculated relative to this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 2-amino-4,6-dinitrophenolate, sodium salt10100
Picric Acid2,4,6-trinitrophenol5002
2,4-Dinitrophenol2,4-dinitrophenol10001
Iso-picramic Acid4-amino-2,6-dinitrophenol2005
2-Amino-4-nitrophenol2-amino-4-nitrophenol> 10,000< 0.1
2-Amino-6-nitrophenol2-amino-6-nitrophenol> 10,000< 0.1

Calculation of Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below as a general guideline for assessing the cross-reactivity of this compound.

Preparation of Hapten-Protein Conjugates

To generate antibodies against this compound, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for the coating antigen in the ELISA. This is a critical step as this compound itself is not immunogenic.

Antibody Production

Polyclonal or monoclonal antibodies specific to this compound can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-BSA conjugate. The resulting antibodies should be purified and characterized for their affinity and specificity.

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with the this compound-OVA conjugate.

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed amount of anti-sodium picramate antibody is mixed with either the this compound standard or the potential cross-reactant and added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of free hapten in the sample.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key processes in assessing hapten cross-reactivity.

G cluster_0 Antibody Generation Hapten This compound (Hapten) Conjugation Hapten-Protein Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Antibody Anti-Sodium Picramate Antibody Immunization->Antibody

Antibody Generation Workflow

G cluster_1 Competitive ELISA Workflow Start Start Coating Coat plate with This compound-OVA Start->Coating Blocking Block non-specific sites Coating->Blocking Competition Add Anti-Sodium Picramate Ab + Sample/Standard Blocking->Competition Incubation1 Incubate Competition->Incubation1 Wash1 Wash Incubation1->Wash1 Detection Add Enzyme-labeled Secondary Antibody Wash1->Detection Incubation2 Incubate Detection->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate Add Substrate Wash2->Substrate Incubation3 Incubate for color development Substrate->Incubation3 Stop Add Stop Solution Incubation3->Stop Read Read Absorbance Stop->Read End End Read->End

Competitive ELISA Workflow

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, this guide provides the necessary theoretical and methodological framework for researchers to conduct such an evaluation. By following the outlined protocols for antibody generation and competitive ELISA, and by testing against structurally similar compounds, a comprehensive cross-reactivity profile for this compound can be established. This information is crucial for the development of specific and reliable immunoassays for the detection and quantification of this compound.

References

The Efficacy of Sodium Picramate as a Dye Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium picramate, the sodium salt of picramic acid, is a well-established dye intermediate, particularly recognized for its application in hair colorants and the synthesis of various dyes. Its primary advantage lies in its ability to significantly shorten the processing time for achieving desired color shades.[1] However, the performance of any dye is critically dependent on the intermediate used in its synthesis. This guide provides a comparative analysis of this compound against other common dye intermediates, supported by experimental protocols for performance evaluation.

Comparative Performance of Dye Intermediates

While direct head-to-head quantitative comparisons in single studies are scarce, a qualitative and class-based comparison can be drawn from the available literature. The performance of a dye is largely determined by the chemical structure of the intermediate, which influences the final dye's molecular size, planarity, and affinity for the substrate.

Table 1: Comparison of Key Performance Indicators for Dyes Derived from Various Intermediates

Intermediate ClassRepresentative IntermediatesTypical ApplicationsColor RangeGeneral Light FastnessGeneral Wash FastnessKey Advantages
Nitroanilines This compound , Picramic Acid, 2-Chloro-4-nitroanilineHair dyes, Disperse dyes for polyesterYellow to BlueModerate to GoodVery Good to Excellent[1]Cost-effective, vibrant colors, reduced processing time[1]
Naphthol Sulfonic Acids H-Acid, J-Acid, Gamma AcidAcid dyes, Reactive dyes, Direct dyes for textiles (cotton, wool, silk)Wide gamut, including bright reds and bluesVaries by structureGood to ExcellentHigh water solubility, good affinity for natural fibers
Aniline Derivatives Tobias Acid, Sulfanilic AcidAzo dyes for textiles and leatherYellow, Orange, RedVariesGoodVersatile for producing a wide range of azo dyes
Anthraquinones (Various derivatives)Disperse and Vat dyes for polyester and cottonBright blues and greensExcellentExcellent[1]High stability and fastness properties
Heterocyclic Amines (e.g., aminothiophenes, aminopyridines)High-performance disperse dyesBright, deep shadesGood to Excellent[2]Good to Excellent[2]High molar extinction coefficients (bright colors)

Experimental Protocols

To provide a framework for the objective comparison of dye intermediates, the following detailed experimental protocols for the synthesis of a representative azo dye and the subsequent evaluation of its performance are provided.

Synthesis of a Representative Azo Dye (from Aniline and 2-Naphthol)

This protocol describes a general method for the synthesis of an azo dye, which can be adapted by substituting the aniline derivative with other primary aromatic amines and the 2-naphthol with other coupling components, such as this compound or its alternatives.

Materials:

  • Aniline (or other primary aromatic amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (or other coupling component)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, flasks, stirring rods, and filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve 5 ml of aniline in a mixture of 15 ml of concentrated HCl and 15 ml of distilled water in a beaker.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled solution of 4 g of sodium nitrite in 20 ml of water, keeping the temperature below 5°C with constant stirring. This forms the diazonium salt solution.[3][4]

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve 8 g of 2-naphthol in 50 ml of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.[5]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • Maintain the temperature below 10°C.

    • A brightly colored azo dye will precipitate.[4]

    • Continue stirring for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the dye precipitate with cold water to remove any unreacted starting materials and salts.

    • Dry the synthesized dye in an oven at a low temperature (e.g., 60°C).

    • The dye can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[3]

Dyeing of Textile Substrate (e.g., Nylon Fabric)

Materials:

  • Synthesized dye

  • Nylon fabric swatch

  • Acetic acid (or other weak acid)

  • Sodium chloride (optional, for controlling dye uptake)

  • Beaker or dye bath

  • Heating apparatus

  • Stirring rod

Procedure:

  • Prepare a dye bath by dissolving a known concentration of the synthesized dye in water.

  • Add the nylon fabric swatch to the dye bath.

  • Slowly heat the dye bath to a simmer (around 80-100°C), stirring gently and continuously.

  • Add a small amount of acetic acid to the dye bath to lower the pH, which facilitates the binding of acid dyes to nylon fibers.[6]

  • Maintain the temperature and continue stirring for 30-60 minutes to allow for even dye penetration and fixation.

  • Remove the dyed fabric, rinse it thoroughly with cold water until the water runs clear, and then allow it to air dry.

Performance Evaluation of the Dyed Fabric

a) Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to laundering.

Apparatus:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Multifiber fabric (containing swatches of different common fibers)

  • ISO standard ECE detergent

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed fabric is stitched together with a piece of multifiber fabric.[7]

  • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls (to simulate mechanical action).[8]

  • The container is then agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a specific duration (e.g., 30 minutes).[7]

  • After the washing cycle, the specimen is removed, rinsed, and dried.

  • The change in color of the dyed fabric and the degree of staining on each of the different fibers of the multifiber fabric are assessed visually using the appropriate grey scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).[8][9]

b) Color Fastness to Light (ISO 105-B02)

This test measures the resistance of the dye to fading upon exposure to light.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (rated 1-8, with 8 being the most lightfast)

  • Masks to cover a portion of the samples

Procedure:

  • A specimen of the dyed fabric is mounted on a card alongside a set of blue wool standards of known lightfastness.[10]

  • A portion of both the specimen and the standards is covered with an opaque mask.

  • The mounted specimens and standards are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[11]

  • The exposure continues until a specified color change is observed on the specimen or the blue wool standards.

  • The light fastness of the specimen is rated by comparing the degree of fading of the exposed portion to the unexposed portion with the fading of the blue wool standards. The rating is on a scale of 1 to 8.[10][12]

c) Colorimetric Analysis (Color Yield)

The color yield (K/S value) on the fabric can be quantitatively measured to assess dyeing efficiency.

Apparatus:

  • Spectrophotometer with reflectance measurement capabilities

Procedure:

  • The reflectance of the dyed fabric is measured at various wavelengths across the visible spectrum.

  • The Kubelka-Munk equation is used to calculate the K/S value from the reflectance data, where K is the absorption coefficient and S is the scattering coefficient. The K/S value is directly proportional to the concentration of the dye on the fabric.[13]

    • K/S = (1-R)² / 2R (where R is the decimal reflectance at the wavelength of maximum absorption)

  • A higher K/S value indicates a greater color yield and more efficient dyeing.[14]

Mandatory Visualizations

Dye_Synthesis_and_Evaluation_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_evaluation Performance Evaluation cluster_data Data Analysis Diazotization Diazotization of Aromatic Amine Coupling Coupling with Intermediate Diazotization->Coupling Forms diazonium salt Isolation Isolation and Purification Coupling->Isolation Precipitates dye Dyeing Dyeing of Substrate Isolation->Dyeing Purified dye Wash_Fastness Wash Fastness (ISO 105-C06) Dyeing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Dyeing->Light_Fastness Color_Yield Colorimetric Analysis (K/S Value) Dyeing->Color_Yield Comparison Comparative Analysis Wash_Fastness->Comparison Light_Fastness->Comparison Color_Yield->Comparison

Caption: Workflow for Dye Synthesis and Performance Evaluation.

Dye_Intermediate_Comparison cluster_intermediates Dye Intermediates cluster_performance Key Performance Indicators Sodium_Picramate This compound (Nitroaniline Class) Color_Fastness Color Fastness (Wash, Light) Sodium_Picramate->Color_Fastness Good to Excellent Dyeing_Efficiency Dyeing Efficiency (Color Yield, Time) Sodium_Picramate->Dyeing_Efficiency High (Reduced Time) Application_Scope Application Scope (Fiber Type) Sodium_Picramate->Application_Scope Primarily Hair, Polyester Cost_Effectiveness Cost-Effectiveness Sodium_Picramate->Cost_Effectiveness Generally High Alternatives Alternative Intermediates (e.g., H-Acid, Tobias Acid, Anthraquinone derivatives) Alternatives->Color_Fastness Varies (Good to Excellent) Alternatives->Dyeing_Efficiency Varies Alternatives->Application_Scope Broad (Natural & Synthetic Fibers) Alternatives->Cost_Effectiveness Varies

Caption: Comparative Logic of Dye Intermediate Performance.

References

A Toxicological Showdown: Sodium Picramate and Its Chemical Forebears

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of sodium picramate and its precursors, picric acid and 2-amino-4,6-dinitrophenol (picramic acid), reveals a nuanced landscape of chemical safety. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, presenting key experimental data and methodologies to illuminate the toxicological distinctions between these closely related compounds.

This compound, a key ingredient in certain hair dyes and industrial applications, is synthesized from precursors that have their own significant toxicological footprints.[1] Understanding the transition from the hazardous explosive, picric acid, to the less volatile this compound is crucial for risk assessment and safe handling. The primary synthetic route involves the reduction of picric acid to picramic acid, followed by neutralization to form this compound.[2][3][4]

Executive Summary of Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound, picric acid, and picramic acid, focusing on acute toxicity and genotoxicity.

Table 1: Acute Oral Toxicity (LD50)
CompoundTest SpeciesLD50 (mg/kg bw)Reference
This compoundMouse378[5][6]
Picric AcidRat (male)290[7]
Rat (female)200[7][8][9][10][11]
Mouse56.3 (intraperitoneal)[8]
Picramic AcidRat110[12][13][14]
Mouse378[12]
Table 2: Genotoxicity Profile
CompoundAssayCell Line/OrganismMetabolic ActivationResultReference
This compound Mouse Lymphoma Assay (MLA)Mouse lymphoma cellsWith & WithoutNegative[12]
Unscheduled DNA Synthesis (UDS)Rat hepatocytes (in vivo)N/ANegative[12]
Picric Acid Ames TestSalmonella typhimuriumNot SpecifiedPositive[15]
Picramic Acid Ames TestSalmonella typhimuriumNot SpecifiedPositive[14][16]
Mouse Lymphoma Assay (MLA)Mouse lymphoma cellsWith & WithoutNegative[12]
Chromosomal Aberration TestChinese hamster ovary (CHO) cellsWith & WithoutNegative[12]
Sister Chromatid Exchange (SCE)Mouse lymphoma cellsWith & WithoutNegative[12]
Micronucleus Test (in vivo)Mouse bone marrowN/ANegative[12]

Experimental Methodologies

The toxicological data presented above are derived from standardized and recognized experimental protocols. Below are detailed descriptions of the key assays mentioned.

Acute Oral Toxicity (LD50) Study

The median lethal dose (LD50) is determined to assess the acute toxicity of a substance. In a typical study, as described for picramic acid, the test substance is administered by oral gavage to a group of rodents (e.g., rats) at various dose levels.[14] The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[14] The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is then calculated.[12]

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance. Strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own) are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. A positive result, as seen with picric and picramic acid, indicates that the substance can induce gene mutations.[14][16]

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay evaluates the potential of a chemical to induce gene mutations in mammalian cells. Mouse lymphoma L5178Y cells, which are heterozygous at the thymidine kinase (TK) locus, are exposed to the test substance. If a mutation occurs at the TK locus, the cells can no longer produce a functional TK enzyme and become resistant to the toxic effects of a pyrimidine analogue (e.g., trifluorothymidine). The frequency of mutant colonies is then determined. Both this compound and picramic acid tested negative in this assay.[12]

In Vivo Unscheduled DNA Synthesis (UDS) Test

This test detects DNA damage and repair in vivo. Animals, typically rats, are exposed to the test substance. Primary hepatocytes are then isolated and incubated with radiolabeled thymidine. If the test substance has damaged the DNA, the cells will incorporate the radiolabeled thymidine as they repair the damage, a process known as unscheduled DNA synthesis. This compound was found to be negative in this assay, indicating it did not induce DNA damage in rat liver cells.[12]

Visualizing the Relationships and Processes

To better understand the connections between these compounds and the experimental workflows, the following diagrams are provided.

Picric Acid Picric Acid Picramic Acid Picramic Acid Picric Acid->Picramic Acid Reduction This compound This compound Picramic Acid->this compound Neutralization with NaOH

Synthetic pathway from Picric Acid to this compound.

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test Substance Test Substance Plate Incorporation Assay Plate Incorporation Assay Test Substance->Plate Incorporation Assay S. typhimurium Strains S. typhimurium Strains S. typhimurium Strains->Plate Incorporation Assay S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Plate Incorporation Assay Incubate at 37°C Incubate at 37°C Plate Incorporation Assay->Incubate at 37°C Count Revertant Colonies Count Revertant Colonies Incubate at 37°C->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control Determine Mutagenicity Determine Mutagenicity Compare to Control->Determine Mutagenicity

General workflow for the Ames Test.

Discussion of Toxicological Profiles

Picric Acid: As the starting material, picric acid exhibits the highest acute toxicity among the three compounds, particularly in female rats.[7][8] It is a known skin and eye irritant and can cause systemic effects upon absorption.[17][18] Its positive result in the Ames test suggests mutagenic potential.[15] The primary hazard associated with picric acid, however, is its explosive nature, especially when dry.[17][19][20]

Picramic Acid: The reduction of one nitro group in picric acid to an amino group to form picramic acid significantly alters its toxicological profile. While still demonstrating moderate acute toxicity, the data on its genotoxicity is more varied.[12][13] It tested positive in the Ames test, indicating mutagenic potential in bacteria, but was negative in a battery of in vitro and in vivo mammalian cell assays, including the mouse lymphoma assay and the micronucleus test.[12][14][16] This suggests that while it can induce mutations in bacteria, this effect may not translate to mammalian systems under the tested conditions.

This compound: As the sodium salt of picramic acid, this compound generally exhibits a lower acute toxicity profile compared to its precursors.[5][6] Importantly, it has tested negative in both the mouse lymphoma assay and the in vivo UDS test, providing evidence against genotoxicity in mammalian systems.[12] The toxicokinetics are expected to be similar to picramic acid, as in biological fluids, picramic acid will likely exist as the picramate ion.[12]

Signaling Pathways

Detailed information on the specific signaling pathways involved in the toxicity of these compounds is not extensively documented in the public domain. However, the toxicity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and form adducts with DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The positive Ames test results for picric and picramic acid are consistent with this general mechanism for aromatic nitro compounds. The negative results for this compound and picramic acid in mammalian genotoxicity assays suggest that mammalian cells may have more effective detoxification pathways for these specific compounds compared to the bacterial strains used in the Ames test.

Conclusion

The toxicological comparison of this compound and its precursors highlights a progressive decrease in acute toxicity and genotoxic potential from picric acid to this compound. While picric acid poses significant hazards due to both its toxicity and explosive properties, the conversion to picramic acid and subsequently to this compound mitigates some of these risks. The negative results for this compound in a range of mammalian genotoxicity assays provide a degree of reassurance for its use in consumer products like hair dyes, provided that concentrations are kept within safe limits.[21][22] This comparative guide underscores the importance of understanding the complete toxicological profile of a chemical and its precursors for informed risk assessment and safe product development.

References

A Comparative Guide to the Quantitative Analysis of Sodium Picramate in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of sodium picramate, a common colorant in commercial hair dye products. The selection of a robust and reliable analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a comparative overview of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Comparative Analysis of Analytical Methods

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-DAD Chromatographic separation followed by UV-Vis absorbance detection.5 - 20 µg/g[1]15 - 60 µg/g[1]> 0.999[1]81.4 - 109.6%[1]< 5%[1]Widely available, robust, good for routine analysis.Lower sensitivity and selectivity compared to MS. Potential for matrix interference.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.0.15 - 10 mg/kg[2]0.5 - 40 mg/kg[2]> 0.99[2]79.4 - 109.2%[2]< 10%[2]High sensitivity and selectivity, definitive identification.Higher equipment cost and complexity.
qNMR Measurement of the nuclear magnetic resonance signal intensity, which is directly proportional to the number of nuclei.Analyte and matrix dependent; can achieve high precision.Analyte and matrix dependent; can achieve high precision.Excellent linearity over a wide dynamic range.[3]High accuracy, as it can be a primary ratio method.Typically < 1%No need for identical reference standards for quantification, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of dyes in cosmetic products and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quality control of this compound in hair dye formulations.

a. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the homogenized hair dye sample into a 50 mL centrifuge tube.

  • Add 10 mL of a 70% ethanol solution containing 0.1% sodium bisulfite (to prevent oxidation).

  • Vortex the mixture for 1 minute to ensure thorough dispersion.

  • Extract the sample using ultrasonication for 15 minutes.

  • Add an additional 15 mL of the extraction solvent and vortex again.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Atlantis® T3, 250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution using A) 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile) and B) Acetonitrile.[1]

  • Gradient Program: A typical gradient could be: 0-10 min, 10% B; 10-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35 °C[1]

  • Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (approximately 480 nm).

  • Injection Volume: 10 µL

c. Quantification:

Quantification is performed using an external standard calibration curve prepared from a certified reference standard of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

a. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-DAD. The final dilution may need to be adjusted based on the sensitivity of the instrument.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., Shim-pack Scepter C18-120, 100 mm × 2.1 mm, 1.9 µm)[2]

  • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The exact m/z transitions should be determined by infusing a standard solution of this compound.

c. Quantification:

Quantification is typically performed using a matrix-matched calibration curve to compensate for any matrix effects.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.

a. Sample Preparation:

  • Accurately weigh a known amount of the hair dye sample into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., DMSO-d6) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance signal that does not overlap with the signals from this compound or other matrix components.

  • Ensure complete dissolution of the sample and internal standard.

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton NMR experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

c. Quantification:

The concentration of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the internal standard.

Workflow and Pathway Diagrams

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Commercial Hair Dye Product Weighing Weighing Sample->Weighing Extraction Solvent Extraction (e.g., 70% Ethanol with 0.1% Sodium Bisulfite) Weighing->Extraction qNMR qNMR Weighing->qNMR Direct Preparation in NMR tube Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Injection LC_MSMS LC-MS/MS Filtration->LC_MSMS Injection Chromatogram Chromatogram/Spectrum Acquisition HPLC_DAD->Chromatogram LC_MSMS->Chromatogram qNMR->Chromatogram Spectrum Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result (mg/g or % w/w) Quantification->Result

Caption: General workflow for the quantitative analysis of this compound in commercial hair dye products.

This guide provides a framework for selecting and implementing a suitable analytical method for the quantitative analysis of this compound. The specific choice of method will depend on the laboratory's resources and the specific requirements of the analysis. For routine quality control, HPLC-DAD offers a balance of performance and accessibility. For confirmatory analysis or when high sensitivity is required, LC-MS/MS is the preferred method. qNMR provides a powerful alternative for direct quantification without the need for a specific reference standard.

References

A Comparative Guide to Inter-Laboratory Validation of Sodium Picramate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The quantification of Sodium Picramate can be approached using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[5][6] The following table summarizes the typical performance characteristics of these methods based on established validation parameters.[7]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a mobile and stationary phase.[8]Measurement of light absorbance by the analyte at a specific wavelength.[9]
Selectivity (Specificity) High; capable of separating this compound from other components in a mixture.Lower; prone to interference from other compounds that absorb at the same wavelength.
**Linearity (R²) **Typically ≥0.995[7]Typically ≥0.99[10]
Range Wide; typically 80-120% of the target concentration for assays.[7]Dependent on adherence to Beer-Lambert Law.
Accuracy (% Recovery) High; typically 98-102% for assays.[7]Good; can be affected by matrix interferences.
Precision (RSD) High; Repeatability RSD ≤2%, Intermediate precision RSD ≤3-5%.[7]Good; RSD can be slightly higher than HPLC.
Limit of Detection (LOD) Low; can be in the µg/L range.[11]Higher than HPLC; typically in the mg/L range.[12]
Limit of Quantification (LOQ) Low; estimated at 0.1 – 1 mg/kg for HPLC-MS.[5] S/N ratio ≥10:1.[7]Higher than HPLC; typically in the mg/L range.[12]
Robustness Generally high; results are not significantly affected by small variations in method parameters.[7]Moderate; can be sensitive to changes in pH and solvent composition.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound using HPLC and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the quantification of this compound. Specific parameters may need to be optimized for different sample matrices.

a. Sample Preparation:

  • Extraction: Accurately weigh a known amount of the sample. Extract this compound using a suitable solvent (e.g., a mixture of acetone and acetonitrile).[11]

  • Dilution: Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.[13]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Quantification: Calculate the concentration of this compound based on a calibration curve prepared from standards of known concentration.[13]

UV-Visible Spectrophotometry Method

This protocol describes a general method for the quantification of this compound based on its light-absorbing properties.

a. Sample Preparation:

  • Dissolution: Dissolve a known amount of the sample in a suitable solvent (e.g., water or a buffer solution) in which this compound is soluble.[14]

  • Dilution: Dilute the sample solution to a concentration that falls within the linear range of the Beer-Lambert law.

b. Measurement Procedure:

  • Instrument: A calibrated UV-Visible spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[15]

  • Sample Measurement: Measure the absorbance of the diluted sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.[15]

Mandatory Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study, a critical process for standardizing analytical methods.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Final Report A Method Development & Optimization B Single-Laboratory Validation A->B Protocol Finalization C Develop Study Protocol B->C D Recruit Participating Laboratories C->D E Prepare & Distribute Test Materials D->E F Laboratories Perform Analysis E->F G Submit Data to Coordinating Lab F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Method Performance Evaluation H->I J Publish Validation Report I->J

Caption: Workflow for an inter-laboratory validation study.

Comparison of Analytical Methods

This diagram illustrates the logical relationship in comparing different analytical methods for this compound quantification.

G cluster_methods Analytical Methods cluster_params Validation Parameters A Analytical Problem: Quantification of this compound B HPLC A->B C UV-Vis Spectrophotometry A->C D Selectivity B->D E Accuracy B->E F Precision B->F G LOD / LOQ B->G H Robustness B->H C->D C->E C->F C->G C->H I Method Selection D->I E->I F->I G->I H->I

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Sodium Picramate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like sodium picramate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount due to the compound's hazardous nature.

Immediate Safety and Handling Precautions

This compound is a highly flammable and potentially explosive compound, particularly when dry.[1][2] It is also toxic if inhaled, ingested, or absorbed through the skin.[1][3][4] Therefore, stringent safety measures must be implemented from the moment of handling to its final disposal.

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as Viton), and a lab coat.[5] In case of dust, respiratory protection should be used.[6]

  • Keep Wetted: this compound is significantly more stable when wetted with at least 20% water.[2][7] It is crucial to ensure the compound does not dry out, as this dramatically increases the risk of explosion from friction, shock, or heat.[2][7]

  • Avoid Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[2][7] All equipment used must be properly grounded to prevent static discharge.[7]

  • Work in a Ventilated Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

Operational Plan for Spill Management

In the event of a spill, immediate and decisive action is necessary to mitigate risks.

Small Spills:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and isolate the spill area. For spills of wetted this compound, an immediate precautionary measure is to isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[2]

  • Control Ignition Sources: Ensure all ignition sources are extinguished or removed from the area.[2]

  • Flush with Water: For a small spill, flush the area with large amounts of water to further dilute and wet the material.[2][7]

Large Spills:

  • Evacuate and Isolate: For a large spill, consider an initial evacuation for 500 meters (1/3 mile) in all directions.[2]

  • Emergency Services: Contact your institution's emergency response team and local emergency services immediately.

  • Containment: If it can be done without risk, wet down the spilled material with water and dike the area to prevent further spread and for later disposal.[2][7]

  • Professional Cleanup: Do not attempt to clean up a large spill without the supervision of a specialist.[1]

Proper Disposal Procedures

The disposal of this compound is strictly regulated and must be conducted by licensed professionals. Do not attempt to dispose of this material through standard laboratory waste streams.

Step-by-Step Disposal Plan:

  • Segregation and Labeling:

    • This compound waste must be segregated from all other waste streams.

    • It should be stored in a compatible, clearly labeled container. The label must include "Hazardous Waste," "this compound," and detail its reactive and toxic properties.

    • Ensure the waste remains wetted with water within its storage container.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS department about the this compound waste. They will provide specific guidance based on institutional protocols and local regulations.

  • Arrange for Professional Disposal:

    • The standard and required method for the disposal of this compound is through an authorized special waste incineration plant.[7]

    • Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and incineration of the material.

  • Documentation:

    • Maintain detailed records of the amount of this compound waste generated, its storage location, and the date of disposal. This documentation is crucial for regulatory compliance.

Pretreatment Considerations:

Quantitative Data Summary

PropertyValueSource
UN Number (Dry or <20% Water) 0235[1]
UN Number (Wetted ≥20% Water) 1349[1]
DOT Hazard Class (Dry) 1.3C (Explosive)[1]
DOT Hazard Class (Wetted) 4.1 (Flammable Solid)[1]
Acute Oral Toxicity (LD50, mouse) 378 mg/kg[7]
Algae Toxicity (EC50) 28 g/L[7]
Ignition Temperature 250 °C[5]

Disposal Workflow Diagram

cluster_0 Step 1: Handling & Segregation cluster_1 Step 2: Institutional Procedures cluster_2 Step 3: Professional Disposal A Generate Sodium Picramate Waste B Ensure Waste is Wetted (>=20% water) A->B C Segregate from Other Waste Streams B->C D Store in a Labeled, Compatible Container C->D E Contact Environmental Health & Safety (EHS) D->E F Follow Institutional Protocols E->F G Arrange for Pickup by Licensed Disposal Company F->G H Transport to Authorized Facility G->H I Incineration at Special Waste Plant H->I J Maintain Disposal Documentation I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sodium Picramate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Sodium Picramate

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital to ensure a safe laboratory environment and proper disposal of this hazardous chemical.

This compound is a flammable solid that can be explosive when dry.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and essential safety data.

Quantitative Safety Data

While specific occupational exposure limits have not been established for this compound, the following toxicological data underscores the need for caution.[3]

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 378 mg/kgMouse[4]
No Observed Adverse Effect Level (NOAEL) (90-day oral study)5 mg/kg bw/dayRat[5]
Maximum Concentration in Cosmetics 0.1% - 0.6%N/A[5][6]

Operational Plan: From Preparation to Disposal

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended to minimize inhalation exposure.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1] "No smoking" policies must be strictly enforced in the handling area.[3]

  • Electrostatic Discharge: Use explosion-proof electrical and ventilating equipment.[7] Ground and bond all containers and receiving equipment to prevent the build-up of electrostatic charge.[3]

  • Keep Wet: this compound is explosive when dry.[1][2] It is often supplied wetted with at least 20% water.[1] Ensure the material remains moist.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield where there is a possibility of splashing or dust generation.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[8] Viton gloves are a suitable option.[8]

    • Clothing: Wear clean, body-covering clothing.[3] A lab coat or chemical-resistant suit should be utilized. For significant spill response, a fully encapsulating chemical protective suit may be necessary.[2]

  • Respiratory Protection:

    • For conditions where dust or mist may be generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be worn.[3]

    • In emergencies or situations with unknown exposure levels, a full-face positive-pressure, air-supplied respirator is required.[3]

3. Handling Procedures:

  • Avoid creating dust.[8]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

4. Spill Response:

  • Small Spills:

    • Isolate the spill area for at least 100 meters (330 feet) in all directions.[1]

    • Do not touch or walk through the spilled material.[1]

    • Flush the area with large amounts of water.[1]

  • Large Spills:

    • Consider an initial evacuation for 500 meters (1/3 mile) in all directions.[1]

    • Wet the spilled material with water and dike for later disposal.[1]

    • Keep the wetted product wet by slowly adding flooding quantities of water.[1]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[2]

5. Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous. In California, it is listed as toxic, ignitable, and reactive.

  • Disposal Method: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.

    • Contaminated material should be placed in suitable, labeled containers.

    • In many jurisdictions, this material must be taken to an authorized special waste incineration plant after pretreatment.[2]

  • Container Disposal: Do not reuse empty containers. Contaminated packaging should be emptied as much as possible and may be taken for reuse after appropriate cleaning. Packaging that cannot be cleaned should be disposed of as product waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ignition Remove Ignition Sources prep_vent->prep_ignition prep_static Ground Equipment prep_ignition->prep_static prep_ppe Don Appropriate PPE prep_static->prep_ppe handle_wet Keep this compound Wet prep_ppe->handle_wet handle_dust Avoid Dust Generation handle_wet->handle_dust handle_transfer Careful Transfer of Material handle_dust->handle_transfer spill_isolate Isolate Spill Area handle_transfer->spill_isolate Accidental Spill dispose_label Label Hazardous Waste handle_transfer->dispose_label Routine Use spill_wet Wet Spilled Material spill_isolate->spill_wet spill_collect Collect for Disposal spill_wet->spill_collect spill_collect->dispose_label dispose_container Use Approved Containers dispose_label->dispose_container dispose_incinerate Authorized Incineration dispose_container->dispose_incinerate

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.